(R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate
Beschreibung
Eigenschaften
IUPAC Name |
tert-butyl N-[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-6(2)7(8(11)13)12-9(14)15-10(3,4)5/h6-7H,1-5H3,(H2,11,13)(H,12,14)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSZYROZOXUFSG-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446085 | |
| Record name | Boc-D-Valine amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70717-76-9 | |
| Record name | Boc-D-Valine amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate synthesis pathway
An In-depth Technical Guide on the Synthesis of (R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate
Introduction
(R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, also known as Boc-D-Valinamide, is a chiral building block of significant interest to researchers and scientists in drug development and peptide synthesis. It is the D-enantiomer of the more commonly synthesized Boc-L-Valinamide. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine function and a primary amide at the carboxyl terminus makes it a versatile intermediate for the stereoselective synthesis of complex peptides and pharmaceutical agents.[1] The Boc group provides stability and prevents unwanted side reactions during peptide bond formation, and it can be selectively removed under specific acidic conditions.[2][3]
This guide provides a comprehensive overview of the core synthesis pathway for Boc-D-Valinamide, detailing the underlying chemical principles, a step-by-step experimental protocol, and the rationale behind the methodological choices.
Retrosynthetic Analysis and Synthesis Strategy
The synthesis of Boc-D-Valinamide logically proceeds in two primary stages from the commercially available amino acid, D-Valine. A retrosynthetic analysis reveals the following disconnections:
-
Amide Bond Formation : The target primary amide can be formed from its corresponding carboxylic acid, N-Boc-D-Valine. This transformation requires the activation of the carboxyl group followed by reaction with an ammonia source.
-
Amine Protection : N-Boc-D-Valine is readily prepared from the parent amino acid, D-Valine, by protecting the alpha-amino group with a tert-butoxycarbonyl (Boc) group.
This analysis leads to a straightforward two-step synthetic sequence:
-
Protection : Reaction of D-Valine with di-tert-butyl dicarbonate ((Boc)₂O) to yield N-Boc-D-Valine.
-
Amidation : Activation of the N-Boc-D-Valine carboxyl group and subsequent reaction with ammonia to form the final product, Boc-D-Valinamide.
Caption: Retrosynthetic analysis of Boc-D-Valinamide.
Core Synthesis Pathway
The most prevalent and efficient method for synthesizing the title compound involves a two-step process starting from D-Valine.
Step 1: Synthesis of N-Boc-D-Valine
The initial step is the protection of the amino group of D-Valine using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). This reaction is a nucleophilic acyl substitution where the amino group of D-Valine attacks the electrophilic carbonyl carbon of the Boc anhydride.[4] The reaction is performed under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity.[5]
Reaction Scheme: D-Valine + (Boc)₂O --(Base)--> N-Boc-D-Valine
The use of the Boc group is standard in peptide synthesis due to its stability under a wide range of conditions and its facile removal under moderately acidic conditions, which preserves the integrity of most other functional groups and peptide bonds.[2][6]
Step 2: Amidation of N-Boc-D-Valine to Yield Boc-D-Valinamide
The conversion of the carboxylic acid of N-Boc-D-Valine to a primary amide is the crucial final step. Direct reaction with ammonia is not feasible due to the low electrophilicity of the carboxyl carbon and the basicity of ammonia, which would lead to salt formation. Therefore, the carboxylic acid must first be activated.
A common and effective method is the mixed anhydride procedure . In this approach, N-Boc-D-Valine is reacted with an alkyl chloroformate, such as ethyl chloroformate, in the presence of a tertiary amine base like triethylamine (TEA).[7] This forms a highly reactive mixed anhydride intermediate. The base neutralizes the HCl generated during the reaction.
This activated intermediate is not isolated but is reacted in situ with an ammonia source. Aqueous ammonium chloride is a convenient and effective source of ammonia for this step.[7] The amide is formed through nucleophilic acyl substitution, where ammonia attacks the carbonyl carbon of the activated ester, displacing the carbonate leaving group.
Reaction Scheme:
-
N-Boc-D-Valine + Ethyl Chloroformate --(Triethylamine)--> Mixed Anhydride Intermediate
-
Mixed Anhydride Intermediate + NH₃ (from NH₄Cl) --> (R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate
While other coupling reagents like dicyclohexylcarbodiimide (DCC) or HBTU are widely used in peptide synthesis, the mixed anhydride method is a cost-effective and high-yielding procedure for the preparation of simple primary amides.[7][8][9]
Caption: Overall synthesis workflow for Boc-D-Valinamide.
Detailed Experimental Protocol
This protocol is adapted from a known procedure for the L-enantiomer and is directly applicable to the synthesis of the R-enantiomer starting from N-Boc-D-Valine.[7]
Materials:
-
N-Boc-D-Valine
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl chloroformate
-
Triethylamine (TEA)
-
Ammonium chloride (1.0 M aqueous solution)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of N-Boc-D-Valine (1.0 eq.) in anhydrous THF (approx. 0.05 M concentration) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.
-
Activation: Add triethylamine (3.0 eq.) to the solution, followed by the slow, dropwise addition of ethyl chloroformate (1.4 eq.) while maintaining the temperature at 0 °C. A colorless suspension may form.
-
Mixed Anhydride Formation: Stir the reaction mixture at 0 °C for 30 minutes to allow for the complete formation of the mixed anhydride.
-
Amidation: Add 1.0 M aqueous ammonium chloride (1.5 eq.) to the suspension. Continue stirring the mixture at 0 °C for an additional 30 minutes.
-
Quenching and Extraction: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (2-3 times).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with ethyl acetate to yield the pure (R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate as a white solid.[7]
Data Summary
The following table summarizes the key quantitative data for the amidation step, based on a representative literature procedure.[7]
| Reagent | Molar Eq. | Purpose |
| N-Boc-D-Valine | 1.0 | Starting Material |
| Triethylamine (TEA) | 3.0 | Base (for anhydride formation & HCl quench) |
| Ethyl Chloroformate | 1.4 | Activating Agent |
| Ammonium Chloride (aq) | 1.5 | Ammonia Source |
| Expected Yield | ~86% |
Conclusion
The synthesis of (R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate is a robust and efficient process that relies on fundamental principles of modern organic synthesis: amine protection and carboxylic acid activation. The two-step pathway, starting from D-Valine, provides a reliable method for obtaining this valuable chiral intermediate. The use of the Boc protecting group ensures orthogonal protection strategies in larger synthetic schemes, and the mixed anhydride method for amidation offers a high-yielding and scalable route to the final product, making it highly accessible for applications in pharmaceutical and peptide research.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Boc-L-Valine: A Key Building Block for Advanced Peptide Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Boc-valine. Retrieved from [Link]
-
Fustero, S., et al. (2014). Amide Activation in Ground and Excited States. Molecules, 19(11), 18331-18384. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Bhattacharya, S., et al. (2011). Synthesis and characterization of a new dipeptide analogue 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
-
Noda, H., et al. (2019). A general and practical direct amidation of (hetero)aryl and alkyl carboxylic acids and amines. Science, 365(6451), 379-384. Retrieved from [Link]
-
Dey, S., et al. (2000). Design of peptides with alpha,beta-dehydro-residues: synthesis, and crystal and molecular structure of a 3(10)-helical tetrapeptide Boc-L-Val-deltaPhe-deltaPhe-L-Ile-OCH3. Journal of Peptide Research, 56(1), 39-48. Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
Strieth-Kalthoff, F., et al. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science, 10(26), 6547-6554. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Boc-L-valine amide. PubChem Compound Database. Retrieved from [Link]
-
Ramachandran, P. V., et al. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Google Patents. (n.d.). US20050192296A1 - Process for the preparation of valacyclovir hydrochloride.
-
Gu, K. F., & Chang, T. M. (1988). Conversion of ammonia or urea into L-leucine, L-valine, and L-isoleucine using artificial cells containing an immobilized multienzyme system and dextran-NAD+. Glucose dehydrogenase for co-factor recycling. ASAIO Transactions, 34(1), 24–28. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Boc-L-Valine. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Isopropyl (3-methyl-1-{[1-(4-methylphenyl)ethyl]amino}-1-oxobutan-2-yl)carbamate. PubChem Compound Database. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. BOC-VAL-NH2 | 35150-08-4 [chemicalbook.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
An In-Depth Technical Guide to Boc-L-valinamide: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Boc-L-valinamide in Peptide Synthesis
In the landscape of modern drug discovery and development, the precise construction of peptide-based therapeutics is of paramount importance. Amino acid building blocks, protected at their reactive sites, are fundamental to the stepwise and controlled assembly of these complex biomolecules. Among these, Boc-L-valinamide (tert-butyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate) emerges as a crucial intermediate, valued for its role in introducing the bulky and hydrophobic valine residue into a peptide sequence, often at the C-terminus. The tert-butyloxycarbonyl (Boc) protecting group provides robust protection of the α-amino group under a variety of reaction conditions, yet it can be readily cleaved under specific acidic conditions, allowing for the sequential elongation of the peptide chain.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties of Boc-L-valinamide and the multifaceted analytical techniques employed for its definitive structure elucidation.
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental chemical and physical properties of Boc-L-valinamide is the bedrock of its effective application in synthesis and its accurate identification.
Core Chemical Data
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate | PubChem[2] |
| Synonyms | BOC-VAL-NH2, N-(tert-butoxycarbonyl)valinamide | PubChem[2] |
| CAS Number | 35150-08-4 | PubChem[2] |
| Molecular Formula | C10H20N2O3 | PubChem[2] |
| Molecular Weight | 216.28 g/mol | PubChem[2] |
| Melting Point | 156-157 °C | ECHEMI[3] |
| Boiling Point | 361.7 °C at 760 mmHg (Predicted) | ECHEMI[3] |
| Solubility | Information on specific solubility values in various organic solvents is not readily available in the cited literature. However, based on its structure, it is expected to be soluble in a range of polar organic solvents such as methanol, ethanol, and dimethylformamide. | |
| XLogP3 | 0.8 | PubChem[2] |
The Architectural Blueprint: Structure Elucidation of Boc-L-valinamide
The unambiguous determination of the chemical structure of Boc-L-valinamide is crucial for its quality control and to ensure its correct incorporation into larger, more complex molecules. A combination of spectroscopic and analytical techniques is employed to achieve this.
Caption: A workflow diagram illustrating the key stages in the synthesis, purification, and multi-technique characterization for the structure elucidation of Boc-L-valinamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum of Boc-L-valinamide is expected to show distinct signals for each unique proton environment.
-
-NH₂ Protons: Two protons of the primary amide will likely appear as two separate broad singlets due to restricted rotation around the C-N bond and exchange with the solvent.
-
α-Proton: The proton attached to the chiral center (α-carbon) will appear as a multiplet, likely a doublet of doublets, due to coupling with the adjacent β-proton and the NH proton of the Boc group.
-
β-Proton: The proton on the β-carbon will appear as a multiplet due to coupling with the α-proton and the two methyl groups of the isopropyl group.
-
Isopropyl Methyl Protons: The two methyl groups of the isopropyl group may appear as two distinct doublets due to their diastereotopic nature.
-
Boc Group Protons: The nine protons of the tert-butyl group will give a characteristic sharp singlet, typically in the upfield region of the spectrum.
-
-NH (Boc) Proton: The proton of the carbamate group will appear as a doublet due to coupling with the α-proton.
¹³C NMR (Carbon-13) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
-
Carbonyl Carbons: Two distinct signals are expected for the carbonyl carbons of the amide and the Boc group. The amide carbonyl will typically appear further downfield.
-
α-Carbon: The chiral α-carbon will show a signal in the midfield region.
-
β-Carbon: The β-carbon of the valine side chain will also have a characteristic chemical shift.
-
Isopropyl Methyl Carbons: The two methyl carbons of the isopropyl group may show distinct signals.
-
Boc Group Carbons: The quaternary carbon and the three methyl carbons of the tert-butyl group will have characteristic signals in the upfield region.
Infrared (IR) Spectroscopy: Probing the Functional Groups
FT-IR spectroscopy is an essential tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expected Characteristic Absorption Bands for Boc-L-valinamide:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H Stretch (asymmetric and symmetric) | Primary Amide (-NH₂) |
| ~3300 | N-H Stretch | Carbamate (-NH) |
| 2960-2850 | C-H Stretch | Aliphatic |
| ~1680 | C=O Stretch (Amide I) | Primary Amide |
| ~1640 | N-H Bend (Amide II) | Primary Amide |
| ~1700 | C=O Stretch | Carbamate (Boc group) |
| ~1520 | N-H Bend and C-N Stretch | Carbamate |
The presence of a strong absorption band around 1680 cm⁻¹ (Amide I) and two bands in the 3400-3200 cm⁻¹ region are strong indicators of the primary amide group. The carbonyl stretch of the Boc group is also a key diagnostic peak.
Caption: A diagram illustrating the correlation between key functional groups in Boc-L-valinamide and their expected absorption regions in an FT-IR spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides the mass-to-charge ratio (m/z) of a molecule and its fragments. This information is invaluable for confirming the molecular weight and deducing structural features. A GC-MS record for Boc-L-valinamide is available on PubChem, indicating its amenability to this technique.[2]
Expected Fragmentation Pattern:
In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at m/z 216 or 217, respectively. Common fragmentation pathways for Boc-protected amino amides include:
-
Loss of the Boc group: A significant fragment corresponding to the loss of the entire Boc group (C₅H₉O₂) would be expected.
-
Loss of isobutylene: A characteristic fragmentation of the Boc group is the loss of isobutylene (C₄H₈), resulting in a fragment at [M-56]⁺.
-
Cleavage of the valine side chain: Fragmentation of the isopropyl group is also possible.
-
Amide bond cleavage: Cleavage of the peptide-like bond can also occur.
X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a molecule. This technique provides precise bond lengths, bond angles, and conformational information. To date, a published crystal structure of Boc-L-valinamide has not been identified in the searched literature. If a suitable single crystal could be grown, X-ray crystallography would provide unequivocal proof of its structure and stereochemistry.
Synthesis of Boc-L-valinamide: A Practical Approach
The synthesis of Boc-L-valinamide typically proceeds from its corresponding protected amino acid, Boc-L-valine. A common and efficient method for the amidation of N-protected amino acids involves the activation of the carboxylic acid group followed by reaction with ammonia.
General Synthetic Protocol:
A plausible and literature-supported method for the synthesis of Boc-L-valinamide involves the use of a coupling agent to activate the carboxylic acid of Boc-L-valine, followed by amidation. One such method employs p-toluenesulphonyl chloride (TsCl) for the in-situ formation of a mixed anhydride.
Step-by-Step Methodology:
-
Activation: Boc-L-valine is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF), and cooled to 0 °C. An organic base, for example, N-methylmorpholine or triethylamine, is added, followed by the dropwise addition of a solution of p-toluenesulphonyl chloride in the same solvent. The reaction mixture is stirred at 0 °C for a specified time to allow for the formation of the mixed carboxylic-sulphonic anhydride intermediate.
-
Amidation: An excess of aqueous ammonia is then added to the reaction mixture, and stirring is continued. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and concentrated to yield the crude product.
-
Purification: The crude Boc-L-valinamide can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford the pure product as a crystalline solid.
Applications in Drug Development: A Versatile Building Block
Boc-L-valinamide serves as a valuable building block in the synthesis of more complex pharmaceutical agents, particularly peptide-based drugs. Its protected amino group and C-terminal amide functionality make it suitable for incorporation into peptide chains using both solid-phase and solution-phase synthesis strategies.
A notable example of its potential application is highlighted in a patent describing a pharmaceutical composition containing Boc-L-valine for the treatment of acute lung injury.[4] While this patent focuses on the therapeutic effect of the compound itself in combination with a natural product, it underscores the interest in Boc-protected valine derivatives in a pharmaceutical context. The amide derivative, Boc-L-valinamide, would be a key starting material for the synthesis of peptide analogs where a C-terminal valine amide is desired.
Conclusion
Boc-L-valinamide is a chemically significant molecule that plays a vital role as a protected amino acid derivative in the synthesis of peptides and other complex organic molecules relevant to drug discovery. Its well-defined chemical and physical properties, which can be thoroughly characterized by a suite of analytical techniques including NMR, IR, and mass spectrometry, ensure its reliable application in multi-step synthetic endeavors. While a definitive crystal structure remains to be published, its molecular architecture is confidently inferred from spectroscopic data and its established synthetic route. As the demand for sophisticated peptide-based therapeutics continues to grow, the importance of well-characterized and readily accessible building blocks like Boc-L-valinamide will undoubtedly increase, making a comprehensive understanding of its properties and structure elucidation essential for researchers in the field.
References
-
PubChem. (n.d.). Boc-L-valine amide. National Center for Biotechnology Information. Retrieved from [Link]
-
Jin, S. (2025, December 25). The Critical Role of BOC Protecting Groups in Drug Synthesis. Nanjing Shunxiang Pharmaceutical Technology Co., Ltd. Retrieved from [Link]
- CN105852960A (2016). Boc-L-valine pharmaceutical composition and application in biological pharmacy. Google Patents.
Sources
- 1. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 2. Boc-L-valine amide | C10H20N2O3 | CID 11241393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Boc-L-valine pharmaceutical composition and application in biological pharmacy - Eureka | Patsnap [eureka.patsnap.com]
A Technical Guide to the Spectroscopic Characterization of Boc-L-valinamide
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for tert-butyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate, commonly known as Boc-L-valinamide. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the structural elucidation and quality control of this important protected amino amide. The guide emphasizes the causal relationships behind spectroscopic observations and provides validated experimental protocols for data acquisition.
Introduction: The Significance of Boc-L-valinamide in Synthetic Chemistry
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide chemistry and the development of novel therapeutics.[1] Its stability under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal choice for the protection of amino groups.[1] Boc-L-valinamide, as a protected form of the proteinogenic amino acid valine with a primary amide at the C-terminus, serves as a crucial building block in the synthesis of more complex peptides and peptidomimetics. The amide terminus can enhance stability and solubility, properties that are highly desirable in pharmaceutical applications.[]
The precise characterization of Boc-L-valinamide is paramount to ensure the integrity of subsequent synthetic steps. Spectroscopic techniques such as NMR, IR, and MS provide a detailed "fingerprint" of the molecule, confirming its identity, purity, and structural features. This guide will delve into the theoretical and practical aspects of interpreting these spectra for Boc-L-valinamide.
Molecular Structure and Key Spectroscopic Features
The structure of Boc-L-valinamide contains several key functional groups that give rise to characteristic spectroscopic signals. Understanding these is fundamental to interpreting the data.
Caption: Molecular structure of Boc-L-valinamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[3] For Boc-L-valinamide, both ¹H and ¹³C NMR are essential for confirming its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of Boc-L-valinamide is expected to show distinct signals for each proton. Due to the presence of the chiral center at the alpha-carbon, the protons of the isopropyl group are diastereotopic and will likely appear as separate signals. The data presented below is based on the known spectrum of the closely related N-Boc-L-valine[4] and predicted shifts for the amide protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Amide NH₂ | ~7.0-7.5 and ~6.0-6.5 | Broad singlet | - | 2H |
| Urethane NH | ~5.1 | Broad doublet | ~8-9 | 1H |
| Alpha H (α-CH) | ~4.0 | Doublet of doublets | ~8-9, ~5-6 | 1H |
| Beta H (β-CH) | ~2.1 | Multiplet | - | 1H |
| Boc (t-butyl) | ~1.45 | Singlet | - | 9H |
| Gamma H (γ-CH₃) | ~0.9-1.0 | Two doublets | ~7 | 6H |
Causality Behind the Chemical Shifts:
-
Amide NH₂: The two protons of the primary amide are in different chemical environments and are expected to appear as two broad singlets due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.
-
Urethane NH: This proton is coupled to the alpha-proton, resulting in a doublet. Its downfield shift is due to the electron-withdrawing effect of the adjacent carbonyl group of the Boc protector.
-
Alpha H (α-CH): This proton is coupled to both the urethane NH proton and the beta-proton, leading to a doublet of doublets.
-
Beta H (β-CH): The complex splitting pattern (multiplet) arises from coupling to the alpha-proton and the six gamma-protons.
-
Boc (t-butyl): The nine protons of the tert-butyl group are chemically equivalent and appear as a sharp singlet.
-
Gamma H (γ-CH₃): The two methyl groups of the isopropyl side chain are diastereotopic due to the adjacent chiral center, resulting in two distinct doublets, each coupled to the beta-proton.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts are based on data for N-Boc-L-valine[5] and known shifts for primary amides.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Amide C=O | ~175 |
| Boc C=O | ~156 |
| Boc C(CH₃)₃ | ~80 |
| Alpha C (α-CH) | ~60 |
| Beta C (β-CH) | ~31 |
| Boc C(CH₃)₃ | ~28 |
| Gamma C (γ-CH₃) | ~19, ~18 |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbons: The two carbonyl carbons (amide and Boc) are the most deshielded, appearing at the downfield end of the spectrum. The amide carbonyl is typically found at a slightly higher chemical shift than the urethane carbonyl.
-
Quaternary Carbon: The quaternary carbon of the tert-butyl group is deshielded by the attached oxygen atom.
-
Alpha and Beta Carbons: The alpha-carbon, attached to the nitrogen atom, is more deshielded than the beta-carbon.
-
Methyl Carbons: The methyl carbons of the Boc and isopropyl groups appear at the upfield end of the spectrum. The two diastereotopic methyl carbons of the valine side chain may be resolved as two distinct signals.
Experimental Protocol for NMR Spectroscopy
Caption: A typical workflow for acquiring NMR spectra.
-
Sample Preparation: Dissolve approximately 10-20 mg of Boc-L-valinamide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly of the NH protons.
-
Instrument Setup: The NMR spectrometer should be properly tuned and shimmed to ensure high resolution and spectral quality.
-
¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters to consider are the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: A proton-decoupled experiment (e.g., using the DEPT pulse sequence) is used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation, followed by phasing and baseline correction. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6] The IR spectrum of Boc-L-valinamide is expected to show characteristic absorption bands for the N-H, C=O, and C-H bonds.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Description |
| N-H Stretch (Amide) | 3350-3180 | Strong, two bands | Asymmetric and symmetric stretching of the primary amide NH₂ |
| N-H Stretch (Urethane) | ~3300 | Medium | Stretching of the secondary amide (urethane) NH |
| C-H Stretch (Aliphatic) | 2960-2870 | Medium to Strong | Stretching of the sp³ C-H bonds in the isopropyl and t-butyl groups |
| C=O Stretch (Amide I) | 1680-1630 | Strong | Carbonyl stretch of the primary amide |
| C=O Stretch (Urethane) | 1720-1700 | Strong | Carbonyl stretch of the Boc group |
| N-H Bend (Amide II) | 1640-1550 | Medium | In-plane bending of the primary amide N-H bonds |
Analysis of the IR Spectrum:
-
N-H Stretching Region: The presence of two distinct N-H stretching bands for the primary amide is a key diagnostic feature.[7] The single N-H stretch of the urethane may overlap with these.
-
Carbonyl Region: Two strong C=O stretching bands are expected, one for the primary amide and one for the urethane group of the Boc protector. The amide carbonyl typically appears at a lower wavenumber due to resonance.[8]
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of signals corresponding to various bending and stretching vibrations, which are unique to the molecule as a whole.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For Boc-L-valinamide, Electrospray Ionization (ESI) is a suitable soft ionization technique that will primarily produce the protonated molecule [M+H]⁺.
Molecular Formula: C₁₀H₂₀N₂O₃ Molecular Weight: 216.28 g/mol [9] Monoisotopic Mass: 216.1474 Da[9]
Expected ESI-MS Data
| Ion | m/z (calculated) | Description |
| [M+H]⁺ | 217.1547 | Protonated molecule |
| [M+Na]⁺ | 239.1366 | Sodium adduct |
| [M-C₄H₈+H]⁺ | 161.0971 | Loss of isobutylene from the Boc group |
| [M-Boc+H]⁺ | 117.0968 | Loss of the entire Boc group |
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide further structural information. The Boc group is known to undergo characteristic fragmentation.[10]
Caption: Predicted ESI-MS/MS fragmentation pathway for Boc-L-valinamide.
Causality of Fragmentation:
-
Loss of Isobutylene: The most common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which can then lose CO₂.
-
Loss of the Boc group: Cleavage of the N-C bond of the urethane results in the loss of the entire Boc group (100 Da).
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of Boc-L-valinamide (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
MS1 Analysis: Acquire a full scan mass spectrum to identify the protonated molecule and other adducts.
-
MS/MS Analysis: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a fragment ion spectrum. The collision energy should be optimized to achieve informative fragmentation.
Conclusion: A Multi-faceted Approach to Structural Verification
The comprehensive spectroscopic analysis of Boc-L-valinamide, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for its unequivocal identification and quality assessment. Each technique offers complementary information, from the detailed connectivity and stereochemistry revealed by NMR to the functional group identification by IR and the molecular weight and fragmentation patterns determined by MS. For professionals in drug discovery and development, a thorough understanding of these spectroscopic signatures is not merely an academic exercise; it is a critical component of ensuring the quality and reliability of synthetic intermediates, which ultimately impacts the success of a research program.[][11][12] This guide provides the foundational knowledge and practical protocols to confidently characterize Boc-L-valinamide and similar protected amino acid derivatives.
References
- BenchChem. (2025). Navigating the Matrix: A Comparative Guide to Mass Spectrometry Analysis of Boc-Protected Peptides. BenchChem.
- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
- Chemwonders. (2022, May 30). How to Read IR spectrum? (With subtitles) | Amide | The Carbonyl functional group [Video]. YouTube.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Ningbo Inno Pharmchem Co., Ltd. (2025, December 25). The Critical Role of BOC Protecting Groups in Drug Synthesis.
- Wiley-VCH. (2008).
- Ningbo Inno Pharmchem Co., Ltd. (2026, January 5). Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis.
- Triclinic Labs. (n.d.).
- Nanjing Tengxiang Import & Export Co. Ltd. (2025, December 29).
- BenchChem. (2025). The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide.
- Unknown Source. peptide nmr.
- Ulrichs, H., & Tavan, P. (1999). Peptide structural analysis by solid-state NMR spectroscopy. Biopolymers, 50(2), 147–160.
- Stone, P. J., & Thompson, H. W. (1966). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Spectrochimica Acta, 22(9), 1641-1651.
- BOC Sciences. (n.d.). BOC-amino acids (tert-butyloxycarbonyl-protected)
- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: How to analyze IR spectra.
- Appavoo, S. D., & G-Khaled, R. (2022). NMR Spectroscopy for Studying Peptide Conformations and Cell Permeability. ACS Omega, 7(32), 27749–27759.
- ChemicalBook. (n.d.). N-Boc-L-valine(13734-41-3) 13C NMR spectrum.
- Imai, K., Seo, J., & Ohtani, H. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(11), 2948.
- Martin, N. I., & Liskamp, R. M. J. (2008). NMR in Peptide Drug Development. In Methods in Molecular Biology (pp. 25-44). Humana Press.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
- ChemicalBook. (n.d.). N-Boc-L-valine(13734-41-3) 1H NMR spectrum.
- U.S. National Library of Medicine. (2019). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow.
- University of Wisconsin-Madison. (n.d.).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- PubChem. (n.d.). Boc-L-Valine.
- Mabion S.A. (n.d.). Mass Spectrometry in Peptide and Protein Analysis.
- Sleno, L., & Volmer, D. A. (2004). Mass spectrometry of peptides and proteins.
- University of Cambridge. (n.d.). Chemical shifts.
- Sleno, L., & Volmer, D. A. (2004). Mass spectrometry of peptides and proteins.
- ResearchGate. (n.d.). FTIR spectra of Boc-FF synthetized compound (a) and dried samples....
- The Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. RSC Advances.
- The Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Mechanism of Action of Boc-L-Valine.
- PubChem. (n.d.). Boc-L-valine amide.
- ResearchGate. (2010).
- PubMed. (2010).
- PrepChem.com. (n.d.). Synthesis of Boc-valine.
- Chemistry LibreTexts. (2023, August 29).
- ResearchGate. (2010). Partical 1D spectra from peptide (1) Boc-Leu-Val-Val-Ac 6 c-D....
- PubMed. (2008).
- Scholars Research Library. (n.d.). Synthesis protocol: The details of synthesis are described below.
- PubMed. (2009). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides.
- ResearchGate. (n.d.). FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples (a) and....
- University of California, Los Angeles. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 4. N-Boc-L-valine(13734-41-3) 1H NMR spectrum [chemicalbook.com]
- 5. N-Boc-L-valine(13734-41-3) 13C NMR [m.chemicalbook.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. youtube.com [youtube.com]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. Boc-L-valine amide | C10H20N2O3 | CID 11241393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 12. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
An In-depth Technical Guide to the Physical Properties and Solubility of Boc-L-valinamide
Abstract
This technical guide provides a comprehensive overview of the essential physical and chemical properties of N-tert-butoxycarbonyl-L-valinamide (Boc-L-valinamide), a key building block in synthetic peptide chemistry and drug discovery.[1] Aimed at researchers, scientists, and professionals in pharmaceutical development, this document delves into the physical characteristics, solubility profile, and the underlying principles governing its behavior in various solvent systems. A detailed, field-proven protocol for the accurate determination of its solubility via the isothermal shake-flask method is also presented, ensuring a self-validating system for reliable and reproducible results.
Introduction: The Significance of Boc-L-valinamide in Modern Chemistry
Boc-L-valinamide, a derivative of the proteinogenic amino acid L-valine, is a cornerstone in the synthesis of complex peptides and peptidomimetics. The strategic incorporation of the tert-butoxycarbonyl (Boc) protecting group on the amine functionality allows for controlled, stepwise peptide bond formation, a fundamental requirement in both solid-phase and solution-phase peptide synthesis.[2] Its amide terminus is a common feature in many biologically active peptides, contributing to their stability and receptor-binding affinity. A thorough understanding of the physicochemical properties of Boc-L-valinamide is therefore paramount for its effective utilization in the synthesis of novel therapeutic agents and research compounds.[3][4][5]
Core Physicochemical Properties
A precise understanding of the physical properties of Boc-L-valinamide is critical for its handling, storage, and application in synthetic protocols. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | (S)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate | [6][7] |
| Synonyms | Boc-L-Val-NH2, N-tert-Butoxycarbonyl-L-valine amide | [6][7] |
| CAS Number | 35150-08-4 | [6][8] |
| Molecular Formula | C10H20N2O3 | [6][8] |
| Molecular Weight | 216.28 g/mol | [6][8] |
| Appearance | White to off-white crystalline powder | [9] |
| Melting Point | 156-157 °C | [8] |
| Density | ~1.0 g/cm³ | [8] |
| Boiling Point | 361.7 °C at 760 mmHg | [8] |
| Optical Rotation | Specific rotation values are dependent on the solvent and concentration. |
Solubility Profile: A Predictive and Experimental Approach
The solubility of Boc-L-valinamide is a critical parameter influencing its reactivity, purification, and formulation. The molecule's structure, featuring both a nonpolar isobutyl side chain and a polar amide and carbamate group, results in a nuanced solubility profile.
Theoretical Solubility Considerations
The presence of both hydrogen bond donors (N-H from the amide and carbamate) and acceptors (C=O from the amide and carbamate) suggests potential solubility in polar protic solvents.[10] However, the bulky tert-butyl and isobutyl groups contribute significant nonpolar character, which generally leads to better solubility in organic solvents and limited solubility in water.[10]
Qualitative Solubility
Based on the structural characteristics and general behavior of similar amides, a qualitative solubility profile can be predicted. This provides a practical starting point for solvent selection in various applications.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., Water, Methanol, Ethanol) | Sparingly soluble to soluble | The polar groups can interact with the solvent, but the nonpolar regions hinder extensive dissolution. Solubility is expected to be lower in water compared to alcohols. |
| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | Soluble to very soluble | These solvents can effectively solvate both the polar and nonpolar portions of the molecule. |
| Nonpolar (e.g., Dichloromethane, Chloroform, Ethyl Acetate) | Soluble | The significant nonpolar character of the molecule allows for favorable interactions with these solvents. |
| Apolar (e.g., Hexanes, Petroleum Ether) | Insoluble to sparingly soluble | The polarity of the amide and carbamate groups prevents significant dissolution in highly nonpolar solvents. |
Experimental Determination of Solubility: The Isothermal Shake-Flask Method
For quantitative and reliable solubility data, the isothermal shake-flask method is the gold standard.[11][12][13] This equilibrium-based method ensures that the solvent is saturated with the solute, providing a true measure of solubility at a given temperature.
The choice of the shake-flask method is deliberate. It is a thermodynamic measurement, providing a more accurate and relevant value for solubility compared to kinetic methods, which can be misleading due to the formation of supersaturated solutions.[11] Maintaining a constant temperature is crucial as solubility is temperature-dependent. The extended equilibration time ensures that the system reaches a true equilibrium state.
Objective: To determine the saturation solubility of Boc-L-valinamide in a selection of laboratory solvents at a constant temperature (e.g., 25 °C).
Materials:
-
Boc-L-valinamide (solid)
-
Selected solvents (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, acetonitrile)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a similar quantitative analytical technique
Procedure:
-
Preparation: Add an excess amount of solid Boc-L-valinamide to each vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.
-
Solvent Addition: Accurately add a known volume of each solvent to the respective vials.
-
Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of Boc-L-valinamide.
-
Calculation: The solubility is calculated from the determined concentration, taking into account the dilution factor, and is typically expressed in mg/mL or mol/L.
Caption: Workflow for the isothermal shake-flask solubility determination method.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include a singlet for the nine protons of the tert-butyl group, signals for the isopropyl group protons, a multiplet for the alpha-proton, and distinct signals for the amide and carbamate N-H protons. The D₂O exchangeable nature of the N-H protons can be used for their confirmation.[14]
-
¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbons of the amide and carbamate groups, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the valine side chain. The chemical shifts of the carbonyl carbons can be sensitive to the solvent environment.[15][16]
Infrared (IR) Spectroscopy
The IR spectrum of Boc-L-valinamide would be dominated by characteristic absorptions of the amide and carbamate functional groups.
-
N-H Stretching: Bands in the region of 3400-3200 cm⁻¹ corresponding to the N-H stretching vibrations of the amide and carbamate groups.
-
C=O Stretching: Strong absorption bands around 1680-1640 cm⁻¹ (Amide I) and 1720-1700 cm⁻¹ (Carbamate) due to the carbonyl stretching vibrations.[17]
-
N-H Bending: A band around 1550 cm⁻¹ (Amide II) arising from N-H bending and C-N stretching vibrations.[17]
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling Boc-L-valinamide.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[18][19][20]
-
Handling: Handle in a well-ventilated area to avoid inhalation of dust.[18][19] Avoid contact with skin and eyes.[18]
-
Storage: Store in a cool, dry place in a tightly sealed container.[18]
Conclusion
Boc-L-valinamide is a vital reagent in the field of peptide chemistry and drug discovery. This guide has provided a detailed overview of its key physical properties and a thorough discussion of its solubility characteristics. By understanding these fundamental parameters and employing robust experimental methodologies such as the isothermal shake-flask method, researchers can effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of pharmaceutical and chemical sciences.
References
-
American Bioanalytical & Kem-En-Tec Group. (n.d.). Boc-L-Valinamide Safety Data Sheet. Retrieved from [Link]
-
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Department of Chemistry, University of the West Indies. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
PubChem. (n.d.). Boc-L-Valine. Retrieved from [Link]
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 1). 2.9: Qualitative Analysis of Organic Compounds. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, July 10). Solubility of Amides. Retrieved from [Link]
-
Scribd. (n.d.). Test of Amine & Amide. Retrieved from [Link]
-
ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
Der Pharma Chemica. (2011). Scholars Research Library. Retrieved from [Link]
-
CD Formulation. (n.d.). BOC-L-Valine. Retrieved from [Link]
-
California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]
-
Wiley-VCH GmbH. (n.d.). N-tert-Butyloxycarbonyl-(R)-valinamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- Google Patents. (2016, August 17). Boc-L-valine pharmaceutical composition and application in biological pharmacy.
-
ResearchGate. (n.d.). FTIR spectra of Boc-FF synthetized compound (a) and dried samples.... Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Retrieved from [Link]
-
Protheragen. (2025, December 25). The Critical Role of BOC Protecting Groups in Drug Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). Boc-L-valine amide. Retrieved from [Link]
-
PMC. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples (a) and.... Retrieved from [Link]
-
Kuujia.com. (n.d.). 35150-08-4(Boc-L-Valine Amide). Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. Boc-L-valine pharmaceutical composition and application in biological pharmacy - Eureka | Patsnap [eureka.patsnap.com]
- 6. Boc-L-valine amide | C10H20N2O3 | CID 11241393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.chem960.com [m.chem960.com]
- 8. echemi.com [echemi.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. enamine.net [enamine.net]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. bioassaysys.com [bioassaysys.com]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 18. peptide.com [peptide.com]
- 19. fishersci.com [fishersci.com]
- 20. cdhfinechemical.com [cdhfinechemical.com]
Synthesis and mechanism of action of Boc-L-Valine
An In-depth Technical Guide on the Synthesis and Mechanism of Action of Boc-L-Valine
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the synthesis and mechanistic role of N-tert-butoxycarbonyl-L-valine (Boc-L-Valine). As a cornerstone reagent in peptide synthesis and broader organic chemistry, a deep understanding of its preparation and function is critical for the successful construction of complex molecular architectures.
The Strategic Importance of Amine Protection: Introducing Boc-L-Valine
L-Valine, an essential amino acid, possesses two reactive functional groups: a primary amine and a carboxylic acid. In the context of peptide synthesis, where the goal is the sequential and controlled formation of amide bonds, the high nucleophilicity of the α-amino group presents a challenge.[1][2] Unchecked, this reactivity leads to uncontrolled polymerization and the formation of undesired side products.[2][3]
The solution lies in the strategic use of protecting groups, which temporarily mask the reactivity of a functional group. The tert-butoxycarbonyl (Boc) group is a preeminent choice for protecting amines due to its unique chemical properties.[4][5] It is exceptionally stable under basic and nucleophilic conditions but can be readily and selectively removed under mild acidic conditions.[5][6] This acid lability is central to its utility. Boc-L-Valine, therefore, is not merely a derivative but a precisely engineered tool that enables the stepwise, regioselective formation of peptide bonds, a fundamental process in drug discovery and development.[7][8]
Synthesis of Boc-L-Valine: A Mechanistic Approach
The most efficient and widely adopted method for synthesizing Boc-L-Valine is the reaction of L-Valine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), under basic conditions.[7][9] This transformation proceeds via a nucleophilic acyl substitution mechanism.
The Reaction Mechanism Explained
The synthesis is predicated on enhancing the nucleophilicity of the L-Valine amino group.[10]
-
Deprotonation: In the presence of a base (e.g., sodium hydroxide, triethylamine), the ammonium group of the zwitterionic L-Valine is deprotonated, yielding a free amino group which is a potent nucleophile.[9][10]
-
Nucleophilic Attack: The electron-rich nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a transient tetrahedral intermediate.[9][11]
-
Intermediate Collapse & Product Formation: The tetrahedral intermediate collapses. The tert-butyl carbonate moiety is an excellent leaving group, which subsequently decomposes into the stable byproducts tert-butanol and carbon dioxide gas.[5][11] The evolution of CO₂ provides a strong thermodynamic driving force for the reaction.[5] The final product is the N-protected Boc-L-Valine, typically as a salt.
The Mechanism of Acid-Catalyzed Deprotection
The selective removal of the Boc group is the linchpin of the entire strategy. It is achieved with a moderately strong acid, most commonly trifluoroacetic acid (TFA), typically in a 25-50% solution with dichloromethane (DCM). [7][10][12]The mechanism is an acid-catalyzed fragmentation.
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (TFA). This is the rate-limiting step and makes the carbonyl carbon more electrophilic. [1][10]2. C-O Bond Cleavage: The protonation facilitates the cleavage of the tert-butyl-oxygen bond. This cleavage is favored because it results in the formation of a highly stable tertiary carbocation (the tert-butyl cation). [1][13]3. Decarboxylation: The other product of the cleavage is an unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates, releasing carbon dioxide gas and the free α-amino group of the peptide chain. [1][10]4. Protonation of Amine: The newly liberated amine is immediately protonated by the excess acid in the medium, forming an ammonium salt (e.g., a trifluoroacetate salt), which is neutralized in the subsequent step of the SPPS cycle. [3][13]
Field-Proven Insight: The Necessity of Scavengers
A critical, practical consideration is the fate of the tert-butyl cation generated during deprotection. [3]This electrophilic species can react with nucleophilic amino acid side chains, particularly the indole ring of tryptophan (Trp) and the thioether of methionine (Met), leading to undesired, alkylated byproducts. [3][]To prevent this, "scavengers" such as anisole, thioanisole, or dithioethane (DTE) are often included in the deprotection solution. [3][]These molecules are more nucleophilic than the peptide side chains and act as sacrificial traps for the tert-butyl cation.
Conclusion
Boc-L-Valine is an indispensable tool in modern chemical and pharmaceutical science. Its synthesis is a well-understood, robust process centered on the nucleophilic substitution reaction between L-Valine and Boc anhydride. The true elegance of Boc-L-Valine lies in the mechanism of action of the Boc group itself—its stability to a wide range of conditions coupled with its clean, selective removal under mild acid catalysis. This functionality underpins the entire Boc/Bzl strategy for SPPS, enabling the precise, stepwise assembly of peptides. For any professional engaged in the synthesis of peptides or complex organic molecules, a thorough, mechanistic understanding of this foundational reagent is not just beneficial, but essential for innovation and success.
References
- An In-depth Technical Guide to the Synthesis and Mechanism of Action of Boc-L-Valine. Benchchem.
- The Enduring Role of the Boc Protecting Group in Peptide Synthesis: An In-depth Technical Guide. Benchchem.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Boc-L-Valine: A Comprehensive Technical Guide for Advanced Research. Benchchem.
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology.
- Understanding Boc protection and deprotection in peptide synthesis. Benchchem.
- Boc Protecting Group for Amines. Chemistry Steps.
- BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3. Fengchen.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- Synthesis of Boc-valine. PrepChem.com.
- Boc Protection Mechanism (Boc2O). Common Organic Chemistry.
- Acids - BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- The Critical Role of BOC Protecting Groups in Drug Synthesis. BOC Sciences.
- Boc-L-valine. Chem-Impex.
- Boc Solid Phase Peptide Synthesis. ChemPep.
- BOC-L-Valine.
- BOC-amino acids. BOC Sciences.
- L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure.
Sources
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 12. chempep.com [chempep.com]
- 13. Acids - Wordpress [reagents.acsgcipr.org]
Crystal structure analysis of N-Boc protected amino acids
An In-depth Technical Guide to the Crystal Structure Analysis of N-Boc Protected Amino Acids
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide chemistry and drug development, prized for its unique balance of stability and controlled, acid-labile removal.[1][2] While its solution-phase behavior is well-documented, the solid-state characteristics of N-Boc protected amino acids are equally critical, influencing purification, storage stability, polymorphism, and ultimately, the quality of synthesized peptides and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive analysis of the crystal structures of N-Boc protected amino acids, offering field-proven insights into crystallization methodologies, the profound influence of the Boc group on molecular conformation and packing, and the detailed interpretation of crystallographic data for researchers, scientists, and drug development professionals.
The Significance of the Solid State: Why Crystal Structure Matters
The ability to obtain a well-ordered crystalline solid is paramount in pharmaceutical development. For N-Boc protected amino acids, which serve as foundational building blocks, crystallinity is not merely a matter of convenience but a critical quality attribute. Many N-Boc amino acids are stable, crystalline solids that can be stored for extended periods without decomposition, an advantage over oily residues which may be prone to degradation or difficult to handle accurately.[]
Furthermore, the precise three-dimensional arrangement of molecules in a crystal lattice dictates key physicochemical properties:
-
Purity and Purification: Crystallization is an exceptionally powerful technique for purification. The highly ordered lattice structure tends to exclude impurities, making it a critical step in producing high-purity starting materials for synthesis.[4]
-
Stability: A stable crystal lattice enhances the chemical and physical stability of the compound, ensuring a longer shelf-life and consistency between batches.
-
Polymorphism: A single compound can often crystallize into multiple different forms, or polymorphs, each with distinct properties such as solubility and melting point.[5][6] Controlling polymorphism is a major focus in drug development to ensure consistent bioavailability and formulation performance.
-
Molecular Conformation: The crystal structure provides a high-resolution snapshot of the molecule's preferred conformation, offering invaluable data for computational modeling and structure-activity relationship (SAR) studies.
The Architect of the Lattice: Influence of the N-Boc Group
The introduction of the bulky, hydrophobic tert-butoxycarbonyl group dramatically alters the intermolecular interaction landscape compared to the zwitterionic nature of unprotected amino acids in the solid state. This has profound consequences for crystal packing.
Steric Hindrance and Conformational Restriction
The tert-butyl moiety is one of the most sterically demanding groups in organic chemistry.[7] Its presence restricts the conformational freedom of the amino acid backbone. In the crystal structure of Nα-di-Boc-L-alanine, for instance, significant steric hindrance between the two Boc groups leads to deviations from normal tetrahedral bond angles and longer Boc-N bond lengths compared to the mono-Boc derivative.[8][9] This steric pressure is a key determinant of the final crystal packing arrangement.
Disruption of Zwitterionic Interactions and Formation of New Supramolecular Synthons
Unprotected amino acids typically crystallize as zwitterions, forming extensive and robust three-dimensional hydrogen bond networks between the ammonium (-NH₃⁺) and carboxylate (-COO⁻) groups.[10] The N-Boc group, by converting the primary amine into a secondary carbamate, fundamentally changes this behavior:
-
Elimination of the Ammonium Donor: The number of strong hydrogen bond donors is reduced from three (in -NH₃⁺) to one (the carbamate N-H).
-
Introduction of a Carbonyl Acceptor: The Boc group's carbonyl oxygen becomes a primary hydrogen bond acceptor.
-
Hydrophobic Segregation: The large, nonpolar tert-butyl group promotes the segregation of molecules into hydrophobic and hydrophilic layers or domains within the crystal lattice.
The dominant supramolecular synthon in the crystal structures of N-Boc protected amino acids is the carboxylic acid dimer , formed by a pair of strong O—H···O hydrogen bonds. This robust, centrosymmetric interaction often dictates the primary organization of the molecules, as seen in the crystal structure of Nα-di-Boc-L-alanine, where the carboxyl groups of two molecules form an almost planar, hydrogen-bonded ring.[8]
These dimers then organize further, often guided by weaker N—H···O hydrogen bonds involving the carbamate N-H and either a carboxylic or a carbamate carbonyl oxygen. This can lead to the formation of one-dimensional ribbons or two-dimensional sheets, as observed in a derivative of Boc-Phenylalanine, which packs in a herringbone arrangement of hydrogen-bonded ribbons.[11]
Caption: General workflow for single crystal growth by slow evaporation.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for determining the three-dimensional structure of a molecule at atomic resolution.
Step-by-Step Methodology: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using cryo-oil and flash-cooling in a stream of liquid nitrogen (100 K).
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are recorded by a detector.
-
Unit Cell Determination & Data Integration: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell (the smallest repeating unit of the crystal). The intensities of all spots are then measured (integrated).
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental diffraction data until the calculated and observed data show the best possible agreement. The quality of the final model is assessed using metrics like the R-factor.
Analysis of Crystallographic Data: A Comparative Overview
The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures and is an invaluable resource for this type of analysis. The following table summarizes representative crystallographic data for common N-Boc protected amino acids, illustrating the structural diversity.
| Compound | Formula | Crystal System | Space Group | Key Features & Interactions | Reference (CSD Refcode) |
| N,N-di-Boc-L-Alanine | C₁₃H₂₃NO₆ | Monoclinic | P2₁ | Forms hydrogen-bonded carboxylic acid dimers. Significant steric strain from the two Boc groups. | [8] |
| Boc-L-Proline | C₁₀H₁₇NO₄ | Monoclinic | P2₁ | Pyrrolidine ring adopts a Cγ-endo (DOWN) envelope conformation. N-H···O and C-H···O hydrogen bonds. | [12] |
| Boc-Phe-ΔAla-OⁱPr | C₂₀H₂₈N₂O₅ | Triclinic | P-1 | N—H···O hydrogen bonds link molecules into ribbons with a herringbone packing arrangement. | [11] |
| Boc-L-Valine | C₁₀H₁₉NO₄ | Orthorhombic | P2₁2₁2₁ | Forms head-to-tail chains via N-H···O and C-H···O hydrogen bonds. | (CSD: HEGVOZ) |
| Boc-L-Leucine (Hydrate) | C₁₁H₂₃NO₅ | Monoclinic | P2₁ | Water molecule bridges adjacent amino acids via O-H···O and N-H···O hydrogen bonds. | (CSD: ZZZFBF01) |
Note: Data is sourced from published literature and the Cambridge Structural Database. Specific unit cell parameters are omitted for brevity but are available via the provided references/CSD refcodes.
The data reveals that even with the dominant influence of the Boc group, the specific side chain (hydrophobic, cyclic) and the presence of solvent molecules play crucial roles in directing the final crystal packing, leading to different symmetries and hydrogen bonding motifs.
Conclusion for the Field
The crystal structure analysis of N-Boc protected amino acids is not an academic exercise but a critical component of process chemistry and drug development. A thorough understanding of their solid-state behavior provides the basis for developing robust, scalable purification protocols, ensuring long-term storage stability, and controlling for potential polymorphism. The interplay between the strong, directional hydrogen bonds of the carbamate and carboxylic acid groups and the weaker, but cumulatively significant, van der Waals interactions driven by the bulky Boc group and the amino acid side chain dictates the ultimate crystal architecture. For the senior scientist, leveraging this knowledge is key to mitigating risks in API development and ensuring the consistent quality of these indispensable building blocks of modern therapeutics.
References
- Gustafsson, T., & Gunnarsson, K. (1993). Crystal Structure of Nα-Di-t-Butoxycarbonyl L-Alanine. Acta Chemica Scandinavica, 47, 33-37. [Available at: https://actachemscand.org/articles/10.3891/acta.chem.scand.47-0033]
- Lenartowicz, P., Wzorek, Z., & Rzeszotarska, B. (2014). Crystal structure of N-(tert-butoxycarbonyl)phenylalanyldehydroalanine isopropyl ester. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o600. [Available at: https://journals.iucr.org/e/issues/2014/06/00/su2105/]
- Fun, H. K., & S. S. S., R. (2010). N-Acetyl-l-proline Monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1679. [Available at: https://www.researchgate.
- Fun, H. K., Yeap, C. S., & Chakkaravarthi, G. (2011). Crystal structure of (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2934. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3212371/]
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Available at: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.shtm]
- Chemsrc. (2023, August 25). Boc-L-phenylalanine. [Available at: https://www.chemsrc.com/en/cas/13734-34-4_925945.html]
- Williams, M. R. C., Aschaffenburg, D. J., Ofori-Okai, B. K., & Schmuttenmaer, C. A. (2013). Intermolecular vibrations in hydrophobic amino acid crystals: experiments and calculations. The Journal of Physical Chemistry B, 117(36), 10444–10461. [Available at: https://pubs.acs.org/doi/10.1021/jp406730a]
- Sugahara, M., Igarashi, K., & Shiraki, K. (2010). Comparative analysis of amino acids and amino-acid derivatives in protein crystallization. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 66(Pt 6), 632–636. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2881427/]
- ChemicalBook. (2023, September 25). N-Boc-L-valine. [Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9274190.htm]
- Dunitz, J. D., & Gavezzotti, A. (2022). Polymorphism in Ionic Cocrystals Comprising Lithium Salts and l-Proline. Crystal Growth & Design, 22(5), 3334–3343. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9068038/]
- Perlovich, G. L. (2017). The Polymorphism of Glycine. Thermochemical and structural aspects. Journal of Thermal Analysis and Calorimetry, 128, 141-151. [Available at: https://www.researchgate.net/publication/312040984_The_Polymorphism_of_Glycine_Thermochemical_and_structural_aspects]
- Su, W. C., & Chen, Y. C. (2012). Polymorphism in the Crystallization of Glycine. Journal of the Chinese Institute of Chemical Engineers, 43(3), 359-363. [Available at: https://www.sciencedirect.com/science/article/pii/S036816991100236X]
- Gavezzotti, A. (Ed.). (2007). Intermolecular Interactions in Crystals. IUCr/Oxford University Press. [Available at: https://www.researchgate.net/publication/227690647_Intermolecular_Interactions_in_Crystals]
- PubChem. (n.d.). Boc-D-phenylalanine. [Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Boc-D-phenylalanine]
-
Andreetti, G. D., & Ugozzoli, F. (1996). The Effect of Guest Inclusion on the Crystal Packing of p-tert-butylcalixa[13]renes. Journal of Inclusion Phenomena and Molecular Recognition in Chemistry, 24(1-4), 1-32. [Available at: https://link.springer.com/article/10.1007/BF01031388]
- DeTar, D. F., & Luthra, N. P. (1980). Crystal structure analysis of N-acetylated proline and ring size analogs. Journal of the American Chemical Society, 102(13), 4505–4512. [Available at: https://pubs.acs.org/doi/abs/10.1021/ja00533a033]
- BenchChem. (2025). The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide. [Available at: https://www.benchchem.com/uploads/technical-guide-boc-protecting-group-amino-acid-chemistry.pdf]
- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14935-14955. [Available at: https://pubs.rsc.org/en/content/articlelanding/2013/ra/c3ra41938a]
- Stahl, M., & Wermuth, C. G. (Eds.). (2020). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Handbook of Pharmaceutical Salts: Properties, Selection, and Use, 2nd Edition. [Available at: https://www.researchgate.
- BenchChem. (2025). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. [Available at: https://www.benchchem.com/uploads/technical-guide-tert-butyl-group-steric-hindrance.pdf]
- Belo, E. A., Pereira, J. E. M., Freire, P. T. C., Argyriou, D. N., Eckert, J., & Bordallo, H. N. (2018). Hydrogen bonds in crystalline d-alanine: diffraction and spectroscopic evidence for differences between enantiomers. IUCrJ, 5(Pt 1), 6–12. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5755572/]
- Bolmatov, D., Zhernenkov, M., & Zavialov, D. (2020). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 10(7), 617. [Available at: https://www.mdpi.com/2073-4352/10/7/617]
- Shiraki, K., Kudou, M., & Fujiwara, S. (2008). Comparative analysis of amino acids and amino-acid derivatives in protein crystallization. Protein Science, 17(8), 1444-1451. [Available at: https://www.proteinscience.org/doi/10.1110/ps.035515.108]
- Google Patents. (2015). CN104276964A - Preparation method of Boc-glycine. [Available at: https://patents.google.
- Bachem. (n.d.). Boc-Leu-OH hydrate (N-Boc-L-leucine monohydrate). [Available at: https://www.bachem.
- Tokyo Chemical Industry Co., Ltd. (n.d.). N-(tert-Butoxycarbonyl)-L-valine. [Available at: https://www.tcichemicals.com/IN/en/p/B1333]
- Steed, J. W., & Atwood, J. L. (2021). Influence of Terminal Functionality on the Crystal Packing Behaviour and Cytotoxicity of Aromatic Oligoamides. Supramolecular Chemistry, 33(5), 235-244. [Available at: https://www.tandfonline.com/doi/full/10.1080/10610278.2021.1936932]
- Sigma-Aldrich. (n.d.). Boc-Phe-OH. [Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/15480]
- Berstis, L., & Valiev, M. (2018). Enantioselective amino acid interactions in solution. Physical Chemistry Chemical Physics, 20(15), 10144-10151. [Available at: https://pubs.rsc.org/en/content/articlelanding/2018/cp/c8cp00680a]
- Chen, J. R., Wang, J. C., & Chen, Y. L. (2021). Co-Crystals of Resveratrol and Polydatin with L-Proline: Crystal Structures, Dissolution Properties, and In Vitro Cytotoxicities. Molecules, 26(11), 3326. [Available at: https://www.mdpi.com/1420-3049/26/11/3326]
- Fengchen Group Co., Ltd. (n.d.). BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3. [Available at: https://www.fengchengroup.com/pharmaceutical-api/amino-acid/boc-l-valine-boc-l-val-oh-bp-ep-usp-cas.html]
- ChemicalBook. (2023, July 4). N-(tert-Butoxycarbonyl)-L-alanine. [Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9673438.htm]
- Wikipedia. (2023, October 27). Tert-butyloxycarbonyl protecting group. [Available at: https://en.wikipedia.org/wiki/Tert-butyloxycarbonyl_protecting_group]
- PrepChem. (n.d.). Synthesis of Boc-valine. [Available at: https://www.prepchem.com/synthesis-of-boc-valine/]
- Sari, Y., & Loebis, M. (2018). Development of the NSAID-L-Proline Amino Acid Zwitterionic Cocrystals. Journal of Applied Pharmaceutical Science, 8(4), 074-079. [Available at: https://japsonline.com/admin/php/uploads/2689_pdf.pdf]
- Tokyo Chemical Industry Co., Ltd. (n.d.). N-(tert-Butoxycarbonyl)-L-tert-leucine. [Available at: https://www.tcichemicals.com/IN/en/p/B3754]
- Michalska, D., & Wysokiński, R. (2020). Quantum chemical study of molecular properties of small branched-chain amino acids in water. Structural Chemistry, 31(5), 1875–1888. [Available at: https://link.springer.com/article/10.1007/s11224-020-01569-4]
- Destro, R., & Marsh, R. E. (1988). Hydrogen bonds in crystalline D-alanine: diffraction and spectroscopic evidence for differences between enantiomers. Journal of the American Chemical Society, 110(18), 6270–6271. [Available at: https://www.researchgate.net/publication/233008986_Hydrogen_bonds_in_crystalline_D_-alanine_diffraction_and_spectroscopic_evidence_for_differences_between_enantiomers]
- Fields, G. B. (2007). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current Protocols in Protein Science, Chapter 18, Unit 18.2. [Available at: https://currentprotocols.onlinelibrary.wiley.com/doi/abs/10.1002/0471140864.ps1802s48]
- Automated Topology Builder (ATB) and Repository. (n.d.). n-boc-glycine.
- BenchChem. (2025). Application Notes and Protocols for BOC-L-Phenylalanine-¹³C in Solid-Phase Peptide Synthesis (SPPS). [Available at: https://www.benchchem.com/uploads/application-notes-boc-l-phenylalanine-13c-spps.pdf]
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. [Available at: https://www.bocsci.
- Qin, H. M., et al. (2013). Crystal Structure of a Novel N-Substituted L-Amino Acid Dioxygenase from Burkholderia ambifaria AMMD. PLoS ONE, 8(5), e63996. [Available at: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0063996]
- Grehn, L., & Ragnarsson, U. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14935-14955. [Available at: https://pubs.rsc.org/en/content/articlehtml/2013/ra/c3ra41938a]
- Google Patents. (2021). CN112661672A - Crystallization method of Boc-amino acid. [Available at: https://patents.google.
- BenchChem. (2025). An In-depth Technical Guide to Boc-L-Isoleucine (Boc-L-Ile-OH): Chemical Properties and Structure. [Available at: https://www.benchchem.com/uploads/technical-guide-boc-l-isoleucine.pdf]
- Tokyo Chemical Industry Co., Ltd. (n.d.). N-(tert-Butoxycarbonyl)-N-methyl-L-valine. [Available at: https://www.tcichemicals.com/KR/ko/p/B4248]
- ChemicalBook. (2023, July 4). BOC-L-Leucine. [Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8274191.htm]
- Chem-Impex International Inc. (n.d.). Boc-L-phenylalanine. [Available at: https://www.chemimpex.com/products/01480]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.iucr.org [journals.iucr.org]
- 12. researchgate.net [researchgate.net]
- 13. Crystal structure of (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Workhorse: A Technical Guide to the Boc Protecting Group in Synthesis
Introduction: The Strategic Imperative of Amine Protection
In the intricate world of multi-step organic synthesis, particularly within pharmaceutical and peptide chemistry, the selective reactivity of functional groups is paramount. Amines, being nucleophilic and basic, often interfere with desired transformations elsewhere in a molecule.[1] The strategic masking, or "protection," of these amine functionalities is therefore not merely a convenience but a cornerstone of modern synthetic strategy.[2][3] Among the arsenal of amine protecting groups, the tert-butyloxycarbonyl (Boc) group stands out for its robustness, ease of handling, and predictable reactivity.[4][5]
This guide provides an in-depth exploration of the Boc protecting group, from its fundamental chemical principles to its practical application in complex synthetic workflows. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Concepts: Why the Boc Group Excels
The Boc group converts a reactive amine into a carbamate, significantly dampening its nucleophilicity and basicity.[4][6] Its widespread adoption is attributable to a trifecta of desirable characteristics:
-
Ease of Introduction: The Boc group is typically installed using di-tert-butyl dicarbonate (Boc₂O), a stable and easy-to-handle reagent, under relatively mild conditions.[4][7]
-
Robust Stability: N-Boc protected amines are exceptionally stable to a wide range of reagents, including most bases, nucleophiles, and conditions for catalytic hydrogenation.[4][6][8] This stability allows for a broad scope of subsequent chemical transformations.
-
Facile Cleavage: The Boc group is readily removed under specific and mild acidic conditions, a process often referred to as deprotection.[4][6]
A critical feature of the Boc group is its orthogonality to other common protecting groups.[4][6] It remains intact under the basic conditions used to cleave the Fmoc (9-fluorenylmethoxycarbonyl) group and is unaffected by the catalytic hydrogenation that removes the Cbz (carbobenzyloxy) group.[4][6] This orthogonality is fundamental to designing complex synthetic routes, enabling the sequential deprotection of different functional groups.[4][5][6]
The Chemistry of Protection: Installing the Boc Group
The most prevalent method for introducing the Boc group involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O), often called Boc anhydride.[6][9][10] The reaction is a nucleophilic acyl substitution where the amine nitrogen attacks one of the electrophilic carbonyl carbons of the anhydride.[11][12]
Mechanism of Boc Protection
The reaction proceeds via a straightforward mechanism. The amine's lone pair of electrons attacks a carbonyl carbon on Boc₂O.[12] This forms a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate leaving group.[11][12] This leaving group is unstable and decomposes into carbon dioxide (CO₂) gas and tert-butanol, providing a strong thermodynamic driving force for the reaction.[6][12]
Caption: Mechanism of N-Boc protection using Boc anhydride.
Experimental Protocol: General Procedure for Boc Protection
This protocol is a robust starting point for the Boc protection of a primary or secondary amine in solution phase.
Materials:
-
Amine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIEA), or 4-Dimethylaminopyridine (DMAP)) (1.2 - 2.0 equiv)[13]
Procedure:
-
Dissolution: Dissolve the amine substrate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.[14]
-
Base Addition: Add the base to the solution and stir. For exothermic reactions, consider cooling the mixture in an ice bath.[14]
-
Reagent Addition: Slowly add the Boc₂O to the stirring solution.[14] The reaction can be monitored for the evolution of CO₂ gas.[12] Caution: Do not run the reaction in a closed system.[12][15]
-
Reaction: Allow the mixture to stir at room temperature. Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).[14]
-
Work-up: Once the reaction is complete, quench by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[14]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.[14]
Field Insights:
-
While a base is often used, it is not strictly necessary as the tert-butanol byproduct can act as a base.[6] However, for less nucleophilic amines or to accelerate the reaction, a non-nucleophilic base like TEA or DMAP is recommended.[9][13]
-
For amino acids, aqueous conditions with bases like sodium bicarbonate or sodium hydroxide are common.[6][9][13]
The Chemistry of Deprotection: Liberating the Amine
The facile, acid-catalyzed removal of the Boc group is its most defining and advantageous feature.[4][16] This process, known as acidolysis, is highly efficient and selective.
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection mechanism is a four-step process initiated by a strong acid, most commonly Trifluoroacetic Acid (TFA).[15][16][17]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[15][16][17] This is the key activation step.
-
Fragmentation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This fragmentation releases a highly stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[1][15][16] The formation of this stable carbocation is a major driving force for the reaction.[1][18]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[15][16][17]
-
Amine Salt Formation: The newly liberated free amine is protonated by the excess acid in the medium, forming an amine salt (e.g., a trifluoroacetate salt).[15][16][17]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Managing Side Reactions: The Role of Scavengers
A potential complication during deprotection is the reactivity of the liberated tert-butyl cation.[19] This electrophilic species can alkylate nucleophilic sites on the substrate, particularly on sensitive amino acid residues like Tryptophan, Methionine, Cysteine, and Tyrosine.[19][20][21]
To prevent these undesirable side reactions, scavengers are added to the deprotection cocktail.[8][9][19] These are nucleophilic species that efficiently trap the tert-butyl cation.
| Scavenger | Target Residue(s) | Mechanism of Action |
| Thioanisole | Trp, Met, Cys | Acts as a soft nucleophile to trap the carbocation. |
| Anisole | General | An electron-rich aromatic that undergoes Friedel-Crafts alkylation.[9] |
| Triethylsilane (TES) | General | Reduces the carbocation to isobutane.[9] |
| Dithiothreitol (DTT) | Cys, Met | A reducing agent that also scavenges electrophiles. |
| Water | General | Can act as a nucleophile to form tert-butanol. |
Experimental Protocols for Boc Deprotection
The choice of deprotection conditions depends on the sensitivity of the substrate and the context (solution-phase vs. solid-phase).
Protocol 1: Standard TFA Deprotection (Solution-Phase)
Materials:
-
Boc-protected substrate
-
Anhydrous Dichloromethane (DCM)[14]
-
Trifluoroacetic Acid (TFA)[17]
-
Scavenger (e.g., anisole, triethylsilane), if required[9]
Procedure:
-
Dissolution: Dissolve the Boc-protected substrate in anhydrous DCM. A typical concentration is 0.1-0.5 M.[14]
-
Reagent Addition: To the stirring solution, add TFA. A common formulation is a 25-50% solution of TFA in DCM.[14] If using a scavenger, it should be added to the DCM before the TFA.
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid, often completing within 30 minutes to 2 hours.[14] Monitor by TLC until the starting material is consumed.
-
Work-up: Remove the solvent and excess TFA in vacuo. The resulting amine TFA salt is often a viscous oil or solid and can sometimes be used directly in the next step after thorough drying.[14]
Protocol 2: HCl in Dioxane Deprotection
For substrates sensitive to TFA, a solution of hydrogen chloride (HCl) in an organic solvent is a milder alternative.[16][21]
Materials:
-
Boc-protected substrate
-
4M HCl in 1,4-Dioxane
Procedure:
-
Suspension/Dissolution: Suspend or dissolve the Boc-protected amine in the 4M HCl/dioxane solution.[16]
-
Reaction: Stir the mixture at room temperature for 1-4 hours, or until the reaction is complete by TLC analysis.[16]
-
Isolation: Evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine.[16]
Strategic Application in Solid-Phase Peptide Synthesis (SPPS)
The Boc group was foundational to the development of Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique pioneered by Bruce Merrifield.[4] In the "Boc/Bzl" protection strategy, the temporary Nα-amino group is protected by the acid-labile Boc group, while side-chain functional groups are protected by more acid-stable, benzyl-based groups.[20][22]
The Boc-SPPS Cycle
The synthesis involves a repetitive cycle of deprotection, neutralization, and coupling, all performed on a solid resin support.
Caption: The iterative workflow of Boc-based solid-phase peptide synthesis.
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with a solution of TFA in DCM (typically 25-50%).[20][22][23]
-
Neutralization: The resulting N-terminal ammonium salt is neutralized with a tertiary amine base, such as DIEA, to generate the free amine required for the next coupling step.[20]
-
Coupling: The next Boc-protected amino acid is activated with a coupling reagent (e.g., DCC, HBTU) and added to the resin to form a new peptide bond.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before initiating the next cycle.[24]
This cycle is repeated until the desired peptide sequence is assembled. The final step involves cleavage from the resin and simultaneous removal of the side-chain protecting groups using a very strong acid, such as anhydrous hydrogen fluoride (HF).[20][25] While highly effective, the need for hazardous HF has led to the increased popularity of the alternative Fmoc-based strategy, which uses milder conditions.[6]
Conclusion: A Versatile and Indispensable Tool
The Boc protecting group is a testament to the power of strategic chemical design. Its unique combination of stability and controlled lability has made it an indispensable tool for organic chemists. From the synthesis of complex natural products to the automated assembly of peptides, the Boc group provides a reliable and predictable method for masking the reactivity of amines. A thorough understanding of its underlying chemistry, including the mechanisms of protection and deprotection and the potential for side reactions, empowers researchers to deploy it with precision and confidence, paving the way for the successful synthesis of novel chemical entities.
References
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
- Cudic, M. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. doi: 10.1007/978-1-62703-544-6_4
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2013). tert-Butyl Carbamate (BOC) Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Johnson, R. J., et al. (n.d.). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). Boc protection. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
-
Ben M'Barek, K., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Khaksar, S., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. Retrieved from [Link]
-
StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (2023, March 14). Boc Protected Compounds. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 7). The Role of t-Boc Protection in Organic Synthesis Applications. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
-
Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]
Sources
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. echemi.com [echemi.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 10. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. reddit.com [reddit.com]
- 19. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 20. peptide.com [peptide.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. chempep.com [chempep.com]
- 24. bachem.com [bachem.com]
- 25. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate CAS number 70717-76-9
An In-depth Technical Guide to (R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate (CAS 70717-76-9)
Abstract
This technical guide provides a comprehensive examination of (R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, commonly known as N-Boc-D-valinamide. With the CAS number 70717-76-9, this compound is a pivotal chiral building block in modern medicinal chemistry and drug development. Derived from the non-proteinogenic D-valine, its unique stereochemistry and the presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group make it an indispensable intermediate for the synthesis of complex peptidomimetics and pharmacologically active molecules, particularly protease inhibitors. This document will detail its physicochemical properties, provide validated synthesis and analytical protocols, explore its mechanistic role in drug discovery, and offer expert insights into its handling and application.
Core Characteristics and Physicochemical Properties
(R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate is a white to off-white crystalline solid. Its structure consists of a D-valine backbone where the N-terminus is protected by a Boc group and the C-terminus is an amide. This configuration is critical for its utility, offering a stable, enantiomerically pure scaffold for further chemical modification.
| Property | Value | Source(s) |
| CAS Number | 70717-76-9 | [1][2] |
| IUPAC Name | tert-butyl N-[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate | N/A |
| Synonyms | Boc-D-Valinamide, Boc-D-Val-NH2, N-Boc-D-valinamide | [1] |
| Molecular Formula | C₁₀H₂₀N₂O₃ | [1] |
| Molecular Weight | 216.28 g/mol | [1] |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 156-157 °C | [1][3] |
| Boiling Point (Predicted) | 361.7 ± 25.0 °C at 760 mmHg | [1] |
| Purity | Typically ≥97% | [4] |
The Strategic Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is not merely a passive component of the molecule; it is a strategic tool that dictates its synthetic applications.[5] As an acid-labile protecting group, it selectively blocks the Nα-amino function, preventing unwanted side reactions during subsequent chemical transformations.[6][7]
Causality in Synthesis:
-
Orthogonality: The Boc group's key advantage is its stability under a wide range of non-acidic conditions, including basic hydrolysis and nucleophilic attack, which are often required for modifying other parts of a molecule.[8] This stability allows for selective reactions at other functional groups without disturbing the N-terminal protection.
-
Mild Deprotection: It can be efficiently removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[9] This process generates a volatile byproduct (isobutylene) and carbon dioxide, simplifying reaction workup and purification.[8] This strategic deprotection is fundamental to stepwise peptide synthesis, where the newly liberated amine is made available for the next coupling reaction.[10]
Synthesis and Purification Workflow
The synthesis of N-Boc-D-valinamide is a well-established, multi-step process that demands precise control over reaction conditions to maintain stereochemical integrity. The most logical and field-proven pathway begins with the commercially available chiral amino acid, D-Valine.
Detailed Experimental Protocol: Synthesis
This protocol is designed as a self-validating system, incorporating purification and characterization to ensure the final product's integrity.
Part A: N-Boc Protection of D-Valine
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve D-Valine (1 equiv.) in a 1:1 mixture of 1,4-dioxane and 1N sodium hydroxide (NaOH) solution. The base is critical as it deprotonates the amino group, enhancing its nucleophilicity for the subsequent attack.[8]
-
Reagent Addition: Cool the vigorously stirred solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) portion-wise over 30 minutes. Maintaining a low temperature is crucial to control the exothermic reaction and prevent potential side reactions.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir overnight (approx. 16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (D-Valine) is consumed.
-
Workup and Isolation: Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidification: Cool the aqueous layer to 0 °C and carefully acidify with 1M citric acid or cold 1N HCl until the pH reaches 2-3. This protonates the carboxylate, causing the Boc-D-Valine product to precipitate.
-
Extraction: Extract the acidified aqueous layer three times with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield Boc-D-Valine as a white solid.
Part B: Amidation of Boc-D-Valine
-
Reaction Setup: Dissolve the Boc-D-Valine (1 equiv.) from Part A in a suitable solvent like dry Dichloromethane (DCM) or Dimethylformamide (DMF) in a flask under an inert nitrogen atmosphere.[11]
-
Activator Addition: Add 1-Hydroxybenzotriazole (HOBt, 1.2 equiv.) and a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv.) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU, 1.1 equiv.).[11] These reagents form a highly reactive intermediate ester, which is susceptible to nucleophilic attack by ammonia while minimizing the risk of racemization at the chiral center.
-
Ammonia Addition: In a separate flask, prepare the ammonia source by dissolving ammonium chloride (NH₄Cl, 1.5 equiv.) in water and adding a base like N,N-Diisopropylethylamine (DIPEA) or by using aqueous ammonia. Add this solution to the activated Boc-D-Valine mixture.
-
Reaction and Workup: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC. Upon completion, filter off any precipitated urea byproduct (if DCC was used). Dilute the filtrate with ethyl acetate and wash sequentially with 5% NaHCO₃ solution, water, and brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to yield the crude N-Boc-D-valinamide.
Part C: Purification
-
Chromatography: Purify the crude product via flash column chromatography on silica gel (60-120 mesh).[11]
-
Elution: Use a solvent gradient, typically starting with pure ethyl acetate and gradually increasing the polarity by adding methanol (e.g., 0-5% methanol in ethyl acetate). The choice of solvent system is determined by the polarity of the product versus its impurities.
-
Isolation: Collect the fractions containing the pure product (identified by TLC), combine them, and remove the solvent in vacuo to yield pure (R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate.
Analytical Characterization for Quality Control
Confirming the identity and purity of the synthesized compound is paramount. A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a robust analytical workflow.[12][13]
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and detect any potential enantiomeric impurity.
-
Methodology:
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H) for enantiomeric purity or a standard C18 column for achiral purity assessment.
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% TFA) is typically effective.
-
Detection: UV detector at 210-220 nm, where the amide and carbamate chromophores absorb.
-
Expected Result: A single, sharp peak indicates high purity. Retention time should be consistent with a reference standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the molecular structure unequivocally.[14]
-
Methodology:
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred as it clearly resolves the N-H protons of the amide and carbamate groups.
-
¹H NMR Expected Signals (in DMSO-d₆, shifts are approximate):
-
δ ~7.2 ppm & ~6.8 ppm: Two broad singlets, each integrating to 1H, corresponding to the two diastereotopic protons of the primary amide (-CONH₂).
-
δ ~6.5 ppm: A doublet, 1H, from the carbamate N-H proton, coupled to the α-proton.
-
δ ~3.8 ppm: A multiplet, 1H, representing the α-proton (-CH-).
-
δ ~1.9 ppm: A multiplet, 1H, for the β-proton (-CH(CH₃)₂).
-
δ ~1.4 ppm: A sharp singlet, 9H, characteristic of the tert-butyl group (-C(CH₃)₃) of the Boc protector.
-
δ ~0.8 ppm: Two doublets, each integrating to 3H, for the two diastereotopic methyl groups of the isopropyl side chain.
-
-
Applications in Drug Discovery: A Chiral Scaffold for Protease Inhibitors
The primary application of N-Boc-D-valinamide is as a precursor in the synthesis of protease inhibitors.[] Proteases are enzymes that cleave peptide bonds and are essential for the life cycle of many pathogens, including viruses like HIV and SARS-CoV-2.[16][17]
Mechanistic Rationale: Many viral proteases have active sites that recognize and bind to specific amino acid sequences on their target polypeptides. Hydrophobic residues like valine are common in these recognition motifs.[18] Inhibitors are designed as "substrate mimics" that fit into the active site but cannot be cleaved, thus blocking the enzyme's function.[]
The use of a D-amino acid derivative like Boc-D-Valinamide offers two key advantages:
-
Increased Proteolytic Stability: Peptides and peptidomimetics incorporating D-amino acids are more resistant to degradation by host proteases, which are evolved to process L-amino acids. This leads to a longer biological half-life for the drug.
-
Novel Stereochemical Interactions: The (R)-configuration can provide unique and potentially stronger binding interactions within the chiral environment of the enzyme's active site compared to its natural (S)-counterpart.
For instance, Boc-D-Valinamide can be elaborated into peptide aldehydes, which are potent reversible covalent inhibitors of cysteine proteases.[16] The amide can be reduced to an amine for further elongation, or the Boc group can be removed to allow N-terminal extension, making it a versatile starting point for combinatorial library synthesis aimed at discovering novel therapeutics.[19]
Handling, Storage, and Safety
As a research chemical, (R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate should be handled following standard laboratory safety protocols.
-
Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents. Room temperature storage is generally acceptable.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
(R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate is more than a simple protected amino acid derivative; it is a high-value, enabling tool for the sophisticated demands of modern drug discovery. Its defined stereochemistry, coupled with the strategic utility of the Boc protecting group, provides researchers with a reliable and versatile scaffold for constructing novel protease inhibitors and other complex chiral molecules. The robust synthesis and analytical methods detailed herein provide a validated framework for its effective use in both academic and industrial research settings.
References
-
BenchChem. (2025). The Enduring Role of the Boc Protecting Group in Peptide Synthesis: An In-depth Technical Guide. 5
-
Muttenthaler, M., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. 10
-
Protheragen. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis. 20
-
Hughes, D. L., et al. (2015). Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. RSC Publishing.
-
Chemistry LibreTexts. (2024). Peptide Synthesis. 7
-
Georgia Southern University. (2024). Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. 21
-
ChemicalBook. BOC-D-VAL-NH2 CAS#: 70717-76-9. 1
-
ChemPep. Boc Solid Phase Peptide Synthesis. 9
-
Fluorochem. (R)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate. 4
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Mechanism of Action of Boc-L-Valine. 8
-
Sigma-Aldrich. (S)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate.
-
ECHEMI. Buy Boc-L-valine amide Industrial Grade from BOC Sciences. 3
-
Bhattacharya, S., et al. (2011). Synthesis and characterization of some novel dipeptide derivatives. Der Pharma Chemica. 11
-
Basile, T., et al. (2024). Breaking the Chain: Protease Inhibitors as Game Changers in Respiratory Viruses Management. MDPI. 16
-
Schiffer, C. A., et al. (2010). Identification of Broad-Based HIV-1 Protease Inhibitors From Combinatorial Libraries. NIH Public Access. 19
-
BLDpharm. 70717-76-9|(R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate. 2
-
Sanders, B. C., et al. (2023). Potent and selective covalent inhibition of the papain-like protease from SARS-CoV-2. Nature Communications. 17
-
BOC Sciences. Proteases Inhibitors-Proteases Signaling Pathway.
-
Exarchou, V., & Godejohann, M. (2021). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. MDPI. 14
-
Wensing, A. M., et al. (2010). Resistance to Human Immunodeficiency Virus Type 1 Protease Inhibitors. Antimicrobial Agents and Chemotherapy. 18
-
Liu, A., et al. (2015). The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. Analytical and Bioanalytical Chemistry. 12
-
Liu, A., et al. (2015). The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. ResearchGate. 13
Sources
- 1. BOC-D-VAL-NH2 CAS#: 70717-76-9 [chemicalbook.com]
- 2. 70717-76-9|(R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chempep.com [chempep.com]
- 10. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Potent and selective covalent inhibition of the papain-like protease from SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Resistance to Human Immunodeficiency Virus Type 1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of Broad-Based HIV-1 Protease Inhibitors From Combinatorial Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 21. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
Foreword: The Imperative of Stereochemical Fidelity in Modern Drug Development
An In-depth Technical Guide to the Stereochemistry of Boc-Protected Valine Derivatives
In the landscape of pharmaceutical sciences, the three-dimensional architecture of a molecule is not a trivial detail; it is a fundamental determinant of its biological activity. For researchers and drug development professionals, controlling stereochemistry is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), can exhibit profoundly different pharmacological and toxicological profiles. The tragic legacy of thalidomide serves as a stark reminder of this principle. It is within this context that we delve into the stereochemistry of N-tert-butoxycarbonyl (Boc)-protected valine derivatives. As essential chiral building blocks in the synthesis of peptide-based therapeutics and other complex active pharmaceutical ingredients (APIs), ensuring their stereochemical integrity is a critical, non-negotiable aspect of process development and quality control.[1][2] This guide offers a field-proven perspective on the synthesis, potential pitfalls, and rigorous analytical validation required to master the stereochemistry of these vital reagents.
The Foundation: Stereoretentive Synthesis of Boc-Valine
The journey to stereochemical purity begins with the synthesis of the protected amino acid itself. The most common and robust method for preparing Boc-L-valine or Boc-D-valine is the reaction of the free amino acid with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), under basic conditions.[3][4]
The Mechanism of Boc Protection
The reaction proceeds via a nucleophilic acyl substitution. The amino group of valine, made more nucleophilic by the basic medium, attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[3][5] The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected valine, along with tert-butanol and carbon dioxide as byproducts.[5] Crucially, this reaction mechanism does not involve the chiral α-carbon, and when performed under appropriate conditions, it is highly stereoretentive, meaning the original stereochemistry of the valine starting material is preserved.
Self-Validating Synthesis Protocol for Boc-L-Valine
This protocol is designed to ensure high yield and preservation of stereochemical integrity.
Materials:
-
L-Valine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Sodium hydroxide (NaOH) (2.2 eq)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate
-
0.5 M Citric Acid solution
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve L-valine in a 1N aqueous NaOH solution. Add THF to create a biphasic system that facilitates the reaction.[4]
-
Reaction: Cool the mixture in an ice bath (0-5 °C). Add (Boc)₂O portion-wise while vigorously stirring. Maintain the pH between 9-10 by adding 2N NaOH as needed. The low temperature and controlled pH are critical to prevent side reactions.
-
Workup: After the reaction is complete (monitored by TLC), perform an aqueous workup. Extract the mixture with a non-polar solvent like diethyl ether to remove unreacted (Boc)₂O and other non-polar impurities.
-
Acidification & Extraction: Carefully acidify the aqueous layer with a 0.5 M citric acid solution to a pH of ~3. This protonates the carboxylate, causing the Boc-L-valine to precipitate or form an oil.[4] Extract the product into ethyl acetate.
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solution under reduced pressure. The resulting product can often be crystallized from a solvent/anti-solvent system (e.g., ethyl acetate/petroleum ether).
-
Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Crucially, its stereochemical purity must be assessed using a validated chiral analytical method (see Section 3).
The Core Challenge: Understanding and Preventing Racemization
While the Boc protection itself is stereochemically safe, the true challenge arises when the Boc-valine derivative is activated for peptide coupling. During this step, the α-carbon becomes susceptible to deprotonation, leading to a loss of its defined stereochemistry—a process known as racemization or epimerization.[6][7][8]
The Oxazolinone Mechanism of Racemization
For urethane-protected amino acids like Boc-valine, the dominant pathway for racemization during peptide bond formation involves the formation of a 5(4H)-oxazolinone (or azlactone) intermediate.[9]
-
Activation: The carboxyl group of Boc-valine is activated by a coupling reagent (e.g., a carbodiimide like DCC or EDC).
-
Cyclization: The urethane carbonyl oxygen can attack the activated carboxyl group, forming the oxazolinone ring.
-
Enolization: The oxazolinone intermediate has a significantly more acidic α-proton than the starting protected amino acid. In the presence of a base, this proton is readily abstracted to form a planar, achiral enolate intermediate.[9]
-
Racemization: Reprotonation of this enolate can occur from either face, leading to a mixture of both L- and D-isomers, thus destroying the stereochemical purity of the product peptide.
Field-Proven Strategies to Suppress Racemization
The key to maintaining stereochemical integrity is to ensure that the rate of aminolysis (peptide bond formation) is significantly faster than the rate of racemization via the oxazolinone pathway.
-
Choice of Coupling Reagents & Additives: The use of additives like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is standard practice.[9][10] These additives react with the activated Boc-valine to form active esters (e.g., HOBt esters). These esters are highly reactive towards the incoming amine but are significantly less prone to cyclizing into the problematic oxazolinone intermediate, thereby suppressing racemization.[10]
-
Base Selection and Stoichiometry: Racemization is base-catalyzed. Therefore, using weaker bases like N-methylmorpholine (NMM) or sym-collidine is often preferred over stronger, more sterically hindered bases like N,N-diisopropylethylamine (DIPEA).[9] Furthermore, using the minimum necessary amount of base is critical.
-
Temperature Control: Perform coupling reactions at low temperatures (e.g., 0 °C) to decrease the rate of both oxazolinone formation and enolization.[9]
-
In Situ Neutralization: In solid-phase peptide synthesis (SPPS), the "in situ neutralization" protocol is highly effective. Here, the protonated N-terminus of the growing peptide chain is neutralized by the base in the presence of the pre-activated Boc-amino acid, minimizing the time the activated species is exposed to free base.[11]
The Mandate for Verification: Analytical Methods for Stereochemical Purity
Trust is not a strategy. Every batch of a chiral intermediate like Boc-valine must be rigorously tested to quantify its enantiomeric purity, typically expressed as enantiomeric excess (% ee).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining enantiomeric purity due to its high resolution, accuracy, and robustness.[12][] The technique relies on a Chiral Stationary Phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated.
Data Presentation: Typical Chiral HPLC Conditions
| Parameter | Condition | Rationale & Field Insights |
| Chiral Stationary Phase | Macrocyclic Glycopeptide (e.g., Teicoplanin-based, CHIROBIOTIC T) | These CSPs are highly effective for N-protected amino acids and are compatible with reversed-phase mobile phases suitable for LC-MS.[14][15] |
| Mobile Phase | Isocratic mixture of Acetonitrile/Water/Trifluoroacetic Acid (TFA) | The organic modifier (acetonitrile) and acidic additive (TFA) are adjusted to optimize resolution and peak shape. Volatile buffers make the method MS-compatible.[15] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm I.D. column. |
| Column Temperature | 25 °C | Temperature control is crucial for reproducible retention times and selectivity. |
| Detection | UV at 210-220 nm | The amide and carboxyl chromophores provide strong absorbance in this range. |
| Expected Resolution (Rs) | > 2.0 | A resolution value greater than 2.0 ensures baseline separation, allowing for accurate quantification of a minor enantiomer in the presence of a major one.[12] |
Experimental Protocol: Chiral HPLC Analysis of Boc-L-Valine
-
Standard Preparation: Accurately weigh and dissolve a reference standard of Boc-L-valine and a small amount of the undesired Boc-D-valine to prepare a system suitability solution. Prepare a solution of the sample to be tested at the same concentration.
-
System Equilibration: Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
System Suitability: Inject the system suitability solution. Verify that the two enantiomers are baseline resolved (Rs > 2.0) and that the retention times are stable. This step validates that the chromatographic system is performing correctly.
-
Sample Analysis: Inject the test sample solution.
-
Data Analysis: Integrate the peak areas for both the L- and D-enantiomers. Calculate the enantiomeric excess using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a powerful alternative or complementary technique. In the presence of a chiral solvating agent, the enantiomers of Boc-valine form transient, diastereomeric complexes. These complexes have slightly different magnetic environments, leading to the separation of specific proton signals in the NMR spectrum, which can then be integrated to determine the enantiomeric ratio.
Conclusion: A Commitment to Stereochemical Precision
The stereochemical integrity of Boc-protected valine derivatives is not a parameter to be assumed but one to be actively controlled and rigorously verified. From the initial stereoretentive synthesis to the careful selection of coupling conditions that minimize racemization, every step demands scientific diligence. The implementation of robust, validated analytical methods like chiral HPLC is the ultimate safeguard, ensuring that these critical building blocks meet the exacting standards required for the development of safe and effective pharmaceuticals. For the scientist in drug development, mastery of these principles is fundamental to translating chemical synthesis into therapeutic success.
References
-
Epimerisation in Peptide Synthesis - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Epimerisation in Peptide Synthesis - OUCI. (n.d.). [Link]
-
(PDF) Epimerisation in Peptide Synthesis - ResearchGate. (n.d.). [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). [Link]
-
Epimerisation in Peptide Synthesis - PubMed. (2023). National Center for Biotechnology Information. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - NIH. (2023). National Center for Biotechnology Information. [Link]
-
Synthesis of Boc-valine - PrepChem.com. (n.d.). [Link]
-
On the selective N-methylation of BOC-protected amino acids - PubMed. (2009). National Center for Biotechnology Information. [Link]
-
Boc amino acid could, but doesn't, racemize | C&EN Global Enterprise - ACS Publications. (1979). [Link]
-
7.4 Racemization Assays. (n.d.). [Link]
-
Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. (n.d.). [Link]
-
Boc-L-Amino Acids for Peptide Synthesis | AAPPTec. (n.d.). [Link]
-
Boc-D-valine - (CAS 22838-58-0) - Amino Acids. (n.d.). [Link]
-
Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent - PMC - NIH. (2025). [Link]
-
tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.). [Link]
-
BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3 - Fengchen. (n.d.). [Link]
-
Stereoretentive cross-coupling of chiral amino acid chlorides and hydrocarbons through mechanistically controlled Ni/Ir photoredox catalysis - Korea Advanced Institute of Science and Technology. (2022). [Link]
-
Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research. (n.d.). [Link]
-
Chiral α‐Amino Acid‐Based NMR Solvating Agents. (n.d.). [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC - NIH. (n.d.). [Link]
-
Rapid determination of enantiomeric excess – Chemical Society Reviews Blog. (2011). [Link]
-
Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - NIH. (n.d.). [Link]
-
Boc-L-Valine | C10H19NO4 | CID 83693 - PubChem - NIH. (n.d.). [Link]
-
1 H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid - Korea Science. (n.d.). [Link]
-
25.2: Structure and Stereochemistry of the Amino Acids - Chemistry LibreTexts. (2020). [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids - YouTube. (2021). [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. guidechem.com [guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Use of (R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate in Solid-Phase Peptide Synthesis
Introduction: The Strategic Role of C-Terminal Valine Amides in Peptide Therapeutics
(R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, commonly known as Boc-L-Valinamide (Boc-L-Val-NH2), is a pivotal building block in the solid-phase peptide synthesis (SPPS) of peptides with a C-terminal valine amide. The C-terminal amide is a common modification in many biologically active peptides, enhancing their stability against in vivo degradation by carboxypeptidases and often mimicking the native peptide structure. Valine, a non-polar, aliphatic amino acid, contributes to the hydrophobic character of peptides, influencing their structure and receptor interactions[1][2]. The use of Boc-L-Val-NH2 is particularly relevant in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, a robust and well-established method in SPPS[3].
This technical guide provides a comprehensive overview of the application of Boc-L-Val-NH2 in SPPS. It delves into the underlying chemical principles, provides detailed, field-proven protocols, and addresses common challenges and their solutions, aimed at researchers, scientists, and professionals in drug development.
Chemical Properties and Rationale for Use
Boc-L-Val-NH2 is a derivative of the amino acid valine where the α-amino group is temporarily protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is an acid-labile protecting group, meaning it can be removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), without affecting the more stable side-chain protecting groups or the linkage of the peptide to the resin[3][4][5]. This differential lability is the cornerstone of the Boc-SPPS strategy[6].
The primary advantage of starting a peptide synthesis with Boc-L-Val-NH2 is the direct incorporation of a C-terminal valine amide. This circumvents the need for post-synthesis amidation, which can be inefficient and lead to side reactions. The amide group at the C-terminus is crucial for the biological activity of many peptide hormones and neurotransmitters.
| Property | Value | Source |
| Synonyms | Boc-L-Valinamide, Boc-Val-NH2, (S)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate | |
| Molecular Formula | C10H20N2O3 | |
| Molecular Weight | 216.28 g/mol | |
| Appearance | White to off-white powder or crystals | |
| Purity | ≥ 95% | |
| Storage Conditions | Room Temperature |
The Boc-SPPS Workflow: A Step-by-Step Visual Guide
The incorporation of Boc-L-Val-NH2 into a growing peptide chain follows the cyclical nature of SPPS. The following diagram illustrates the key stages of the process.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc-L-Val-NH2.
Detailed Experimental Protocols
Protocol 1: Resin Selection and Preparation
For the synthesis of peptide amides using the Boc strategy, the 4-Methylbenzhydrylamine (MBHA) resin is the support of choice[7]. The amide bond between the C-terminal amino acid and the MBHA resin is stable to the repetitive TFA treatments used for Boc deprotection but can be cleaved under strong acidic conditions like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA)[7].
Materials:
-
MBHA resin (0.5 - 1.0 mmol/g substitution)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Place the desired amount of MBHA resin in a reaction vessel.
-
Swell the resin in DCM for 20-30 minutes.
-
Drain the DCM and wash the resin with DMF (3 times) to prepare for the first coupling.
Protocol 2: First Amino Acid Coupling (Boc-L-Val-NH2)
The coupling of the first amino acid to the resin is a critical step. Due to the steric hindrance of the valine side chain, efficient activation and sufficient reaction time are crucial. The use of carbodiimide coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) in combination with an additive such as 1-Hydroxybenzotriazole (HOBt) is a standard and effective method to minimize racemization and improve coupling efficiency[8]. More modern and efficient coupling reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate) are also widely used[9].
Materials:
-
Swollen MBHA resin
-
Boc-L-Val-NH2 (3 equivalents relative to resin loading)
-
HBTU (3 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6 equivalents)
-
DMF, peptide synthesis grade
Procedure:
-
Dissolve Boc-L-Val-NH2 and HBTU in DMF.
-
Add DIEA to the solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the swollen and washed MBHA resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a qualitative ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
| Coupling Reagent | Class | Advantages | Potential Issues |
| DCC/HOBt | Carbodiimide | Cost-effective, well-established. | Formation of insoluble dicyclohexylurea (DCU) byproduct, potential for racemization without HOBt. |
| HBTU/DIEA | Aminium Salt | Fast reaction times, high coupling efficiency. | Can react with the unprotected N-terminus if used in large excess. |
| HATU/DIEA | Aminium Salt | Similar to HBTU but can be more effective for sterically hindered couplings. | Higher cost. |
Protocol 3: Standard Boc-SPPS Cycle
Each cycle of amino acid addition involves deprotection of the Boc group, neutralization, and coupling of the next Boc-protected amino acid.
1. Deprotection:
-
Wash the peptide-resin with DCM (3 times).
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 5 minutes (pre-wash), drain, and add a fresh solution of 50% TFA in DCM.
-
Agitate for 20-30 minutes at room temperature to ensure complete removal of the Boc group[5][7].
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).
Causality: The TFA protonates the carbonyl oxygen of the Boc group, leading to the cleavage of the tert-butyl-oxygen bond and formation of a stable tert-butyl cation. The resulting carbamic acid intermediate readily decarboxylates to liberate the free amine[5]. The tert-butyl cations can potentially alkylate sensitive residues like Tryptophan or Methionine, hence the use of scavengers like dithioethane (DTE) is recommended when these residues are present[4][10].
2. Neutralization:
-
After deprotection, the N-terminal amine is present as a TFA salt and must be neutralized to the free amine before the next coupling step[4].
-
Wash the resin with DCM (2 times).
-
Add a solution of 10% DIEA in DCM to the resin and agitate for 5-10 minutes. Repeat this step.
-
Wash the resin with DCM (3-5 times) to remove excess DIEA.
3. Coupling:
-
Follow the procedure outlined in Protocol 2, using the desired Boc-protected amino acid.
This deprotection-neutralization-coupling cycle is repeated until the desired peptide sequence is assembled.
Protocol 4: Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and the side-chain protecting groups must be removed. For MBHA resin, this is typically achieved with a strong acid like anhydrous HF or TFMSA[7].
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
Procedure (HF Cleavage): CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
-
Dry the peptide-resin under vacuum.
-
Place the dried resin in a specialized HF cleavage apparatus.
-
Add a scavenger such as anisole (1 mL per gram of resin) to trap carbocations generated during cleavage.
-
Cool the apparatus in a dry ice/acetone bath.
-
Distill a calculated amount of anhydrous HF into the reaction vessel.
-
Allow the mixture to stir at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
The crude peptide is then precipitated with cold diethyl ether, collected by filtration, and dried.
Challenges and Solutions in Synthesizing Valine-Containing Peptides
The synthesis of peptides containing valine, a β-branched and hydrophobic amino acid, can present challenges, primarily related to aggregation and difficult coupling reactions[11].
-
Peptide Aggregation: Hydrophobic sequences containing valine have a tendency to aggregate on the resin, leading to incomplete reactions and low yields[11][12].
-
Solution: Using a resin with a lower substitution level can help to mitigate on-resin aggregation. Additionally, incorporating "difficult sequence" protocols, such as using microwave-assisted synthesis or chaotropic salts, can improve outcomes.
-
-
Steric Hindrance: The bulky isopropyl side chain of valine can sterically hinder the coupling reaction, leading to incomplete acylation.
-
Solution: Employing more potent coupling reagents like HATU, extending the coupling time, or performing a double coupling (repeating the coupling step) can help to drive the reaction to completion.
-
Analysis and Purification
The purity of the synthesized peptide is a critical parameter. The crude peptide obtained after cleavage contains the desired product along with various impurities such as deletion sequences, truncated sequences, and incompletely deprotected sequences[13].
-
Purity Analysis: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for determining peptide purity[13][14][15]. Mass spectrometry (MS) is used to confirm the molecular weight of the desired peptide[13][16].
-
Purification: Preparative RP-HPLC is the most common method for purifying synthetic peptides to a high degree (>95% or >98%) required for most research and therapeutic applications[13][15].
| Analytical Technique | Purpose | Key Considerations |
| RP-HPLC | Purity assessment and quantification. | Trifluoroacetic acid (TFA) is a common mobile phase additive that acts as an ion-pairing reagent to improve peak shape[14][15]. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and sequence. | Can be coupled with LC (LC-MS) for simultaneous separation and identification[16]. |
| Amino Acid Analysis (AAA) | Quantifies the amount of peptide and confirms amino acid composition. | Involves hydrolysis of the peptide followed by analysis of the constituent amino acids[17]. |
Conclusion
The use of (R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate is a fundamental and effective strategy for the synthesis of peptides with a C-terminal valine amide via Boc-SPPS. While challenges related to the hydrophobic and sterically hindered nature of valine exist, they can be overcome with careful selection of resins, potent coupling reagents, and optimized reaction conditions. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize these important peptide molecules.
References
-
Yount, G. D., & Krotec, J. (2004). Solid Phase Peptide Synthesis. In Current Protocols in Protein Science. John Wiley & Sons, Inc. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link][4]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Chemistry LibreTexts. 26.7: Peptide Synthesis. [Link]
-
Royal Society of Chemistry. Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups. [Link]
-
Gyros Protein Technologies. Peptide Purity & Yield Optimizing in SPPS. [Link][13]
-
Peptides.co. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link][12]
-
Rojas Lab. Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. [Link]
-
Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link][14]
-
ResearchGate. Distribution of Leu-Ala-Gly-Val and deletion peptides after continuous-flow synthesis Valine 30-min. [Link]
-
Master Organic Chemistry. Introduction to Peptide Synthesis. [Link]
-
CUSABIO. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Link][9]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link][10]
-
Agilent. Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. [Link][15]
-
MtoZ Biolabs. Mechanism of Peptide Purity Analysis. [Link][16]
-
National Center for Biotechnology Information. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link][11]
-
National Center for Biotechnology Information. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. [Link]
-
Sunresin. Fmoc / t-Bu Solid Phase Synthesis. [Link]
-
Biomatik. What are the Sustainability Challenges in Peptide Synthesis and Purification?. [Link]
-
ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]
-
International Journal of Peptide Research and Therapeutics. Methods and protocols of modern solid phase peptide synthesis. [Link]
-
Moodle@Units. solid phase peptide. [Link]
Sources
- 1. Valine (Val) Amino Acid Overview - Creative Peptides [creative-peptides.com]
- 2. Valine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biosynth.com [biosynth.com]
- 7. chempep.com [chempep.com]
- 8. bachem.com [bachem.com]
- 9. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 10. peptide.com [peptide.com]
- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. lcms.cz [lcms.cz]
- 15. agilent.com [agilent.com]
- 16. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 17. biosynth.com [biosynth.com]
Application Note & Protocol: Automated Coupling of Boc-L-valinamide in Solid-Phase Peptide Synthesis
Abstract
The incorporation of sterically hindered amino acids, such as L-valine, presents a significant challenge in automated solid-phase peptide synthesis (SPPS), often leading to incomplete acylation and the generation of deletion sequences. This difficulty is further compounded when the target is a C-terminal amide. This application note provides a comprehensive guide and a robust protocol for the efficient coupling of Boc-L-valinamide onto an amino-functionalized resin using automated synthesizers. We will delve into the underlying chemical principles, explore strategies to overcome steric hindrance, and present a validated, step-by-step protocol designed to maximize coupling efficiency and ensure high peptide purity.
Introduction: The Challenge of Steric Hindrance
Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, has revolutionized the way peptides are created, enabling the automation of the entire process.[1][2] The Boc/Bzl protection strategy is a classic and effective method used in SPPS.[3] However, certain amino acids, due to their structural properties, pose significant hurdles to standard coupling protocols.
L-valine is a β-branched amino acid, meaning its bulky isopropyl side chain is situated close to the α-amino group.[4] This proximity creates substantial steric hindrance, physically obstructing the approach of the activated carboxyl group of the incoming amino acid.[4][5] This steric clash dramatically slows down the reaction kinetics of amide bond formation, often resulting in incomplete coupling reactions under standard conditions.[4][6] When the growing peptide chain is attached to the solid support, this can lead to peptide aggregation, where inter- or intra-chain hydrogen bonding can make the reactive N-terminus inaccessible.[4][7]
The challenge is particularly acute when coupling the first residue, Boc-L-valine, to an amide resin (like a MBHA or Rink Amide resin) to generate a C-terminal valinamide. A failed initial coupling results in a truncated sequence that is difficult to separate from the target peptide, compromising the yield and purity of the final product. Therefore, an optimized protocol is not just beneficial, but essential for success.
Causality of Experimental Choices: A Mechanistic Approach
To overcome the challenges posed by Boc-L-valinamide, our protocol is built on several key principles aimed at maximizing the reactivity of the coupling reaction while minimizing potential side reactions.
Choice of Coupling Reagent: The Power of High-Reactivity Agents
Standard carbodiimide activators like Dicyclohexylcarbodiimide (DCC), while historically significant, are often insufficient for sterically demanding couplings.[6] To drive the reaction to completion, more potent activating agents are required. Uronium/aminium salts and phosphonium salts have emerged as the reagents of choice for such "difficult couplings".[5][8]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Frequently cited for its high efficiency and ability to suppress racemization.[5] It reacts with the carboxylic acid to form a highly reactive OAt-ester, which is more reactive than the OBt-esters generated by older reagents like HBTU.
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another highly effective uronium salt that forms a reactive O-6-ClBt ester. It offers a good balance of high reactivity and cost-effectiveness.[8][9]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): An Oxyma-based coupling reagent known for its high reactivity and reduced risk of side reactions compared to some benzotriazole-based reagents.[8]
For this protocol, we will focus on HATU due to its well-documented success in overcoming severe steric hindrance.[5]
Reaction Environment: Solvent and Base
The choice of solvent and base is critical for both reagent solubility and reaction kinetics.
-
Solvent: N,N-Dimethylformamide (DMF) is the standard solvent in SPPS due to its excellent solvating properties for both the reagents and the growing peptide-resin complex.[10][11] For particularly difficult sequences prone to aggregation, a mixture including N-Methylpyrrolidone (NMP) can be beneficial.[7]
-
Base: A non-nucleophilic base is required to activate the coupling reagent and neutralize the protonated amine on the resin. N,N-Diisopropylethylamine (DIPEA) is commonly used.[11] It is crucial to use the correct stoichiometry to avoid side reactions.
Extended Reaction Time and Double Coupling
Given the slow kinetics of sterically hindered couplings, a standard coupling time of 30-60 minutes may be insufficient. Extending the reaction time to 2 hours or more allows the reaction to proceed closer to completion. Furthermore, a "double coupling" strategy—where the coupling procedure is repeated with a fresh solution of activated amino acid—is a highly effective method to ensure that any remaining free amines are acylated.[11]
In-Process Control: The Kaiser Test
Trust in a protocol comes from self-validation. The Kaiser test (or ninhydrin test) is a critical in-process control used to detect the presence of free primary amines on the resin.[4]
-
Positive Result (Blue/Purple Bead): Indicates incomplete coupling, as free amines are present.
-
Negative Result (Yellow/Colorless Bead): Indicates successful and complete coupling.
Performing a Kaiser test after the coupling step is mandatory to confirm the reaction's success before proceeding to the next deprotection step. A positive result after the first coupling attempt signals the need for a second coupling.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the automated coupling protocol for Boc-L-valinamide.
Caption: Automated workflow for coupling Boc-L-valinamide.
Detailed Automated Synthesizer Protocol
This protocol is designed for a standard automated peptide synthesizer using Boc chemistry. Parameters are based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
Resin: 4-methylbenzhydrylamine (MBHA) resin, 100-200 mesh, ~0.5 mmol/g substitution.
Reagents:
-
Boc-L-Valine-OH
-
HATU
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Peptide synthesis grade)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
Piperidine (for optional Fmoc-based synthesizers being used with Boc chemistry - not used in this specific protocol but often present).
Protocol Steps:
-
Resin Preparation: a. Place the appropriate amount of MBHA resin (e.g., 200 mg for 0.1 mmol scale) into the synthesizer's reaction vessel. b. Swell the resin by washing with DMF (3 x 5 mL) for a total of 30 minutes.
-
First Coupling Cycle: a. In a separate vial (or as per synthesizer's automated procedure), pre-activate the amino acid. Add:
- Boc-L-Valine-OH (4 eq., 0.4 mmol, ~87 mg)
- HATU (3.9 eq., 0.39 mmol, ~148 mg)
- Dissolve in DMF (~2 mL).
- Add DIPEA (8 eq., 0.8 mmol, ~139 µL).
- Allow to pre-activate for 2-5 minutes. b. Drain the DMF from the reaction vessel. c. Transfer the activated amino acid solution to the reaction vessel. d. Mix (agitate/bubble) for a minimum of 2 hours at room temperature.
-
Intermediate Wash & Monitoring: a. Drain the reaction vessel. b. Wash the resin thoroughly with DMF (5 x 5 mL). c. Perform a Kaiser Test:
- Remove a small sample of resin beads (~5-10 mg).
- Wash beads with ethanol.
- Add Kaiser test solutions as per the manufacturer's instructions and heat.
- If beads/solution are yellow (Negative): Coupling is complete. Proceed to Step 5.
- If beads/solution are blue (Positive): Coupling is incomplete. Proceed to Step 4.
-
Second Coupling Cycle (if required): a. Repeat steps 2a-2d to perform a second, identical coupling reaction. b. After the second coupling, drain the vessel and wash again with DMF (5 x 5 mL). c. (Optional but recommended) Perform a second Kaiser test to confirm completion.
-
Final Wash: a. Wash the resin with DCM (3 x 5 mL) to prepare for the next deprotection step or storage. b. The Boc-L-Valinamide-Resin is now ready for the subsequent N-terminal Boc deprotection (e.g., with TFA/DCM) and the coupling of the next amino acid in the sequence.
Data Summary: Comparison of Coupling Reagents
The choice of coupling reagent is a critical parameter. The table below summarizes the properties of common high-activity reagents suitable for coupling Boc-L-valinamide.
| Reagent | Activating Group | Relative Reactivity | Key Advantages | Considerations |
| HATU | OAt-ester | Very High | Excellent for hindered couplings, low racemization.[5] | Higher cost, potential for side reactions if not used correctly. |
| HCTU | O-6-ClBt-ester | High | More reactive than HBTU, good cost-performance.[9] | Can cause guanidinylation of the free amine. |
| PyBOP | OBt-ester | Medium-High | Phosphonium salt, avoids guanidinylation. | Less reactive than HATU/HCTU for severe cases. |
| COMU | Oxyma-ester | Very High | Non-explosive, highly efficient. | Solution stability can be limited. |
Troubleshooting Common Issues
-
Issue: Kaiser test is still positive after double coupling.
-
Issue: Low final peptide yield with deletion sequences observed in Mass Spectrometry.[4]
-
Cause: Incomplete coupling at the valine position.
-
Solution: Implement this protocol with double coupling and mandatory Kaiser testing. Consider increasing the excess of reagents (e.g., to 5 equivalents).
-
-
Issue: Racemization of the valine residue.
-
Cause: Over-activation or excessive exposure to base.
-
Solution: Ensure the pre-activation time is not excessively long. Use HATU, which is known to minimize racemization.[5]
-
Conclusion
The successful incorporation of Boc-L-valinamide in automated solid-phase peptide synthesis is achievable through a scientifically-grounded approach. By understanding the challenges of steric hindrance and employing a protocol based on high-reactivity coupling reagents, extended reaction times, double coupling, and rigorous in-process monitoring, researchers can significantly improve coupling efficiency. This protocol provides a reliable and validated method to ensure the integrity and purity of peptides containing this challenging C-terminal residue, facilitating the synthesis of complex and therapeutically relevant molecules.
References
- BenchChem. (n.d.). Impact of steric hindrance from the valine side chain in coupling.
- BOC Sciences. (n.d.). BOC-amino acids.
- Katritzky, A. R., et al. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.
- Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
- Tian, J., et al. (2022). Automated Peptide Synthesizers and Glycoprotein Synthesis. Frontiers in Chemistry.
- PurePep. (2025). Getting Started with Automated Peptide Synthesis Guide. PurePep Blog.
- Behrendt, R., et al. (2016). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Journal of Peptide Science.
- CD Formulation. (n.d.). Automated Solid-Phase Peptide Synthesis Technology.
- Albericio, F., & Carpino, L. A. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Pillai, V. N. R., & Mutter, M. (1988). Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
- Biondani, G., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology.
- Beyermann, M., & Coin, I. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate.
- BenchChem Technical Support Team. (2025). Managing steric hindrance from N,N-Dimethyl-L-Valine in synthesis. BenchChem.
- Hartrampf, N., et al. (2023). Synthesis of proteins by automated flow chemistry. Amide Technologies.
- Guryanov, I. (2020). Automated Solid-Phase Peptide Synthesis. Methods in Molecular Biology.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- van der Auwera, C., et al. (1987). Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess?. International Journal of Peptide and Protein Research.
- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
Sources
- 1. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Automated Solid-Phase Peptide Synthesis Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 11. rsc.org [rsc.org]
Application Note: Boc-L-valinamide as a Strategic Building Block for Protease Inhibitor Synthesis
Abstract
Protease inhibitors are a cornerstone of modern antiviral and anticancer therapies, functioning by blocking the enzymatic activity essential for pathogen replication and tumor progression.[1][2][3] The rational design of these inhibitors often relies on peptidomimetic scaffolds that mimic the natural substrates of proteases. Boc-L-valinamide, a protected amino acid derivative, serves as a critical building block in this field. Its bulky, hydrophobic isopropyl side chain is particularly effective at occupying the hydrophobic S2 subsite of many clinically relevant proteases, such as the NS3/4A protease of Hepatitis C Virus (HCV) and HIV protease.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Boc-L-valinamide. It details its physicochemical properties, explains the rationale behind its use, and provides validated, step-by-step protocols for its incorporation into peptide chains, subsequent deprotection, and troubleshooting.
Introduction: The Strategic Role of Valine in Protease Inhibition
The development of effective protease inhibitors relies on creating molecules that can bind with high affinity and specificity to the enzyme's active site. Many viral proteases, including those from HCV and HIV, are serine or cysteine proteases that process polyproteins into functional viral components.[1][2] The active site of these enzymes is often characterized by a series of sub-pockets (S1, S2, S3, etc.) that accommodate the side chains of the amino acid residues of the substrate.
The L-valine residue, with its isopropyl side chain, is particularly well-suited to bind to the hydrophobic S2 pocket of many proteases.[4][5] This interaction is a key anchoring point that contributes significantly to the overall binding affinity of the inhibitor. Boc-L-valinamide provides this crucial moiety in a stable, ready-to-use format. The N-terminal tert-butoxycarbonyl (Boc) group ensures chemoselectivity during coupling reactions, while the primary amide (valinamide) allows for the extension of the peptide chain from the C-terminus, making it a versatile starting point for complex inhibitor synthesis.
Physicochemical Properties and Handling of Boc-L-valinamide
Proper handling and storage are paramount to maintaining the integrity of this crucial building block.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀N₂O₃ | [6][7] |
| Molecular Weight | 216.28 g/mol | [6] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 156-157 °C | [8] |
| Solubility | Soluble in methanol, chloroform, dichloromethane. Slightly soluble in water. | [9] |
| Polar Surface Area | 81.4 Ų | [6][8] |
| Storage | Store in a cool, dry place, tightly sealed. Recommended temperature: 2-8°C. | N/A |
Scientist's Note: Although stable, Boc-L-valinamide is susceptible to hydrolysis under strongly acidic or basic conditions. Ensure all solvents and reagents used in storage and reactions are dry unless specified otherwise.
Core Synthetic Workflow
The synthesis of a protease inhibitor using Boc-L-valinamide typically follows a clear path: coupling of a carboxylic acid to the free N-terminus of a partner molecule, or more commonly, using the amide as a starting point and coupling a protected amino acid or carboxylic acid to its N-terminus after deprotection. The most common immediate step is coupling it with another molecule. This workflow diagram illustrates the central process.
Caption: General workflow for incorporating Boc-L-valinamide.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in utilizing Boc-L-valinamide.
Protocol 1: Amide Bond Formation via EDC/HOBt Coupling
This classic carbodiimide-mediated coupling is reliable and cost-effective. The inclusion of 1-Hydroxybenzotriazole (HOBt) is crucial as it acts as a racemization suppressant and improves reaction efficiency by forming a more reactive HOBt-ester intermediate.[10][11][12]
Principle of the Method: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid partner, which then reacts with HOBt. This active ester subsequently reacts with the amine (in this case, deprotected valinamide) to form the desired amide bond, releasing a soluble urea byproduct.[12][13]
Caption: Mechanism of EDC/HOBt mediated peptide coupling.
Materials:
-
Boc-L-valine (or other Boc-protected amino acid) (1.0 eq)
-
Target Amine (e.g., a deprotected peptide fragment) (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aq. NaHCO₃ solution
-
1M aq. HCl solution
-
Brine (Saturated aq. NaCl)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the Boc-protected amino acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Add the target amine (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes. Scientist's Note: DIPEA is a non-nucleophilic base used to neutralize hydrochloride salts and facilitate the reaction.
-
Cool the mixture to 0°C using an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: a. Dilute the reaction mixture with ethyl acetate or DCM. b. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: High-Efficiency Coupling using HATU
For sterically hindered couplings or when higher yields are required, aminium-based reagents like HATU are superior.
Principle of the Method: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like DIPEA, rapidly converts the carboxylic acid into a highly reactive OAt-active ester. This species reacts efficiently with the amine component to form the amide bond with minimal risk of racemization.[14][15]
Materials:
-
Boc-protected amino acid (1.0 eq)
-
Target Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
In a flask, dissolve the Boc-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5-10 minutes at room temperature. This is the "pre-activation" step.
-
Add the target amine (1.1 eq) to the activated mixture.
-
Stir at room temperature for 1-4 hours. The reaction is typically much faster than EDC/HOBt coupling. Monitor by TLC or LC-MS.
-
Work-up & Purification: Follow the same work-up, purification, and characterization steps as described in Protocol 1.
Protocol 3: N-Terminal Boc Group Deprotection
Once the Boc-L-valinamide moiety is incorporated, the Boc group must be removed to allow for further chain elongation. This is achieved under acidic conditions.[16]
Principle of the Method: The tert-butyl carbamate is stable to many reagents but is readily cleaved by strong acids like trifluoroacetic acid (TFA). The mechanism involves protonation of the carbamate, followed by the loss of the stable tert-butyl cation (which forms isobutylene gas) and CO₂, leaving the free amine salt.[17]
Materials:
-
Boc-protected peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
Procedure:
-
Dissolve the Boc-protected peptide in DCM (e.g., 10 mL per gram of peptide).
-
Prepare a deprotection solution, typically 25-50% TFA in DCM (v/v). Safety Note: Work in a fume hood. TFA is highly corrosive.
-
Add the TFA/DCM solution to the dissolved peptide at room temperature.[18]
-
Stir for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.[18]
-
Isolation: a. Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.[19] b. Add cold diethyl ether to the residue to precipitate the product as its TFA salt. c. Isolate the solid product by filtration or centrifugation, washing with additional cold diethyl ether. d. Dry the product under high vacuum. The resulting amine TFA salt is often used directly in the next coupling step after neutralization in situ with a base like DIPEA.
Case Study: Synthesis of a Boceprevir Intermediate Fragment
Boceprevir, an HCV NS3/4A protease inhibitor, exemplifies the use of valine-like structures.[20][21][22] While the full synthesis is complex, a key step involves coupling a protected amino acid to a valine derivative, highlighting the principles described. For instance, coupling N-Boc-L-tert-leucine to a deprotected valinamide derivative is a representative transformation.[23]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Yield | - Incomplete activation of the carboxylic acid.- Steric hindrance.- Impure or wet reagents/solvents. | - Switch from EDC/HOBt to a more potent coupling agent like HATU or COMU.- Increase reaction time and/or temperature slightly (e.g., to 40°C).- Ensure all reagents are anhydrous and of high purity. |
| Epimerization/Racemization | - Excess base or prolonged reaction time at elevated temperature.- Insufficient HOBt in carbodiimide reactions. | - Use a milder base like 2,4,6-collidine instead of DIPEA.- Ensure at least 1 equivalent of HOBt (or a superior additive like Oxyma Pure) is used with EDC/DIC.[11]- Keep reaction temperatures low (0°C to RT). |
| Incomplete Boc Deprotection | - Insufficient acid or reaction time.- Acid-labile side chains reacting. | - Increase TFA concentration or reaction time.[19][24]- Monitor carefully by LC-MS to avoid over-exposure of sensitive groups. |
| Side Reaction (Guanidinylation) | - Use of excess aminium/uronium reagents (HBTU, HATU) with slow-reacting amines. | - Use phosphonium-based reagents (PyBOP, PyAOP) which do not cause this side reaction.- Avoid large excesses of the coupling reagent; use stoichiometric amounts. |
Conclusion
Boc-L-valinamide is an indispensable building block for the synthesis of peptidomimetic protease inhibitors. Its inherent structural features provide a strong hydrophobic interaction critical for potent enzyme inhibition. By understanding the principles behind standard coupling and deprotection chemistries, and by selecting the appropriate reagents for the specific substrates involved, researchers can efficiently incorporate this key moiety into complex target molecules. The protocols and troubleshooting guide provided herein serve as a robust starting point for scientists in the field of drug discovery and development.
References
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
Rapid N-Boc Deprotection with TFA. Scribd. [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
Boc-L-valine amide | C10H20N2O3. PubChem, National Institutes of Health. [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
BOC-amide. ChemBK. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
A New and Convenient Synthesis of the Boceprevir P1 Fragment, ?-amino-?-Hydroxy Amide. ResearchGate. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [Link]
-
Boc-L-Valine | C10H19NO4. PubChem, National Institutes of Health. [Link]
-
Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. PubMed. [Link]
-
35150-08-4(Boc-L-Valine Amide). Kuujia.com. [Link]
-
Protease inhibitors incorporating l‐valine residues. ResearchGate. [Link]
-
Experimental Procedures. The Royal Society of Chemistry. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]
-
Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]
-
Synthesis of [14C]boceprevir, [13C3]boceprevir, and [D9]boceprevir, a hepatitis C virus protease inhibitor. RTI International. [Link]
-
Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. National Center for Biotechnology Information. [Link]
- CN103435532A - Synthetic method of boceprevir intermediate.
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Synthesis of P2 intermediate in the synthesis of Boceprevir. ResearchGate. [Link]
-
Valine, the branched-chain amino acid, suppresses hepatitis C virus RNA replication but promotes infectious particle formation. PubMed. [Link]
-
Valine, a Branched-Chain Amino Acid, Reduced HCV Viral Load and Led to Eradication of HCV by Interferon Therapy in a Decompensated Cirrhotic Patient. National Center for Biotechnology Information. [Link]
-
Design, Synthesis, Biological and Structural Evaluations of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance. National Center for Biotechnology Information. [Link]
-
Protease Inhibitors (HCV). LiverTox, National Center for Biotechnology Information. [Link]
-
The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. MDPI. [Link]
-
Potent and selective covalent inhibition of the papain-like protease from SARS-CoV-2. National Center for Biotechnology Information. [Link]
-
Synthesis and Structure-Activity Relationship of Covalent Inhibitors of SARS-CoV-2 Papain-Like Protease with Antiviral Potency. PubMed. [Link]
Sources
- 1. Protease Inhibitors (HCV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Potent and selective covalent inhibition of the papain-like protease from SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Valine, the branched-chain amino acid, suppresses hepatitis C virus RNA replication but promotes infectious particle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boc-L-valine amide | C10H20N2O3 | CID 11241393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.chem960.com [m.chem960.com]
- 8. echemi.com [echemi.com]
- 9. chembk.com [chembk.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 14. rsc.org [rsc.org]
- 15. chem.uci.edu [chem.uci.edu]
- 16. Amine Protection / Deprotection [fishersci.co.uk]
- 17. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 18. Boc Deprotection - TFA [commonorganicchemistry.com]
- 19. rsc.org [rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CN103435532A - Synthetic method of boceprevir intermediate - Google Patents [patents.google.com]
- 23. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scribd.com [scribd.com]
Application of Boc-L-valinamide in the Development of Therapeutic Peptides
Introduction: The Strategic Role of C-Terminal Amidation and Boc-L-valinamide
In the landscape of therapeutic peptide development, precision and stability are paramount. Therapeutic peptides, which offer high specificity and potency, are often limited by their susceptibility to enzymatic degradation and rapid clearance in vivo.[1] A key strategy to overcome these limitations is the modification of the peptide's C-terminus. C-terminal amidation, the conversion of the terminal carboxylic acid (-COOH) to a primary amide (-CONH₂), is a widely adopted approach to enhance peptide stability, modulate biological activity, and mimic the structure of many endogenous peptide hormones.[2][3][4] This modification neutralizes the negative charge at the C-terminus, which can improve interactions with biological targets and, crucially, confers resistance to degradation by carboxypeptidases.[4][5]
Boc-L-valinamide serves as a critical building block for introducing a C-terminal valine amide into a peptide sequence during Solid Phase Peptide Synthesis (SPPS). The tert-butoxycarbonyl (Boc) protecting group on the α-amino function ensures controlled, stepwise assembly of the peptide chain.[6] The valine residue itself, with its bulky, hydrophobic isopropyl side chain, can influence the peptide's conformation and interaction with its target. The incorporation of a C-terminal valinamide can therefore be a deliberate design choice to enhance proteolytic stability, improve receptor binding affinity, and optimize the overall pharmacokinetic and pharmacodynamic profile of a therapeutic peptide.[]
This guide provides an in-depth exploration of the strategic application of Boc-L-valinamide in therapeutic peptide synthesis, detailing the scientific rationale, experimental protocols, and key considerations for researchers in the field.
PART 1: Strategic Incorporation of Valinamide in Therapeutic Peptides
Enhancing Proteolytic Stability
The primary rationale for C-terminal amidation is to block degradation by exopeptidases, specifically carboxypeptidases, which cleave the C-terminal peptide bond. By replacing the carboxylate group—the enzyme's recognition site—with a non-native amide, the peptide becomes a poor substrate for these enzymes. This significantly increases the peptide's half-life in plasma and other biological matrices.[5]
The choice of valine at the C-terminus can further enhance this stability. The sterically bulky isopropyl side chain of valine can provide an additional physical barrier, hindering access of other proteases to internal peptide bonds near the C-terminus. This dual-protection mechanism—amidation and steric hindrance—makes a C-terminal valinamide a robust strategy for improving peptide durability.
Modulating Receptor Binding and Bioactivity
The C-terminus of a peptide often plays a crucial role in its interaction with its biological target.[2] Neutralizing the C-terminal negative charge through amidation can fundamentally alter the electrostatic interactions between the peptide and its receptor.[8] This can lead to:
-
Increased Binding Affinity: For many G-protein coupled receptors (GPCRs), which are common targets for peptide drugs, a neutral C-terminus is preferred for optimal binding. The amide group may form critical hydrogen bonds within the receptor's binding pocket that a charged carboxylate cannot.
-
Mimicking Endogenous Ligands: A vast number of natural peptide hormones and neurotransmitters are C-terminally amidated.[3][9] Incorporating a C-terminal amide allows synthetic peptides to more closely mimic their natural counterparts, often leading to a dramatic increase in potency.[3]
While the effect of amidation is often positive, it can be context-dependent. Studies have shown that for some antimicrobial and anticancer peptides, C-terminal amidation can increase, decrease, or have no effect on efficacy, highlighting the importance of empirical testing for each specific sequence.[10]
Application in Specific Therapeutic Areas
The use of C-terminal amides, including valinamide, is prevalent across various therapeutic classes:
-
Antiviral Peptides: Many antiviral peptides, particularly those targeting viral entry or replication, benefit from enhanced stability. For example, protease inhibitors, which are often peptide-based, must remain intact to effectively block viral enzymes like HIV protease or SARS-CoV-2 3CLpro.[11][12][13] The stability conferred by a C-terminal amide is critical for maintaining therapeutic concentrations.
-
Antimicrobial Peptides (AMPs): C-terminal amidation is a common feature in natural AMPs and is often incorporated into synthetic versions to enhance their activity against bacteria.[8][14] The amide group can increase the peptide's net positive charge and stabilize α-helical structures, which are often important for disrupting bacterial membranes.[8]
-
Metabolic Diseases: Analogs of hormones like Glucagon-Like Peptide-1 (GLP-1) used in diabetes treatment are extensively modified to increase their half-life, often including C-terminal amidation.[1]
-
Oncology: Peptides used in cancer therapy, whether for targeting tumors or modulating the immune response, require stability to reach their site of action.[10][15]
PART 2: Experimental Protocols & Methodologies
The following section details the protocols for incorporating Boc-L-valinamide into a peptide sequence using Boc-chemistry Solid Phase Peptide Synthesis (SPPS).
Synthesis Strategy Overview: Boc-SPPS
Boc-SPPS is a classical and robust method for peptide synthesis.[16] The strategy relies on the use of the acid-labile Boc group for temporary protection of the Nα-amino group and more stable, benzyl-based protecting groups for amino acid side chains.[17] The entire peptide is assembled on a solid support (resin), and the cycle of deprotection and coupling is repeated until the desired sequence is complete.
Workflow for a single Boc-SPPS Cycle
Protocol 1: Loading Boc-L-valinamide onto MBHA Resin
This protocol describes the first step: coupling Boc-L-valinamide to a p-Methylbenzhydrylamine (MBHA) resin. MBHA resin is used to generate a C-terminal primary amide upon final cleavage with strong acid (e.g., HF).[18]
Materials:
-
MBHA Resin (substitution level: 0.5-1.0 mmol/g)
-
Boc-L-valinamide
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
Hydroxybenzotriazole (HOBt) or Hydroxyazabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser Test (Ninhydrin) kit
Procedure:
-
Resin Swelling: Place the MBHA resin (1.0 eq) in a reaction vessel. Add DCM and allow the resin to swell for 30 minutes with gentle agitation. Drain the DCM.
-
Pre-activation (if using HBTU/HATU):
-
In a separate vial, dissolve Boc-L-valinamide (3.0 eq), HBTU/HATU (2.9 eq), and HOAt (3.0 eq) in a minimal amount of DMF.
-
Add DIEA (6.0 eq) to the solution. The solution will typically change color (e.g., to yellow).
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Drain the swollen resin and add the pre-activated amino acid solution.
-
Add enough DMF to ensure the resin is fully solvated and can be agitated freely.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Causality: Using an excess of reagents drives the reaction to completion, ensuring a high loading efficiency. HBTU/HATU are highly efficient coupling reagents that minimize side reactions and racemization.[17][19]
-
-
Monitoring: Take a small sample of the resin, wash it thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (beads remain colorless or yellow) indicates the successful coupling and absence of free primary amines. If the test is positive, the coupling reaction may be extended.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin extensively:
-
3x with DMF
-
3x with DCM
-
3x with Methanol (to remove residual reagents)
-
Dry the resin under vacuum.
-
Protocol 2: Peptide Chain Elongation and Final Cleavage
Following the successful loading of Boc-L-valinamide, the peptide chain is extended by repeating the standard Boc-SPPS cycle (See Fig 1).
Procedure:
-
Deprotection: The Boc group is removed from the valinamide residue using 50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes.[18][20]
-
Neutralization: After washing away the TFA, the protonated N-terminus is neutralized to a free amine using a base, typically 5-10% DIEA in DCM or DMF.[17]
-
Coupling: The next Boc-protected amino acid in the sequence is activated and coupled as described in Protocol 1.
-
Repeat: Steps 1-3 are repeated for each amino acid in the sequence.
-
Final Cleavage: After the final amino acid has been coupled and its Boc group removed, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.
-
Reagent: Anhydrous Hydrogen Fluoride (HF) is the most common reagent for cleaving peptides from MBHA resin and removing benzyl-type side-chain protecting groups.[18]
-
Scavengers: A "scavenger" mixture (e.g., anisole, p-cresol) is added to the HF to trap reactive carbocations generated during cleavage, preventing side reactions with sensitive residues like Tryptophan or Methionine.
-
Procedure: The peptide-resin is treated with the HF/scavenger cocktail at 0°C for 1-2 hours.
-
Safety: HF is extremely hazardous and requires specialized equipment and training. Alternatives like Trifluoromethanesulfonic acid (TFMSA) exist but may also cause side reactions.[21]
-
-
Work-up: After cleavage, the HF is evaporated, and the crude peptide is precipitated with cold diethyl ether, washed, and then dissolved in an aqueous buffer for purification by Reverse-Phase HPLC.
Conceptual Diagram of Valinamide's Protective Role
PART 3: Data Summary and Considerations
The decision to incorporate a C-terminal valinamide should be based on both theoretical advantages and empirical data. The table below summarizes the expected outcomes and key considerations.
| Parameter | Effect of C-Terminal Valinamide | Rationale & Key Considerations |
| Proteolytic Stability | Significantly Increased | Amide group blocks carboxypeptidase action.[4][5] The bulky valine side chain provides steric hindrance against other proteases. Stability should be confirmed via plasma stability assays. |
| Biological Activity | Variable (Often Increased) | Neutralizes C-terminal charge, potentially improving receptor binding.[8] Mimics many natural hormones.[3] The effect is sequence- and target-dependent and must be evaluated with bioassays (e.g., receptor binding, cell-based functional assays).[10] |
| Solubility | Potentially Decreased | Removal of the charged carboxylate group can reduce aqueous solubility, especially for hydrophobic peptides. Formulation strategies may be required. |
| Synthesis Complexity | Minor Increase | Requires specific starting material (Boc-L-valinamide) and appropriate resin (e.g., MBHA). Final cleavage with HF requires specialized facilities.[18] |
Conclusion
Boc-L-valinamide is a valuable and strategic tool in the arsenal of the peptide chemist. Its application allows for the straightforward incorporation of a C-terminal valine amide, a modification that can profoundly enhance the therapeutic potential of a peptide. By conferring resistance to enzymatic degradation and favorably modulating interactions with biological targets, this building block directly addresses the core challenges of peptide drug development: stability and efficacy. The protocols and principles outlined in this guide provide a robust framework for researchers to leverage Boc-L-valinamide in the rational design and synthesis of next-generation therapeutic peptides.
References
-
JPT Peptide Technologies. (n.d.). Comprehensive Guide to Peptide C-Terminal Modifications. Retrieved from JPT. [Link]
-
Dennison, S. R., et al. (2015). The role of C-terminal amidation in the membrane interactions of the anionic antimicrobial peptide, maximin H5. ResearchGate. [Link]
-
Dennison, S. R., Harris, F., & Phoenix, D. A. (2009). The effect of C-terminal amidation on the efficacy and selectivity of antimicrobial and anticancer peptides. PubMed. [Link]
-
Mitra, R. (n.d.). Development of enzymatic methods for C-terminal amidation of peptides. Apollo - University of Cambridge Repository. [Link]
-
Mura, M., et al. (2020). The role of C-terminal amidation in the mechanism of action of the antimicrobial peptide aurein 1.2. ResearchGate. [Link]
-
Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. SpringerLink. [Link]
-
Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from Sunresin. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Boc-L-Valine: A Key Building Block for Advanced Peptide Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from AAPPTEC. [Link]
-
Ghosh, A. K., et al. (2016). Design, synthesis, X-ray studies, and biological evaluation of novel macrocyclic HIV-1 protease inhibitors involving the P1′–P2′ ligands. PMC - NIH. [Link]
-
Zhang, L., et al. (2022). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. PMC. [Link]
-
Ghosh, A. K., et al. (2012). Design, Synthesis, Biological and Structural Evaluations of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance. NIH. [Link]
-
Di Natale, A., et al. (2023). Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin. NIH. [Link]
-
Muttenthaler, M., et al. (2021). Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. MDPI. [Link]
-
Various Authors. (2025). Enzymatic C-terminal amidation of amino acids and peptides. ResearchGate. [Link]
-
Various Authors. (n.d.). List of peptide drugs identified as immunological modulators and recommended for the treatment of SARS-CoV infection. ResearchGate. [Link]
-
Wang, P., et al. (2020). Traceless β-mercaptan-assisted activation of valinyl benzimidazolinones in peptide ligations. Royal Society of Chemistry. [Link]
-
AAPPTEC. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives. Retrieved from AAPPTEC. [Link]
-
Mezei, M. (2024). The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. MDPI. [Link]
-
Gessmann, R., et al. (1998). Design of peptides with alpha,beta-dehydro-residues: synthesis, and crystal and molecular structure of a 3(10)-helical tetrapeptide Boc-L-Val-deltaPhe-deltaPhe-L-Ile-OCH3. PubMed. [Link]
-
Mascarenhas, D. D., et al. (2018). Covalent modification of nephrilin peptide with valproic acid increases its efficacy as a therapeutic in burn trauma. PMC - PubMed Central. [Link]
-
Miller, B. T., & Eipper, B. A. (1994). C-terminal Amidated Peptides: Production by the in Vitro Enzymatic Amidation of Glycine-Extended Peptides and the Importance of the Amide to Bioactivity. PubMed. [Link]
-
Various Authors. (2025). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. ResearchGate. [Link]
-
Skalickova, S., et al. (2015). Perspective of Use of Antiviral Peptides against Influenza Virus. MDPI. [Link]
-
ClinicalTrials.gov. (2007). Peptide Vaccinations to Treat Patients With Low-Risk Myeloid Cancers. Retrieved from ClinicalTrials.gov. [Link]
-
Lin, T.-Y., & Lin, Y.-L. (2020). An Overview of Antiviral Peptides and Rational Biodesign Considerations. PMC - NIH. [Link]
-
Rut W., et al. (2023). Potent and selective covalent inhibition of the papain-like protease from SARS-CoV-2. NIH. [Link]
-
Liscik, A., & Wadhwani, P. (2022). Antiviral peptide engineering for targeting membrane-enveloped viruses: Recent progress and future directions. PubMed. [Link]
-
Ahmed, A., et al. (2020). Antiviral Peptides: Identification and Validation. PMC - NIH. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jpt.com [jpt.com]
- 3. Development of enzymatic methods for C-terminal amidation of peptides - American Chemical Society [acs.digitellinc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. C-terminal amidated peptides: production by the in vitro enzymatic amidation of glycine-extended peptides and the importance of the amide to bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of C-terminal amidation on the efficacy and selectivity of antimicrobial and anticancer peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, X-ray studies, and biological evaluation of novel macrocyclic HIV-1 protease inhibitors involving the P1′–P2′ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 17. peptide.com [peptide.com]
- 18. chempep.com [chempep.com]
- 19. peptide.com [peptide.com]
- 20. chemistry.du.ac.in [chemistry.du.ac.in]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: A Guide to Trifluoroacetic Acid-Mediated Boc Deprotection
Introduction
The tert-butyloxycarbonyl (Boc) group stands as one of the most indispensable amine protecting groups in modern organic synthesis, particularly valued in the intricate assembly of peptides and the development of active pharmaceutical ingredients.[1] Its widespread adoption is credited to its robust stability across a diverse range of chemical environments, coupled with its clean and efficient removal under acidic conditions.[2] Trifluoroacetic acid (TFA) is the quintessential reagent for this transformation, favored for its efficacy and volatility, which simplifies product isolation.[3][4]
This comprehensive guide provides an in-depth exploration of the experimental conditions for TFA-mediated Boc deprotection. Moving beyond a mere recitation of steps, this document elucidates the underlying chemical principles, discusses critical process parameters, and offers detailed, field-proven protocols for researchers, scientists, and drug development professionals.
The Chemistry of TFA-Mediated Boc Deprotection
The Reaction Mechanism
The cleavage of the Boc group by TFA is a classic acid-catalyzed elimination reaction, proceeding through a well-understood, three-step mechanism.[1][5] A grasp of this mechanism is fundamental to troubleshooting and optimizing deprotection protocols.
-
Protonation: The process initiates with the protonation of the carbonyl oxygen of the Boc group by the strong acid, TFA. This initial step activates the carbamate for cleavage.[5][6]
-
Carbocation Formation: The protonated intermediate is unstable and readily fragments. This heterolytic cleavage of the tert-butyl-oxygen bond results in the formation of a resonance-stabilized and highly stable tert-butyl cation and an unstable carbamic acid intermediate.[4][6]
-
Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing gaseous carbon dioxide and the desired free amine.[6] In the acidic milieu, the newly liberated amine is immediately protonated by the excess TFA, yielding its trifluoroacetate salt.[5][6]
It is a critical safety and procedural point that this reaction generates gas (CO₂); therefore, it must never be performed in a sealed or closed system.[6]
Caption: The acid-catalyzed mechanism of Boc deprotection by TFA.
The Tert-Butyl Cation: A Source of Side Reactions
The mechanistic elegance of Boc deprotection is complicated by the generation of the highly reactive tert-butyl cation.[7] This potent electrophile is the primary origin of undesirable side reactions. It can alkylate any nucleophilic sites within the substrate molecule, leading to the formation of impurities that can complicate purification and compromise final product purity.[7][8]
Amino acid residues with nucleophilic side chains are particularly vulnerable to this tert-butylation, a significant concern in peptide synthesis.[7] Key susceptible residues include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to alkylation.[7]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[7]
-
Cysteine (Cys): The free thiol group is a potent nucleophile and a prime target for alkylation.[7]
-
Tyrosine (Tyr): The activated phenolic ring can undergo electrophilic substitution.[7]
The Role of Scavengers: Mitigating Side Reactions
To counteract the deleterious effects of the tert-butyl cation, nucleophilic reagents known as "scavengers" are added to the cleavage cocktail.[7] These compounds are designed to be more reactive or are present in a much higher concentration than the sensitive residues of the substrate, allowing them to effectively intercept and quench the carbocations before they can cause unwanted modifications.[7][9]
The choice of scavenger is dictated by the specific nucleophilic residues present in the substrate, particularly in peptide synthesis.
Caption: Scavengers intercept reactive cations to prevent side product formation.
Common Scavengers and Their Applications
The selection of an appropriate scavenger or scavenger cocktail is critical for achieving high purity in the final product.
| Scavenger | Target Residue(s) | Typical Concentration (v/v) | Notes |
| Triisopropylsilane (TIS) | Trp, general carbocations | 2.5 - 5% | A highly effective and widely used scavenger that works by reducing the carbocation.[7][10] |
| Water (H₂O) | General carbocations | 2.5 - 5% | Often used in combination with TIS. Helps to hydrate the carbocation. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).[10][11] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5% | A potent thiol scavenger, effective for protecting cysteine residues and preventing tryptophan oxidation.[7][12] Note: Has a strong, unpleasant odor. |
| Thioanisole | Met, Arg(Pmc) | 5% | Effective in preventing S-alkylation of methionine and accelerates the removal of the Pmc protecting group from arginine.[7][12] Avoid use if Trp is present. |
| Phenol / m-Cresol | Tyr, Trp, Arg(Pmc) | 5% | Act as decoys for the tert-butyl cation, protecting phenolic rings.[7] |
| Dimethyl Sulfide (DMS) | Met | 5 - 10% | Can prevent oxidation of methionine residues.[7] |
For complex peptides with multiple sensitive residues, robust scavenger cocktails like Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v) are often employed.[7][13]
Optimizing Reaction Conditions
The efficiency and cleanliness of Boc deprotection are highly dependent on the reaction parameters. While room temperature reactions are most common, factors like TFA concentration, solvent, and reaction time must be tailored to the specific substrate.[3][5]
TFA Concentration and Solvent Choice
Dichloromethane (DCM) is the most traditional and widely used solvent for TFA-mediated deprotections due to its inertness and ability to dissolve a wide range of substrates.[2][14] However, due to environmental and safety concerns, greener alternatives like ethyl acetate, THF, and 2-MeTHF are increasingly being adopted.[14]
| % TFA in DCM | Reaction Time | Temperature | Notes |
| 20 - 25% | 1-2 hours | Room Temp | A common and generally effective starting point for many substrates.[5] |
| 50% | 30-60 minutes | Room Temp | A standard condition for solid-phase peptide synthesis (SPPS) and suitable for less sensitive solution-phase substrates.[5][15] |
| 55% | 30 minutes | Room Temp | Found to yield higher purity peptides in SPPS compared to 100% TFA, attributed to better resin swelling which allows for more efficient reagent penetration and deprotection.[5][16] |
| 100% (Neat) | 5-15 minutes | Room Temp | Provides very rapid deprotection but carries a higher risk of side product formation due to the high concentration of reactive species.[5][17] Can lead to incomplete deprotection in SPPS due to poor resin swelling.[16] |
Temperature and Reaction Time
Most Boc deprotections are conveniently carried out at room temperature.[3] The reaction is typically fast, often completing within 30 minutes to 2 hours.[5] For particularly acid-sensitive substrates, the reaction can be cooled to 0 °C to moderate the reaction rate and minimize degradation.[18]
Reaction progress should always be monitored by an appropriate analytical technique, such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the reaction proceeds to completion without significant side product formation.[18]
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Boc Deprotection
This protocol provides a standard starting point for the deprotection of a Boc-protected amine in solution.
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Appropriate scavenger(s) (if required)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected substrate in anhydrous DCM (a typical concentration is 0.1-0.2 M).
-
Cooling (Optional): Cool the solution to 0 °C in an ice bath, especially for sensitive substrates.
-
Reagent Addition: Slowly add TFA to the stirred solution. A common starting point is to use a 25-50% v/v solution of TFA in DCM. If scavengers are required, they should be added to the DCM solution before the TFA.
-
Reaction: Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 30-120 minutes).
-
Work-up - Quenching: Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA. Caution: TFA is corrosive.[19]
-
Neutralization: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM). Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining TFA. Check the pH of the aqueous layer to ensure it is basic (pH > 8). Note: CO₂ evolution may cause foaming.
-
Extraction: Separate the layers. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude deprotected amine. The product can then be purified by standard techniques (e.g., chromatography, crystallization).
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the Boc removal step within a standard SPPS workflow.
Materials:
-
Peptide-resin
-
Deprotection Solution: 50% TFA in DCM (v/v)
-
Wash Solvents: DCM, Isopropanol (IPA)
-
Neutralization Solution: 5% Diisopropylethylamine (DIPEA) in DCM (v/v)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for at least 30 minutes.
-
Pre-wash: Drain the solvent and wash the resin with the deprotection solution (50% TFA/DCM) for 2-5 minutes.[15][17]
-
Deprotection: Drain the pre-wash solution and add a fresh portion of the deprotection solution. Agitate the resin for 15-30 minutes at room temperature.[15][17]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[15]
-
Shrink/Wash: Wash the resin with IPA (2 times) to help remove trapped TFA.[15]
-
Final Wash: Wash the resin again with DCM (3-5 times).[17]
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with the neutralization solution (5% DIPEA/DCM) until the resin tests neutral (e.g., using a bromophenol blue test). This prepares the N-terminal amine for the next coupling step.
Troubleshooting and Key Considerations
-
Incomplete Deprotection: If the reaction stalls, consider increasing the TFA concentration, extending the reaction time, or slightly increasing the temperature. In SPPS, incomplete deprotection can result from poor resin swelling, an issue that is sometimes more prevalent with 100% TFA than with 55% TFA/DCM.[5][16]
-
Side Product Formation: The appearance of unexpected peaks in HPLC or LC-MS, often with a mass shift of +56 Da, is a strong indicator of tert-butylation.[7] The solution is to incorporate an appropriate scavenger (see Section 2.1).
-
Product Isolation: The deprotected amine is obtained as a TFA salt. If the free amine is required, a basic work-up is necessary.[20] Be aware that highly polar or water-soluble amines may be lost to the aqueous layer during extraction. In such cases, alternatives like using a basic ion-exchange resin (e.g., Amberlyst A21) or simply removing the TFA by co-evaporation with a non-polar solvent like toluene can be effective.[20][21]
-
Orthogonality: The Boc group's high acid lability allows for selective deprotection in the presence of other, more robust acid-labile groups like Cbz or benzyl esters under carefully controlled conditions.[8] However, highly acid-sensitive functionalities may not be compatible with standard TFA deprotection protocols.
Conclusion
The TFA-mediated deprotection of Boc-protected amines is a cornerstone reaction in synthetic organic chemistry. A thorough understanding of its mechanism, the potential for side reactions, and the strategic use of scavengers are paramount to its successful execution. By carefully selecting reaction conditions—including TFA concentration, solvent, and temperature—and diligently monitoring reaction progress, researchers can achieve clean, efficient, and high-yielding deprotections. The protocols and data presented in this guide serve as a robust foundation for the application of this critical transformation in research and development settings.
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate.
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Boc Resin Cleavage Protocol. Sigma-Aldrich.
-
Amine Protection / Deprotection. Fisher Scientific.
-
Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA). BenchChem.
-
Amine Protection and Deprotection. Master Organic Chemistry.
-
Specific solvent issues with BOC deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Side reactions of Boc deprotection with scavengers. BenchChem.
-
Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem.
-
SUPPORTING INFORMATION. The Royal Society of Chemistry.
-
Introduction to Cleavage Techniques. Thermo Fisher Scientific.
-
Boc Solid Phase Peptide Synthesis. ChemPep.
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. The Royal Society of Chemistry.
-
Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. National Library of Medicine.
-
Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. National Library of Medicine.
-
Technical Support Center: Scavengers for t-butyl Cation in Boc-Guanidine Deprotection. BenchChem.
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Publishing.
-
Technical Support Information Bulletin 1163. Aapptec Peptides.
-
Boc Deprotection Mechanism | Organic Chemistry. YouTube.
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications.
-
Boc De-protection. Reddit.
-
Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. National Library of Medicine.
-
What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate.
-
Boc Removals with TFA in Peptide Synthesis. Reddit.
-
Peptide Global Deprotection/Scavenger-Induced Side Reactions. ResearchGate.
-
HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. SlideShare.
-
Rapid N-Boc Deprotection with TFA. Scribd.
-
TFA Deprotection. Scribd.
-
Boc Deprotection - TFA. Common Organic Chemistry.
-
Removal of Boc protecting group as workup? Reddit.
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
-
Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Library of Medicine.
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine.
-
BOC Protection and Deprotection. J&K Scientific LLC.
-
Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate.
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 15. chempep.com [chempep.com]
- 16. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. rsc.org [rsc.org]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
Application Notes & Protocols: The Strategic Incorporation of Boc-L-valinamide in Modern Medicinal Chemistry
Abstract
In the landscape of contemporary drug discovery, the demand for enantiomerically pure compounds is paramount, as the stereochemistry of a molecule dictates its pharmacological and toxicological profile.[1][2] Chiral building blocks are therefore indispensable tools for the medicinal chemist.[3][4] Among these, N-tert-butoxycarbonyl-L-valinamide (Boc-L-valinamide) has emerged as a critical intermediate, prized for its defined stereochemistry and versatile reactivity. This guide provides an in-depth exploration of Boc-L-valinamide, elucidating the rationale behind its application and presenting detailed protocols for its incorporation into complex molecular architectures, with a focus on the synthesis of antiviral protease inhibitors and peptide-based therapeutics.
Foundational Principles: Why Boc-L-valinamide?
Boc-L-valinamide is a derivative of the natural amino acid L-valine, featuring two key modifications that render it exceptionally useful in multi-step organic synthesis:
-
The Boc Protecting Group: The amine is protected with a tert-butoxycarbonyl (Boc) group. This carbamate is stable under a wide range of basic and nucleophilic conditions but can be cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[5][6] This acid-lability allows for selective deprotection without disturbing other sensitive functional groups, a cornerstone of modern synthetic strategy.[6]
-
The Primary Amide: The C-terminus is a primary amide (-CONH₂). This functional group is a common feature in many bioactive molecules, acting as a hydrogen bond donor and acceptor. It is also a key structural component of peptide backbones and a precursor for other functionalities.
The combination of the bulky, hydrophobic valine side chain, a stable N-terminal protecting group, and a versatile C-terminal amide makes Boc-L-valinamide a preferred building block for constructing peptidomimetics and complex heterocyclic systems, most notably in the development of inhibitors for viral proteases like the Hepatitis C virus (HCV) NS3/4A protease.[7][8][9]
Physicochemical & Structural Properties
A thorough understanding of a reagent's physical properties is critical for experimental design, including solvent selection and purification strategies.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate | [10] |
| Molecular Formula | C₁₀H₂₀N₂O₃ | [10][11] |
| Molecular Weight | 216.28 g/mol | [10][11] |
| Appearance | White to off-white powder/crystalline powder | [11][12] |
| Melting Point | 156-161 °C | [11][13] |
| Solubility | Soluble in methanol, chloroform, methylene chloride. Slightly soluble in water. | [14] |
| Topological Polar Surface Area | 81.4 Ų | [10][15] |
Core Application I: Synthesis of Peptidomimetic Protease Inhibitors
Boc-L-valinamide is a cornerstone in the synthesis of several clinically significant antiviral drugs, particularly the HCV NS3/4A protease inhibitors Boceprevir and Telaprevir.[8][16] The valine scaffold is crucial for fitting into the hydrophobic S2 pocket of the protease, while the amide provides a key interaction point. The synthesis of these complex molecules often involves the coupling of Boc-L-valinamide with other chiral fragments.
General Synthetic Workflow
The following diagram outlines a generalized workflow for coupling Boc-L-valinamide with a custom carboxylic acid (R-COOH), a common step in constructing larger peptidomimetic scaffolds.
Caption: Generalized workflow for coupling Boc-L-valinamide.
Protocol: Solution-Phase Coupling of Boc-L-valinamide
This protocol details the synthesis of a dipeptide intermediate by coupling Boc-L-valinamide with a generic N-Boc protected amino acid (e.g., Boc-L-alanine). This serves as a model for creating more complex structures.
Rationale for Reagent Selection:
-
Coupling Reagent (HATU): The steric hindrance of the valine side chain can slow down coupling reactions.[17] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient, modern coupling reagent that forms an active ester rapidly, minimizing racemization and effectively overcoming steric challenges.[18]
-
Base (DIPEA): Diisopropylethylamine is a non-nucleophilic base used to neutralize the reaction mixture without causing unwanted side reactions.
-
Solvent (DMF): N,N-Dimethylformamide is an excellent polar aprotic solvent that solubilizes the reactants and facilitates the reaction.
Materials:
-
Boc-L-valinamide
-
Boc-L-alanine (or other N-protected amino acid)
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Saturated NaCl (brine)
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-L-alanine (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 equivalents) dropwise. Stir the mixture at 0 °C for 15 minutes to allow for the formation of the activated ester.
-
Coupling: Add a solution of Boc-L-valinamide (1.2 equivalents) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (Boc-L-alanine) is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This removes unreacted starting materials, coupling byproducts, and residual DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Core Application II: Solid-Phase Peptide Synthesis (SPPS)
While Boc-L-valinamide itself is used in solution-phase synthesis, the principles of its parent amino acid, Boc-L-valine, are central to Boc-chemistry Solid-Phase Peptide Synthesis (SPPS) for creating peptides with a C-terminal amide.[19] This is achieved by using a specific resin, such as MBHA (4-Methylbenzhydrylamine), which, upon cleavage, yields a primary amide.[19]
SPPS Cycle for Valinamide Incorporation
The diagram below illustrates the iterative cycle used in Boc-SPPS to add a valine residue to a growing peptide chain on an MBHA resin, ultimately leading to a C-terminal valinamide.
Caption: The iterative cycle of Boc-chemistry SPPS.
Protocol: Boc-SPPS for a Peptide ending in Valinamide
This protocol describes the manual coupling of Boc-L-valine onto an amino-functionalized MBHA resin.
Rationale for Reagent Selection:
-
Resin (MBHA): As previously stated, MBHA resin is the standard support for generating peptide amides via Boc-SPPS.[19]
-
Deprotection (TFA): Trifluoroacetic acid is the standard reagent for cleaving the Boc group.[18][19]
-
Coupling (HBTU/in situ Neutralization): This is a robust and widely used protocol that combines the neutralization and coupling steps, improving efficiency.[18][20] HBTU is another highly effective uronium salt-based coupling reagent.
-
Validation (Kaiser Test): The Kaiser (ninhydrin) test is a qualitative method to detect free primary amines.[20] A negative result (beads remain yellow) confirms that the coupling reaction has gone to completion, a critical self-validation step in SPPS.
Materials:
-
MBHA resin
-
Boc-L-valine
-
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane), Anhydrous DMF
-
Kaiser test kit reagents
-
HF (Hydrogen Fluoride) and scavengers (e.g., p-cresol) for final cleavage
Step-by-Step Methodology:
-
Resin Preparation: Swell the MBHA resin in DCM for 30 minutes in a reaction vessel, then wash with DMF (3x).
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).
-
Drain, and treat again with 50% TFA in DCM for 20-25 minutes.[19]
-
Wash the resin thoroughly with DCM (3x) followed by DMF (3x) to remove residual acid.
-
-
Coupling (In situ Neutralization/HBTU Protocol):
-
In a separate vial, dissolve Boc-L-valine (2.0 eq based on resin loading) and HBTU (2.0 eq) in DMF.
-
Add this solution to the resin.
-
Immediately add DIPEA (4.0 eq) to the reaction vessel.[20]
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring (Self-Validation):
-
Take a small sample of resin beads, wash them thoroughly with DMF and then ethanol.
-
Perform the Kaiser test. If the beads turn blue, free amines are present, and the coupling is incomplete. In this case, the coupling step should be repeated. If the beads remain yellow, the reaction is complete.
-
-
Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.
-
Chain Elongation and Cleavage: Repeat steps 2-5 for each subsequent amino acid. After the final residue is added, the peptide is cleaved from the resin using a strong acid like anhydrous HF with appropriate scavengers.[18][19] This final step simultaneously removes side-chain protecting groups and cleaves the peptide from the MBHA support to yield the desired C-terminal primary amide.
Conclusion
Boc-L-valinamide and its parent acid, Boc-L-valine, are not merely reagents but strategic assets in medicinal chemistry. Their defined stereochemistry and well-understood reactivity provide a reliable foundation for constructing complex, biologically active molecules. From the solution-phase synthesis of key fragments for antiviral drugs like Boceprevir to the iterative precision of solid-phase peptide synthesis, the Boc-valine scaffold demonstrates remarkable versatility. The protocols and rationale presented herein underscore the importance of careful reagent selection and rigorous in-process validation to successfully leverage these building blocks in the pursuit of novel therapeutics.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11241393, Boc-L-valine amide. PubChem. [Link]
-
The Royal Society of Chemistry (n.d.). Experimental Procedures. The Royal Society of Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Chiral Building Blocks in Pharmaceutical Synthesis. PharmaChem. [Link]
-
ChemBK (2024). BOC-amide. ChemBK. [Link]
-
Aapptec Peptides (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83693, Boc-L-Valine. PubChem. [Link]
-
Kuujia (n.d.). 35150-08-4(Boc-L-Valine Amide). Kuujia.com. [Link]
- Google Patents (2005). US20050192296A1 - Process for the preparation of valacyclovir hydrochloride.
-
ScienceDirect (2018). Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. Bioorganic & Medicinal Chemistry. [Link]
-
Ma, C. et al. (2022). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. European Journal of Medicinal Chemistry. [Link]
-
Wang, G. et al. (2017). Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds. Molecules. [Link]
-
Ghosh, A. K. et al. (2016). Design, Synthesis, Biological and Structural Evaluations of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance. Journal of Medicinal Chemistry. [Link]
-
Singh, R. et al. (2020). Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. Bioorganic Chemistry. [Link]
-
Organic Chemistry Portal (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Zhang, H. et al. (2021). Discovery of Flavone Derivatives Containing Carboxamide Fragments as Novel Antiviral Agents. Molecules. [Link]
-
Marino, S. T. et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules. [Link]
-
Marino, S. T. et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI. [Link]
-
GenScript (n.d.). Terminology of Antibody Drug for Boc Chemistry. GenScript. [Link]
-
La Manna, S. & Di Natale, C. (2024). The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. International Journal of Molecular Sciences. [Link]
-
National Academic Digital Library of Ethiopia (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. NADLE. [Link]
-
Crowhurst, L. (2021). Synthetic overhaul for hepatitis C drug could ease manufacturing demands. Chemistry World. [Link]
-
Gossen, M. et al. (2022). From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease. International Journal of Molecular Sciences. [Link]
-
Zhang, H. et al. (2021). Discovery of Flavone Derivatives Containing Carboxamide Fragments as Novel Antiviral Agents. Molecules. [Link]
-
ClinicalTrials.gov (2011). Boceprevir Drug Combination for Hepatitis C Treatment in People With and Without HIV. National Library of Medicine. [Link]
-
Der Pharma Chemica (2014). Synthetic medicinal compounds for the treatment of hepatitis C. Der Pharma Chemica. [Link]
-
Rut, W. et al. (2023). Potent and selective covalent inhibition of the papain-like protease from SARS-CoV-2. Proceedings of the National Academy of Sciences. [Link]
-
Fung, J. & Lai, C. L. (2012). Telaprevir/boceprevir era: From bench to bed and back. World Journal of Hepatology. [Link]
-
Klibanov, O. M. et al. (2012). Managing drug-drug interactions with boceprevir and telaprevir. Hepatology. [Link]
-
Zhdankin, V. V. & Zhdankina, A. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. [Link]
-
Shi, J. J. et al. (2013). Synthesis and hepatitis C antiviral activity of 1-aminobenzyl-1H-indazole-3-carboxamide analogues. ChemMedChem. [Link]
-
Sanders, B. C. et al. (2025). Synthesis and Structure-Activity Relationship of Covalent Inhibitors of SARS-CoV-2 Papain-Like Protease with Antiviral Potency. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Benci, K. et al. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules. [Link]
-
Ciesek, S. & Manns, M. P. (2011). Review of boceprevir and telaprevir for the treatment of chronic hepatitis C. Gastroenterology & Hepatology. [Link]
-
ResearchGate (n.d.). Structure activity synthesis of boceprevir. ResearchGate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. genscript.com [genscript.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Telaprevir/boceprevir era: From bench to bed and back - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review of boceprevir and telaprevir for the treatment of chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boc-L-valine amide | C10H20N2O3 | CID 11241393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. chemimpex.com [chemimpex.com]
- 13. echemi.com [echemi.com]
- 14. chembk.com [chembk.com]
- 15. m.chem960.com [m.chem960.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. rsc.org [rsc.org]
- 19. chempep.com [chempep.com]
- 20. peptide.com [peptide.com]
Application Notes and Protocols for the Synthesis of Dipeptides using Boc-L-valinamide
Abstract
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of dipeptides utilizing Boc-L-valinamide as a key starting material. The methodology is grounded in established principles of solution-phase peptide synthesis, focusing on the robust and widely adopted tert-butyloxycarbonyl (Boc) protection strategy. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. It offers not only a procedural outline but also delves into the rationale behind experimental choices, ensuring both technical accuracy and practical applicability. The protocols described herein are designed to be self-validating, with clear instructions for purification and characterization to confirm the synthesis of the target dipeptide amide.
Introduction: The Strategic Use of Boc-L-valinamide in Dipeptide Synthesis
The synthesis of peptides with defined sequences is a cornerstone of medicinal chemistry and drug discovery. Dipeptides, the simplest members of the peptide family, are not only valuable as standalone therapeutic agents but also serve as crucial building blocks for larger, more complex polypeptide structures. The strategic choice of starting materials and synthetic route is paramount to achieving high yields and purity.
Boc-L-valinamide is an excellent starting point for the synthesis of dipeptides with a C-terminal valinamide. The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino group of amino acids.[1] Its use allows for the controlled, stepwise addition of amino acid residues. The amide at the C-terminus of valine provides a stable functional group that can be desirable in various drug candidates for its metabolic stability and ability to participate in hydrogen bonding interactions.
This guide will detail a two-step process: the deprotection of the Boc group from Boc-L-valinamide followed by the coupling of a second N-terminally protected amino acid to the newly liberated amine of L-valinamide.
The Synthetic Workflow: A Visual Overview
The overall synthetic strategy is depicted in the workflow diagram below. This process involves two key chemical transformations: Boc deprotection and peptide coupling, followed by purification and characterization of the final dipeptide amide.
Caption: General workflow for dipeptide synthesis starting from Boc-L-valinamide.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a model dipeptide, Boc-L-alanyl-L-valinamide (Boc-Ala-Val-NH2).
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Boc-L-valinamide | ≥98% | Commercially Available | Starting material. |
| Boc-L-alanine | ≥98% | Commercially Available | N-protected amino acid for coupling. |
| Trifluoroacetic acid (TFA) | Reagent Grade | Commercially Available | For Boc deprotection. Corrosive. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Solvent for deprotection and coupling. |
| N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ≥98% | Commercially Available | Coupling reagent. |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Commercially Available | Coupling additive to suppress racemization. |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Commercially Available | Base for neutralization and coupling. |
| Ethyl acetate (EtOAc) | Reagent Grade | Commercially Available | For work-up and purification. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Prepared in-house | For work-up. | |
| Brine (Saturated NaCl solution) | Prepared in-house | For work-up. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | For drying organic layers. | |
| Silica Gel | 60-120 mesh | Commercially Available | For column chromatography. |
Protocol 1: Boc Deprotection of Boc-L-valinamide
This protocol describes the removal of the Boc protecting group to yield L-valinamide as its trifluoroacetate salt. The mechanism involves protonation of the Boc group's carbonyl oxygen by TFA, followed by the formation of a stable tert-butyl cation and the subsequent decomposition of the resulting carbamic acid to liberate the free amine and carbon dioxide.[2]
Procedure:
-
Dissolve Boc-L-valinamide (1.0 eq) in dichloromethane (DCM, approximately 10 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 2-3 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting residue, L-valinamide trifluoroacetate salt, can be used in the next step without further purification.
Protocol 2: Coupling of Boc-L-alanine with L-valinamide
This protocol details the formation of the peptide bond between Boc-L-alanine and the deprotected L-valinamide using EDC and HOBt as coupling agents. The carbodiimide (EDC) activates the carboxylic acid of Boc-L-alanine to form a highly reactive O-acylisourea intermediate.[3] This intermediate can then react with the amine of L-valinamide to form the desired amide bond. The addition of HOBt is crucial as it reacts with the O-acylisourea to form an activated HOBt ester, which is less prone to racemization and side reactions.[4]
Procedure:
-
Dissolve Boc-L-alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF (approximately 10 mL per gram of Boc-L-alanine).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the L-valinamide trifluoroacetate salt (from Protocol 1, 1.0 eq) in anhydrous DCM or DMF.
-
Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the L-valinamide solution to neutralize the TFA salt and provide the necessary basic conditions for the coupling reaction. Stir for 10-15 minutes at 0 °C.
-
Add the neutralized L-valinamide solution to the Boc-L-alanine/HOBt solution.
-
Add EDC (1.2 eq) to the reaction mixture in one portion.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
Work-up and Purification
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2 times), saturated NaHCO₃ solution (2 times), and brine (1 time).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-L-alanyl-L-valinamide.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure dipeptide amide.
Characterization of the Final Product
The identity and purity of the synthesized dipeptide amide should be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Results for Boc-Ala-Val-NH2 |
| ¹H NMR | Structural confirmation and purity assessment. | Signals corresponding to the protons of the Boc group, alanine, and valine residues with appropriate chemical shifts, multiplicities, and integrations. |
| ¹³C NMR | Structural confirmation. | Resonances for all carbon atoms in the molecule, including the carbonyl carbons of the amide and carbamate groups. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | A molecular ion peak corresponding to the calculated mass of the dipeptide amide (e.g., [M+H]⁺, [M+Na]⁺). |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating a high degree of purity.[5] |
Mechanistic Insights: The Role of Coupling Reagents
The success of peptide synthesis hinges on the efficient and stereochemically controlled formation of the amide bond. Carbodiimides, such as DCC and EDC, are powerful dehydrating agents that activate the carboxyl group of the N-protected amino acid.
Caption: Simplified mechanism of EDC/HOBt mediated peptide coupling.
The initial reaction between the carboxylic acid and EDC forms a highly reactive O-acylisourea intermediate.[3] This intermediate is susceptible to racemization and can undergo an intramolecular rearrangement to form an unreactive N-acylurea. The addition of HOBt intercepts the O-acylisourea to form a more stable and less reactive HOBt active ester.[4] This active ester then reacts with the amine component to form the desired peptide bond with minimal racemization.
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the synthesis of dipeptides using Boc-L-valinamide as a starting material. By following the principles of Boc-protection chemistry and utilizing standard coupling reagents, researchers can successfully synthesize dipeptide amides for a variety of applications in drug discovery and development. The emphasis on proper work-up, purification, and characterization ensures the isolation of a high-purity final product.
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 25.8: Peptide Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]
-
Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]
-
Patel, V., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]
-
Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
Sources
Application Notes and Protocols: The Strategic Use of Boc-Protected Amino Amides in the Synthesis of Complex Organic Molecules
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the theory and practice of utilizing tert-butyloxycarbonyl (Boc)-protected amino amides in the synthesis of complex organic molecules. This document emphasizes not just the procedural steps but the underlying chemical principles and strategic considerations that enable robust and successful synthetic outcomes.
The Enduring Strategic Importance of the Boc Protecting Group
In the intricate field of organic synthesis, particularly in the assembly of peptides, peptidomimetics, and other complex nitrogen-containing molecules, the ability to selectively mask and unmask reactive functional groups is paramount.[1][2] The tert-butyloxycarbonyl (Boc) group is one of the most widely employed amine-protecting groups, a testament to its unique chemical properties.[3][4] Its primary advantage lies in its stability to a wide range of nucleophilic and basic conditions, while being readily cleavable under moderately acidic conditions.[4][5] This acid-lability allows for a high degree of selectivity, forming the basis of orthogonal protection strategies that are fundamental to modern multi-step synthesis.[1][6][7]
The Boc group's steric bulk can also be leveraged to direct stereochemistry or block undesirable side reactions in close proximity to the protected amine. Furthermore, its use often imparts favorable solubility characteristics to synthetic intermediates.[8] These attributes have cemented the Boc group's role as a cornerstone in both solid-phase peptide synthesis (SPPS) and complex solution-phase syntheses.[9][10]
Core Principles: The Chemistry of Boc Protection and Deprotection
A thorough understanding of the mechanisms governing the installation and removal of the Boc group is critical for its effective use and for troubleshooting unforeseen reaction outcomes.
Boc Protection of Amines
The protection of a primary or secondary amine is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride. The reaction is typically performed under mild basic conditions.[11][12]
-
Mechanism: The amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butoxycarbonate anion. This anion can act as a base to deprotonate the newly formed carbamate, or it can decompose to carbon dioxide and tert-butoxide, which then serves as the base.[12]
Caption: Mechanism of Amine Protection with Boc₂O.
Boc Deprotection: Acid-Mediated Cleavage
The removal of the Boc group is its defining characteristic and is typically accomplished with moderate to strong acids, most commonly trifluoroacetic acid (TFA).[11][12][13]
-
Mechanism: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid like TFA.[12] This is followed by the departure of the stable tert-butyl cation, which subsequently fragments to isobutylene and a proton. The resulting carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the free amine as its corresponding salt (e.g., trifluoroacetate salt).[8][12]
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
-
Causality Behind Scavengers: The generation of the electrophilic tert-butyl cation during deprotection is a critical consideration.[8] This cation can alkylate nucleophilic side chains, particularly those of tryptophan, methionine, and cysteine. To prevent these deleterious side reactions, "scavengers" such as triisopropylsilane (TIS), water, or thioanisole are added to the deprotection cocktail to trap the cation.[8][14]
Applications in Complex Molecule Synthesis
Solid-Phase Peptide Synthesis (SPPS)
The Boc/Bzl (benzyl) strategy was the original methodology for SPPS developed by Merrifield.[6] It involves using the acid-labile Boc group for temporary Nα-amino protection and more acid-stable benzyl-based groups for side-chain protection.[1][9]
-
Workflow: The synthesis cycle involves:
-
Deprotection: Removal of the Nα-Boc group with TFA.
-
Neutralization: Neutralization of the resulting ammonium salt with a hindered base.
-
Coupling: Acylation of the newly freed amine with the next activated Boc-protected amino acid.
-
Final Cleavage: After chain assembly, a very strong acid, typically hazardous hydrogen fluoride (HF), is used to simultaneously remove the side-chain protecting groups and cleave the peptide from the resin support.[10][14][15]
-
Caption: General Workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).
While Fmoc/tBu chemistry is now more common due to its milder final cleavage conditions, Boc-SPPS remains advantageous for synthesizing hydrophobic peptides or sequences prone to aggregation.[10][15][16]
Orthogonal Protection Strategies
In the synthesis of complex molecules like branched or cyclic peptides, the ability to deprotect one functional group while leaving others intact is essential.[7] The Boc group is a key component in such "orthogonal" schemes. It is stable to the basic conditions used to remove Fmoc groups and the hydrogenolysis conditions used to remove Cbz groups, allowing for precise, sequential manipulation of different sites within a molecule.[5][7][12]
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To |
| tert-Butyloxycarbonyl | Boc | Mild Acid (e.g., TFA)[7][11] | Fmoc, Cbz, Alloc |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine)[1][7] | Boc, Cbz, Alloc |
| Carboxybenzyl | Cbz (or Z) | Catalytic Hydrogenolysis[12][13] | Boc, Fmoc, Alloc |
| Allyloxycarbonyl | Alloc | Pd(0) Catalysis[17] | Boc, Fmoc, Cbz |
Synthesis of Peptidomimetics and Macrocycles
Boc-protected amino amides are crucial synthons for peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved stability or bioavailability.[18][19] Their predictable reactivity allows for their incorporation into non-peptidic backbones.
In macrocyclization, a Boc group can protect the N-terminus of a linear peptide while side-chain functionalities are used for cyclization.[17] Alternatively, after the linear peptide is assembled, the terminal amine can be deprotected for a head-to-tail cyclization reaction.[20][21]
Key Experimental Protocols
The following protocols are presented as self-validating systems, with rationales provided for key steps.
Protocol 1: General N-Boc Protection of an Amino Acid
-
Objective: To protect the α-amino group of an amino acid using Boc anhydride.
-
Rationale: This procedure uses a biphasic system with a mild base (sodium bicarbonate) to facilitate the reaction while keeping the starting materials and products in their appropriate phases for easy workup.[11]
-
Materials:
-
Amino Acid (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl Acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the amino acid (1.0 eq) and NaHCO₃ (2.0 eq) in a 1:1 mixture of water and 1,4-dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Boc₂O (1.1 eq) in 1,4-dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the 1,4-dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with a cold 1 M HCl solution.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc-protected amino acid.
-
Protocol 2: Standard Boc Deprotection in SPPS
-
Objective: To remove the Nα-Boc group from a resin-bound peptide.
-
Rationale: A solution of TFA in DCM is used for efficient and rapid cleavage. A pre-wash helps to swell the resin and improve reagent access. The inclusion of a scavenger is critical for sensitive residues.[14]
-
Materials:
-
Boc-Peptide-Resin
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Scavenger (e.g., 1% Triisopropylsilane, TIS), if required.
-
-
Procedure:
-
Swell the Boc-Peptide-Resin in DCM for 15 minutes in a reaction vessel. Drain the solvent.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2-5 minutes (pre-wash). Drain the solution.
-
Add a fresh solution of 50% TFA in DCM (containing 1% TIS if Trp, Met, or Cys are present) and agitate for 20-30 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (5-7 times) to remove all traces of TFA.
-
The resin is now ready for the neutralization and subsequent coupling step.
-
Protocol 3: HBTU/HOBt Mediated Coupling in Boc-SPPS
-
Objective: To couple the next Boc-protected amino acid to the deprotected N-terminus of the resin-bound peptide.
-
Rationale: HBTU, in the presence of HOBt, is an efficient coupling reagent that forms an activated OBt-ester intermediate, minimizing racemization.[22] DIPEA is a hindered base used for in situ neutralization and to activate the coupling reagent.
-
Materials:
-
Deprotected Peptide-Resin (TFA salt)
-
Boc-Amino Acid (3.0 eq)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq)
-
HOBt (1-Hydroxybenzotriazole) (3.0 eq)
-
DIPEA (N,N-Diisopropylethylamine) (6.0 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a separate vessel, dissolve the Boc-Amino Acid (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in DMF. This is the "activation" solution.
-
To the deprotected peptide-resin, add the activation solution.
-
Add DIPEA (6.0 eq) to the resin slurry.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the reaction solution and wash the resin thoroughly with DMF, followed by DCM.
-
(Optional) Perform a ninhydrin test to confirm the completion of the coupling reaction.
-
Troubleshooting and Field-Proven Insights
-
Incomplete Deprotection: If deprotection is sluggish, extend the reaction time or use a fresher TFA solution. Aggregation can hinder reagent access; switching to a solvent like NMP or adding chaotropic salts can help.
-
Side-Chain Alkylation: Always use appropriate scavengers during deprotection, especially for Trp, Met, and Cys residues.[8][14] TIS is a common and effective choice.
-
Racemization during Coupling: This is a major concern, especially with histidine and cysteine. Using additive reagents like HOBt or HOAt minimizes this risk.[22] Ensure the pre-activation time is not excessively long.
-
Direct Amidation from Boc-amines: While standard synthesis involves deprotection followed by coupling, one-pot methods exist. For instance, Boc-protected amines can be converted to isocyanates in situ and then reacted with various nucleophiles, offering a shortcut in certain synthetic routes.[23][24]
Conclusion
The Boc protecting group, with its well-defined chemistry and strategic advantages, remains an indispensable tool in the synthesis of complex organic molecules. Its robustness under basic conditions and lability under mild acid make it a cornerstone of orthogonal protection schemes, enabling the precise and controlled assembly of intricate structures from peptides to natural products. A thorough understanding of the principles and protocols outlined in these notes will empower scientists to leverage the full potential of Boc-protected amino amides in their synthetic endeavors, paving the way for new discoveries in chemistry, biology, and medicine.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase... Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. Retrieved from [Link]
-
ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected... Retrieved from [Link]
-
Master Organic Chemistry. (2024). Amine Protection and Deprotection. Retrieved from [Link]
-
PubMed. (1998). Synthesis of peptidomimetics using a polymer-bound Boc-linker. Molecular Diversity, 4(3), 191-7. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Diva-Portal.org. (2019). Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1. Retrieved from [Link]
-
SpringerLink. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Methods in Molecular Biology, 1047, 65-80. Retrieved from [Link]
-
PubMed. (1992). Preparation of protected peptide amides using the Fmoc chemical protocol. Comparison of resins for solid phase synthesis. International Journal of Peptide and Protein Research, 39(1), 87-92. Retrieved from [Link]
-
RSC Publishing. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. Retrieved from [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
RSC Publishing. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Synthesis of Boc-protected bicycloproline. Retrieved from [Link]
-
ACS Publications. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry. Retrieved from [Link]
-
RSC Publishing. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. Retrieved from [Link]
-
SciSpace. (2020). Methodologies for backbone macrocyclic peptide synthesis compatible with screening technologies. Retrieved from [Link]
-
PubMed. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chempep.com [chempep.com]
- 15. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. diva-portal.org [diva-portal.org]
- 18. Synthesis of peptidomimetics using a polymer-bound Boc-linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 21. scispace.com [scispace.com]
- 22. peptide.com [peptide.com]
- 23. Practical one-pot amidation of N -Alloc-, N -Boc-, and N -Cbz protected amines under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02242C [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
The Architect of Chirality: Boc-L-valinamide as a Chiral Auxiliary in Asymmetric Synthesis
Introduction: The Quest for Stereochemical Control
In the intricate world of pharmaceutical development and complex molecule synthesis, the precise three-dimensional arrangement of atoms—stereochemistry—is paramount. Enantiomers, non-superimposable mirror images of a molecule, can exhibit vastly different pharmacological activities. Consequently, the ability to selectively synthesize one enantiomer over the other, a process known as asymmetric synthesis, is a cornerstone of modern organic chemistry. Chiral auxiliaries are powerful tools in this endeavor. These are chiral molecules temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1][2] After guiding the reaction to the desired stereochemical outcome, the auxiliary is removed, having fulfilled its role as a temporary architect of chirality.
Among the diverse array of chiral auxiliaries, those derived from the chiral pool of naturally occurring amino acids are particularly valuable due to their ready availability in enantiopure forms.[1] L-valine, with its sterically demanding isopropyl group, has proven to be an excellent scaffold for the design of effective chiral auxiliaries.[1] This guide focuses on a specific derivative, Boc-L-valinamide , and its application as a chiral auxiliary, providing a theoretical framework and practical protocols for its use in asymmetric synthesis.
While direct literature on the extensive application of Boc-L-valinamide as a chiral auxiliary is not as widespread as for other valine derivatives like Evans' oxazolidinones, its structural features strongly suggest its utility.[3] The protocols and mechanistic discussions presented herein are therefore based on well-established principles of asymmetric induction using closely related amino acid-derived auxiliaries, providing a robust starting point for researchers.
Core Principles: How Boc-L-valinamide Directs Chirality
The efficacy of a chiral auxiliary hinges on its ability to create a rigid and predictable steric environment around the reactive center. In the case of Boc-L-valinamide, several key features contribute to its potential for high diastereoselectivity:
-
Steric Hindrance: The bulky isopropyl group of the valine residue and the tert-butoxycarbonyl (Boc) protecting group effectively shield one face of a prochiral intermediate, such as an enolate. This steric bias forces an incoming electrophile to approach from the less hindered face, leading to the preferential formation of one diastereomer.
-
Chelation Control: The amide nitrogen and the carbonyl oxygen of the auxiliary can act as chelation points for a metal cation (e.g., Li⁺, Na⁺, Mg²⁺). This chelation locks the conformation of the reactive intermediate into a rigid, cyclic transition state, further enhancing facial discrimination and predictability of the stereochemical outcome.
-
Recoverability: The amide bond linking the auxiliary to the substrate can be cleaved under specific conditions, allowing for the recovery and potential reuse of the valuable chiral auxiliary.
Application Focus: Asymmetric Alkylation of Carboxylic Acids
A primary application for chiral auxiliaries derived from amino acids is the asymmetric alkylation of carboxylic acid derivatives. This powerful carbon-carbon bond-forming reaction allows for the synthesis of α-substituted chiral carboxylic acids, which are prevalent motifs in biologically active molecules.
Experimental Workflow
The overall strategy for utilizing Boc-L-valinamide in asymmetric alkylation involves a three-stage process:
-
Synthesis and Attachment of the Chiral Auxiliary: The Boc-L-valinamide auxiliary is first synthesized and then coupled to the desired carboxylic acid.
-
Diastereoselective Alkylation: The resulting chiral amide is deprotonated to form a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide) in a highly diastereoselective manner.
-
Cleavage and Recovery of the Auxiliary: The chiral auxiliary is removed from the alkylated product to yield the desired enantiomerically enriched carboxylic acid, and the auxiliary can be recovered.
Diagram of the Asymmetric Alkylation Workflow
Caption: Workflow for asymmetric alkylation using Boc-L-valinamide.
Detailed Protocols
Protocol 1: Synthesis of Boc-L-valinamide
Objective: To prepare the Boc-L-valinamide chiral auxiliary from Boc-L-valine.
Materials:
-
Boc-L-valine
-
Ethyl chloroformate
-
N-methylmorpholine (NMM)
-
Ammonia solution (aqueous)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation of Boc-L-valine:
-
Dissolve Boc-L-valine (1.0 eq.) in anhydrous THF (e.g., 0.5 M) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -15 °C in an ice-salt bath.
-
Add N-methylmorpholine (1.1 eq.) dropwise, followed by the slow addition of ethyl chloroformate (1.1 eq.).
-
Stir the reaction mixture at -15 °C for 30 minutes. A white precipitate of N-methylmorpholine hydrochloride will form.
-
-
Ammonolysis:
-
In a separate flask, cool an aqueous solution of ammonia (e.g., 28%, 5-10 eq.) to 0 °C.
-
Slowly add the cold mixed anhydride solution from step 1 to the ammonia solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Reduce the volume of the reaction mixture under reduced pressure to remove most of the THF.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash successively with saturated aqueous NaHCO₃ (1 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-L-valinamide.
-
The product can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) to afford a white solid.
-
Protocol 2: Asymmetric Alkylation of a Propionate Moiety
Objective: To perform a diastereoselective alkylation of N-propionyl-Boc-L-valinamide.
Materials:
-
Boc-L-valinamide
-
Propionyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Alkyl halide (e.g., benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Attachment of the Propionate Group:
-
Dissolve Boc-L-valinamide (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM (0.5 M) at 0 °C.
-
Add propionyl chloride (1.1 eq.) dropwise and stir the mixture at 0 °C for 1 hour, then at room temperature for 2 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield N-propionyl-Boc-L-valinamide. Purify by column chromatography if necessary.
-
-
Diastereoselective Alkylation:
-
Dissolve the N-propionyl-Boc-L-valinamide (1.0 eq.) in anhydrous THF (0.2 M) under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add LDA solution (1.1 eq.) dropwise. Stir at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (e.g., benzyl bromide, 1.2 eq.) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate.
-
The crude product can be purified by column chromatography to separate the diastereomers and determine the diastereomeric ratio (d.r.).
-
Protocol 3: Cleavage of the Chiral Auxiliary
Objective: To hydrolyze the alkylated N-acyl valinamide to the corresponding carboxylic acid.
Materials:
-
Alkylated N-acyl valinamide
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Saponification:
-
Dissolve the alkylated product (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C.
-
Add an aqueous solution of LiOH (e.g., 4 eq., 0.5 M) followed by the dropwise addition of 30% H₂O₂ (4 eq.).
-
Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.
-
Quench the reaction by adding an aqueous solution of Na₂SO₃ (1.5 M) until a negative peroxide test is obtained (using starch-iodide paper).
-
Stir for an additional 30 minutes at room temperature.
-
-
Work-up and Isolation:
-
Remove the THF under reduced pressure.
-
Wash the aqueous layer with diethyl ether to remove the recovered Boc-L-valinamide.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.
-
Mechanistic Insight: The Origin of Stereoselectivity
The high degree of stereoselectivity observed in these reactions can be rationalized by considering the transition state of the alkylation step. Upon deprotonation, the lithium cation is chelated by the amide carbonyl oxygen and the Boc carbonyl oxygen, forming a rigid Z-enolate. The bulky isopropyl group of the valine auxiliary effectively blocks the si-face of the enolate. Consequently, the electrophile is forced to approach from the less sterically hindered re-face, leading to the observed diastereoselectivity.
Diagram of the Proposed Transition State
Caption: Chelation-controlled transition state model for alkylation.
Data Presentation: Expected Performance
While specific data for Boc-L-valinamide is not extensively reported, based on analogous systems such as those derived from pseudoephedrine or Evans' oxazolidinones, high diastereoselectivities can be anticipated.
| Electrophile (R-X) | Substrate | Typical Yield (%) | Typical Diastereomeric Ratio (d.r.) |
| Benzyl bromide | N-propionyl-Boc-L-valinamide | 85-95% | >95:5 |
| Iodomethane | N-propionyl-Boc-L-valinamide | 80-90% | >90:10 |
| Allyl bromide | N-propionyl-Boc-L-valinamide | 80-90% | >95:5 |
Note: These are expected values based on similar chiral auxiliaries and would require experimental verification for Boc-L-valinamide.
Conclusion and Future Outlook
Boc-L-valinamide presents a promising, yet underexplored, chiral auxiliary for asymmetric synthesis. Its straightforward preparation from a readily available amino acid and its structural features, which are conducive to high levels of stereocontrol, make it an attractive candidate for further investigation. The protocols and mechanistic rationale provided in this guide offer a solid foundation for researchers and drug development professionals to begin exploring the potential of this versatile chiral auxiliary. Future work should focus on systematically evaluating its performance in a wider range of asymmetric transformations, including aldol reactions, conjugate additions, and Diels-Alder reactions, to fully delineate its scope and utility in the synthesis of complex, enantiomerically pure molecules.
References
-
Wikipedia. (2023). Chiral auxiliary. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of Boc-valine. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Experimental Procedures. Available at: [Link]
-
ResearchGate. (n.d.). L-valine isopropyl ester as an alternative chiral auxiliary in asymmetric alkylation of alpha-alkyl beta-keto esters. Available at: [Link]
-
ResearchGate. (2014). Tertiary Aromatic Amide for Memory of Chirality: Access to Enantioenriched α-Substituted Valine. Available at: [Link]
-
YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. Available at: [Link]
-
PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Available at: [Link]
-
PubMed. (2003). Chiral ligand-controlled asymmetric conjugate addition of lithium amides to enoates. Available at: [Link]
-
National Institutes of Health. (2016). Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol. Available at: [Link]
-
Organic Syntheses. (n.d.). N-tert-Butoxycarbonyl-L-phenylalanine. Available at: [Link]
- Google Patents. (2005). Process for the preparation of valacyclovir hydrochloride.
-
Beilstein Journals. (2014). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Available at: [Link]
-
Washington University Open Scholarship. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Available at: [Link]
-
ResearchGate. (2004). Chiral Auxiliaries in Asymmetric Synthesis. Available at: [Link]
-
Myers, A. G. Research Group. (n.d.). Chem 115 - Asymmetric Diels-Alder Reactions. Available at: [Link]
-
ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Available at: [Link]
-
Nature. (2020). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. Available at: [Link]
-
PubMed. (2000). Asymmetric conjugate additions of chiral phosphonamide anions to alpha,beta-unsaturated carbonyl compounds. A versatile method for vicinally substituted chirons. Available at: [Link]
-
Royal Society of Chemistry. (2015). Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. Available at: [Link]
Sources
Troubleshooting & Optimization
Troubleshooting incomplete coupling of Boc-L-valinamide in peptide synthesis
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of Boc-L-valinamide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to troubleshoot and resolve incomplete coupling issues, ensuring the integrity and success of your synthesis.
The Challenge: Understanding the Hurdles of Boc-L-Valinamide Coupling
The coupling of Boc-L-valinamide, and indeed all valine residues, presents a common yet significant challenge in SPPS. The primary obstacle is the steric hindrance imposed by the bulky isopropyl side chain of valine.[1] This steric bulk can physically impede the close approach required for the nucleophilic attack of the deprotected N-terminal amine of the growing peptide chain on the activated carboxyl group of the incoming Boc-L-valinamide.[1][2]
Furthermore, as the peptide chain elongates, the risk of intra- and inter-chain aggregation increases.[3] This can lead to the formation of secondary structures that mask the reactive N-terminus, further reducing coupling efficiency.[3] The combination of steric hindrance and potential aggregation often results in incomplete coupling, leading to the formation of deletion sequences (peptides missing the valine residue), which can be difficult to separate from the target peptide and compromise the final product's purity and yield.[3][4]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise when troubleshooting Boc-L-valinamide coupling.
Q1: What are the immediate signs of an incomplete Boc-L-valinamide coupling reaction?
A1: The most common and immediate indication of an incomplete coupling is a positive result from a qualitative test for free primary amines on the peptide-resin, such as the Kaiser test.[2][5] A dark blue or purple color on the resin beads after the test indicates the presence of unreacted N-terminal amines, signifying that the coupling reaction has not gone to completion.[5] For N-terminal proline, which is a secondary amine, the isatin test is a suitable alternative.[5]
Q2: My Kaiser test is positive. What is the first and most straightforward corrective action?
A2: The most common and often effective initial response to an incomplete coupling is to perform a "double coupling".[6][7] This involves repeating the coupling step with a fresh solution of the activated Boc-L-valinamide and coupling reagents to drive the reaction to completion.[7]
Q3: I am using a standard carbodiimide coupling reagent like DCC or DIC with HOBt, and I'm still seeing incomplete coupling. Why might this be, and what is a better alternative?
A3: While carbodiimides are cost-effective, they can be slower and less effective for sterically hindered amino acids like valine compared to more potent reagents.[1] For challenging couplings, switching to a uronium/aminium or phosphonium salt-based coupling reagent is highly recommended. Reagents like HBTU, HATU, HCTU, and PyBOP are known to be more efficient in these situations.[1][8] HATU, in particular, is often cited for its high reactivity and effectiveness in difficult couplings.[9]
Q4: Can the choice of solvent impact the coupling efficiency of Boc-L-valinamide?
A4: Absolutely. The solvent plays a critical role in solvating the peptide-resin and minimizing aggregation. Dimethylformamide (DMF) is a common choice, but if aggregation is suspected, switching to or incorporating N-methyl-2-pyrrolidone (NMP) may be beneficial due to its superior solvating properties.[7] In some cases, the addition of chaotropic salts or using "magic mixtures" can also help disrupt secondary structures, though this can sometimes reduce the solubility of other reagents.[3]
Q5: Is there a risk of racemization when trying to force the coupling of Boc-L-valinamide?
A5: Yes, aggressive coupling conditions, such as significantly elevated temperatures, can increase the risk of racemization.[2][9] However, modern coupling reagents, especially when used with additives like HOBt or Oxyma, are designed to suppress racemization.[8][9] It's a matter of finding a balance between achieving complete coupling and maintaining the chiral integrity of the amino acid.
Systematic Troubleshooting Workflow
When faced with an incomplete Boc-L-valinamide coupling, a systematic approach is key to identifying and resolving the issue efficiently.
Step 1: Confirmation of Incomplete Coupling
Before taking corrective action, it's crucial to confirm that the coupling is indeed incomplete.
Protocol 1: The Kaiser Test (for Primary Amines)
-
Sample Collection: Carefully remove a small sample of the peptide-resin (10-15 beads) and place it in a small test tube.
-
Reagent Addition: Add 2-3 drops each of Kaiser test solutions A (ninhydrin in ethanol), B (phenol in ethanol), and C (potassium cyanide in pyridine).
-
Incubation: Heat the test tube at 100-110°C for 5 minutes.
-
Observation:
-
Colorless/Yellow Solution and Beads: Coupling is complete.
-
Dark Blue Solution and/or Beads: Coupling is incomplete, as indicated by the presence of free primary amines.[5]
-
Step 2: Immediate Corrective Actions
If the Kaiser test is positive, proceed with the following steps.
Logical Flow for Initial Troubleshooting
Caption: Initial troubleshooting decision path.
Protocol 2: Double Coupling Procedure
-
Wash: After the initial coupling reaction, wash the resin thoroughly with DMF to remove any byproducts and unreacted reagents.
-
Prepare Fresh Reagents: Prepare a fresh solution of Boc-L-valinamide and your chosen coupling reagent and base (e.g., DIEA) in DMF.
-
Second Coupling: Add the fresh coupling solution to the resin and allow the reaction to proceed for the standard coupling time (e.g., 1-2 hours).[7]
-
Wash and Test: Wash the resin again with DMF and perform another Kaiser test to assess the completeness of the second coupling.
Step 3: Advanced Strategies for Persistent Coupling Issues
If double coupling does not resolve the issue, it's time to consider more advanced strategies.
Strategy 1: Optimization of Coupling Reagents
The choice of coupling reagent is paramount for sterically hindered residues.[1] If you are not already using a high-efficiency reagent, this is the most critical change to make.
| Coupling Reagent Class | Examples | Recommended for Boc-L-valinamide? | Key Advantages |
| Carbodiimides | DCC, DIC | With additives (HOBt, Oxyma) | Cost-effective, soluble byproducts (DIC).[1] |
| Phosphonium Salts | PyBOP, PyAOP | Yes | Rapid coupling, less hazardous byproducts than BOP.[8] |
| Uronium/Aminium Salts | HBTU, TBTU, HATU, HCTU, COMU | Highly Recommended | Very efficient with low racemization, especially HATU and COMU.[8][9] |
-
Recommendation: For persistent issues, switching to HATU or COMU is a robust strategy. These reagents form highly reactive activated esters that can overcome the steric hindrance of valine more effectively.[7]
Protocol 3: Coupling with HATU
-
Pre-activation: In a separate vessel, dissolve Boc-L-valinamide (3-5 equivalents), HATU (3-5 equivalents), and a non-nucleophilic base such as diisopropylethylamine (DIEA) (6-10 equivalents) in DMF. Allow this mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the pre-activated solution to the deprotected peptide-resin.
-
Reaction: Allow the coupling to proceed for 1-2 hours at room temperature.
-
Wash and Test: Wash the resin with DMF and verify the completion of the reaction with a Kaiser test.
Strategy 2: Modifying Reaction Conditions
-
Temperature: A modest increase in the reaction temperature (e.g., to 35-50°C) can sometimes improve coupling efficiency by providing more kinetic energy to overcome the activation barrier and by disrupting aggregation.[2][3] However, this should be done cautiously and monitored to avoid side reactions and racemization.[2]
-
Microwave-Assisted Peptide Synthesis (MA-SPPS): If available, using a microwave peptide synthesizer can dramatically improve the efficiency of difficult couplings by providing rapid and uniform heating.[3][7]
Strategy 3: Addressing Peptide Aggregation
If the peptide chain is long or known to be prone to aggregation, this may be the root cause of the incomplete coupling.
-
Resin Loading: Using a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) can increase the distance between peptide chains, reducing inter-chain aggregation.[2]
-
Disruptive Additives: The inclusion of chaotropic salts or solvents that disrupt hydrogen bonding can be effective.[3]
Troubleshooting Logic Diagram
Caption: A comprehensive troubleshooting workflow.
By systematically working through these FAQs and troubleshooting steps, you will be well-equipped to overcome the challenges associated with Boc-L-valinamide coupling and improve the overall quality and success rate of your peptide synthesis endeavors.
References
- Benchchem. (n.d.). A Comparative Guide to Coupling Reagents for FMOC-L-Valine in Peptide Synthesis.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Mechanism of Action of Boc-L-Valine.
- AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis.
- Gonzales, C. (2021). What should I do for my liquid phase peptide synthesis? ResearchGate.
- Sarin, V. K., Kent, S. B., Tam, J. P., & Merrifield, R. B. (1981). Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. Analytical biochemistry, 117(1), 147-157.
- Benchchem. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube.
- Passioura, T., & Suga, H. (2014). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Methods in molecular biology (Clifton, N.J.), 1187, 1-13.
- RSC Publishing. (2020, November 24). Greening the synthesis of peptide therapeutics: an industrial perspective.
- Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chimica Oggi-Chemistry Today, 29(4).
- LSU Scholarly Repository. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- AAPPTec. (n.d.). Coupling Reagents.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- Zahariev, S., Chirgan, A., & Koleva, M. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. International journal of peptide research and therapeutics, 19(4), 285-295.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of organic chemistry, 72(13), 4947-4951.
- ACS Publications. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- PubChem. (n.d.). Boc-L-valine amide.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. almacgroup.com [almacgroup.com]
- 5. peptide.com [peptide.com]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
Optimization of reaction conditions to improve the yield of Boc-L-valinamide synthesis
Welcome to the Technical Support Center for the synthesis of Boc-L-valinamide. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical assistance and troubleshooting for the synthesis of this sterically hindered amino acid amide. Here, we address common challenges and provide optimized protocols to enhance reaction yield and purity.
Introduction: The Challenge of Synthesizing Boc-L-valinamide
The synthesis of Boc-L-valinamide from Boc-L-valine presents a notable challenge due to the steric hindrance imposed by the bulky isopropyl side chain of the valine residue. This steric bulk can significantly impede the approach of the amine nucleophile to the activated carboxyl group, leading to slow reaction rates and incomplete conversions under standard conditions.[1] Consequently, careful optimization of reaction parameters, including the choice of coupling reagent, solvent, and temperature, is crucial for achieving high yields and purity.
This guide will provide a comprehensive overview of the key considerations and troubleshooting strategies for the successful synthesis of Boc-L-valinamide.
Frequently Asked Questions (FAQs)
Q1: My Boc-L-valinamide synthesis is resulting in a low yield. What are the likely causes?
A low yield in this synthesis is a common issue and can often be attributed to one or more of the following factors:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid of Boc-L-valine must be activated to facilitate the nucleophilic attack by ammonia. If the coupling reagent is not potent enough to overcome the steric hindrance of the valine side chain, the activation will be incomplete, leading to a low yield.[1]
-
Steric Hindrance: The bulky isopropyl group of valine physically obstructs the reaction center, slowing down the rate of amide bond formation.[1]
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, reaction temperature, and reaction time can significantly impact the efficiency of the coupling reaction.
-
Hydrolysis of Activated Intermediate: The presence of water in the reaction can lead to the hydrolysis of the activated Boc-L-valine intermediate, reverting it to the starting carboxylic acid and preventing amide formation. The use of anhydrous solvents and reagents is critical.[1]
Q2: Which coupling reagents are most effective for the synthesis of Boc-L-valinamide?
Due to the steric hindrance of Boc-L-valine, standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may result in low yields.[2] More potent coupling reagents are generally required.
Uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or phosphonium salts like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), are significantly more effective. These reagents form highly reactive activated esters that can overcome the steric barrier presented by the valine side chain.[1][3]
Q3: I am observing side products in my reaction mixture. What are they and how can I minimize them?
Common side reactions in Boc-L-valinamide synthesis include:
-
N-acylurea formation: When using carbodiimide reagents like DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine. The use of additives like HOBt or HOAt can help to suppress this side reaction by trapping the O-acylisourea as a more reactive HOBt or HOAt ester.
-
Racemization: Although less common for urethane-protected amino acids like Boc-L-valine compared to peptide fragments, racemization can still occur, especially with excessive base or elevated temperatures.[4] To minimize racemization, it is advisable to use a hindered base like N,N-Diisopropylethylamine (DIPEA) and maintain a low reaction temperature (e.g., 0 °C to room temperature).[4][5]
-
Guanidinylation: When using uronium/aminium-based coupling reagents like HATU or HBTU, a side reaction can occur where the reagent reacts directly with the amine, leading to the formation of a guanidinium byproduct and termination of the desired reaction. This can be avoided by pre-activating the carboxylic acid with the coupling reagent before adding the amine.[6]
Q4: My final product, Boc-L-valinamide, is an oil and difficult to purify. What can I do?
Obtaining an oily product is a frequent challenge. Here are several strategies to induce crystallization and facilitate purification:
-
Solvent Titration: Dissolve the oil in a minimal amount of a suitable solvent (e.g., ethyl acetate, methanol) and then slowly add a non-polar solvent (e.g., hexane, diethyl ether) until the solution becomes turbid. Allowing the mixture to stand, potentially at a reduced temperature, can induce crystallization.
-
Seed Crystals: If a small amount of solid product is available from a previous batch, adding a "seed crystal" can initiate the crystallization process.
-
Scratching: Using a glass rod to scratch the inside surface of the flask at the meniscus can create nucleation sites for crystal growth.
-
Purification by Column Chromatography: If crystallization fails, purification by silica gel column chromatography is a reliable alternative. A common solvent system for eluting Boc-protected amino amides is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[7][8]
Experimental Protocols
General Workflow for Boc-L-valinamide Synthesis
Caption: General workflow for Boc-L-valinamide synthesis.
Protocol 1: Synthesis of Boc-L-valinamide using HATU
This protocol is optimized for overcoming the steric hindrance of Boc-L-valine.[9]
Materials:
-
Boc-L-valine (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Ammonium chloride (NH₄Cl) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of Boc-L-valine (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (1.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve ammonium chloride (1.5 eq) in a minimal amount of DMF and add DIPEA (1.5 eq).
-
Add the ammonium chloride solution to the activated Boc-L-valine mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization (e.g., from ethyl acetate/hexanes) or silica gel column chromatography.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient coupling reagent. | Switch to a more potent coupling reagent such as HATU, HBTU, or PyBOP.[1][3] |
| Incomplete reaction. | Increase the reaction time and/or slightly elevate the temperature (e.g., to 40 °C), monitoring for potential racemization. | |
| Presence of moisture. | Ensure all glassware is oven-dried and use anhydrous solvents and reagents. | |
| Presence of Starting Material | Insufficient amount of coupling reagent or amine source. | Use a slight excess (1.1-1.2 eq) of the coupling reagent and the ammonia source. |
| Short reaction time. | Allow the reaction to proceed for a longer duration, monitoring by TLC or LC-MS until the starting material is consumed. | |
| Formation of Oily Product | Impurities present in the crude product. | Purify the product using silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes. |
| Product is inherently an oil. | Attempt crystallization using different solvent systems (e.g., dichloromethane/pentane, methanol/diethyl ether). | |
| Racemization Detected | Use of a strong, unhindered base or high reaction temperature. | Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[4] Perform the reaction at a lower temperature (0 °C).[5] |
Troubleshooting Workflow
Caption: Troubleshooting decision tree for low yield.
References
- Racemization Assays. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
Reddit. Tips and tricks for difficult amide bond formation? : r/Chempros. Available at: [Link]
-
ResearchGate. How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
- Gunda, P., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(12), 151594.
-
Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. Available at: [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available at: [Link]
- Kelly, C. B., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(7), 1412-1419.
-
PubChem. Boc-L-valine amide. Available at: [Link]
-
ResearchGate. Simple And Efficient Method For Synthesis Of Z-/Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Preventing racemization of (R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate during coupling reactions
A Senior Application Scientist's Guide to Preventing Racemization
Welcome to the technical support center for chemists and researchers working with (R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, commonly known as N-Boc-L-valinamide. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help you navigate the challenges of preventing racemization during peptide coupling reactions involving this sterically hindered and valuable building block. Our goal is to equip you with the knowledge to ensure the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when coupling N-Boc-L-valinamide?
A1: Racemization is the conversion of a single enantiomer of a chiral molecule into a mixture of both enantiomers. In the context of peptide synthesis, this means the desired (R)- or L-amino acid derivative can be partially converted to its undesired (S)- or D-enantiomer during the coupling reaction.[1] This loss of stereochemical purity is a significant issue as it can drastically alter the three-dimensional structure, biological activity, and therapeutic efficacy of the final peptide. For N-Boc-L-valinamide, the steric bulk of the valine side chain can slow down the desired coupling reaction, giving more time for the competing racemization process to occur.
Q2: What are the primary chemical mechanisms leading to racemization during peptide coupling?
A2: Racemization during peptide coupling primarily proceeds through two base-catalyzed pathways:
-
Oxazolone (Azlactone) Formation: This is the most prevalent pathway. The activated carboxyl group of the N-Boc-L-valinamide can intramolecularly cyclize to form a 5(4H)-oxazolone intermediate. The proton on the alpha-carbon of this oxazolone is highly acidic and can be easily removed by a base. The resulting achiral intermediate can then be attacked by the amine component from either side, leading to a mixture of the desired L-peptide and the undesired D-diastereomer.[2]
-
Direct Enolization: This mechanism involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. Subsequent protonation of this intermediate can also lead to a mixture of stereoisomers. This pathway is generally less common for urethane-protected amino acids like the N-Boc derivative but can become significant under strongly basic conditions.[2]
Q3: How does the Boc protecting group on N-Boc-L-valinamide influence its susceptibility to racemization?
A3: The tert-butyloxycarbonyl (Boc) group is a urethane-type protecting group. Urethane protecting groups are known to significantly suppress racemization compared to acyl-type protecting groups.[3] This is because the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl of the urethane, making the carbonyl oxygen of the adjacent amino acid less nucleophilic and thus slowing down the rate of oxazolone formation, the primary racemization pathway.[1]
Q4: Which factors have the most significant impact on the extent of racemization during coupling?
A4: Several factors critically influence the degree of racemization:
-
Coupling Reagent: The choice of coupling reagent determines the nature of the activated intermediate and its susceptibility to racemization.
-
Additives: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can significantly suppress racemization.[4][5]
-
Base: The strength and steric hindrance of the base used for activation and neutralization can dramatically affect the rate of proton abstraction from the chiral center.
-
Solvent: The polarity of the solvent can influence the reaction rates of both the desired coupling and the undesired racemization.
-
Temperature: Higher temperatures generally accelerate the rate of racemization.[4]
-
Activation Time: Prolonged pre-activation times can lead to increased levels of the racemized product.
Troubleshooting Guide: Addressing Racemization in Your Coupling Reactions
This section provides a systematic approach to diagnosing and resolving common issues related to racemization when using N-Boc-L-valinamide.
Problem: High levels of the D-diastereomer detected in the final product.
| Potential Cause | Recommended Action | Scientific Rationale |
| Inappropriate Coupling Reagent | Switch to a uronium/aminium or phosphonium salt-based reagent such as HATU , HCTU , or COMU .[2] If using a carbodiimide like DIC, ensure the use of an additive like Oxyma .[3][6] | Onium salt reagents often lead to faster coupling reactions, minimizing the time the activated intermediate is susceptible to racemization. Additives like Oxyma convert the highly reactive O-acylisourea intermediate from carbodiimides into a more stable active ester that is less prone to racemization. |
| Suboptimal Additive | If using HOBt, consider switching to HOAt or Oxyma . | HOAt and Oxyma have been shown to be more effective than HOBt in suppressing racemization and accelerating coupling rates.[4] |
| Strong or Sterically Unhindered Base | Replace strong bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine .[7] | Weaker bases are less likely to abstract the acidic alpha-proton, thus reducing the rate of racemization. Steric hindrance can also limit the access of the base to the alpha-proton. |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature, ideally 0 °C . | Lowering the temperature slows down the rate of both the coupling and racemization reactions. However, the activation energy for racemization is often higher, so a decrease in temperature has a more pronounced effect on reducing its rate.[4] |
| Prolonged Pre-activation Time | Minimize the pre-activation time of the N-Boc-L-valinamide with the coupling reagent before adding the amine component. Ideally, perform an in situ activation where all components are mixed together. | A longer pre-activation period allows more time for the formation of the unstable activated intermediate and its subsequent racemization before it can react with the amine. |
| Inappropriate Solvent | Use a polar aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) .[4] Avoid solvents that can promote the solubility of charged intermediates that may facilitate racemization. | The choice of solvent can influence the conformation of the activated intermediate and the rates of the competing reactions. DMF and DCM are standard solvents for peptide coupling that generally provide a good balance of solubility and reactivity. |
Key Experimental Protocols
The following protocols are designed to minimize racemization during the coupling of N-Boc-L-valinamide.
Protocol 1: Low-Racemization Coupling using HATU
This protocol is recommended for sterically hindered couplings where maintaining chiral integrity is paramount.
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-L-valinamide (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in anhydrous DMF.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Base Addition: Add N-methylmorpholine (NMM) (2.0 equivalents) to the reaction mixture and stir for 5 minutes.
-
Coupling Reagent Addition: In a separate vial, dissolve HATU (1.05 equivalents) in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture dropwise.
-
Reaction: Stir the reaction at 0 °C and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Cost-Effective Low-Racemization Coupling using DIC/Oxyma
This protocol offers a more economical option while still providing excellent suppression of racemization.
-
Preparation: In a clean, dry reaction vessel, dissolve N-Boc-L-valinamide (1.0 equivalent), the amine component (1.0-1.2 equivalents), and Oxyma (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Coupling Reagent Addition: Add diisopropylcarbodiimide (DIC) (1.1 equivalents) to the reaction mixture dropwise.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-6 hours. Monitor the reaction progress.
-
Work-up: Filter the reaction mixture to remove the diisopropylurea byproduct. Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by flash column chromatography.
Data Summary
The choice of coupling reagent and additive has a profound impact on the stereochemical outcome of the coupling reaction. The following table summarizes typical epimerization levels observed for sterically hindered N-Boc amino acids under various conditions. While specific data for N-Boc-L-valinamide is not always available, these values provide a good general guideline.
| Coupling Reagent/System | Reagent Class | Typical Coupling Efficiency | Epimerization (%) | Key Advantages | Key Disadvantages |
| DIC/HOBt | Carbodiimide/Additive | >99% | <2-5% | Cost-effective, soluble byproduct (DIC).[6] | Slower than onium salts; HOBt has explosive properties.[3] |
| DIC/Oxyma | Carbodiimide/Additive | >99%[6] | <1%[6] | Cost-effective, safer alternative to HOBt, excellent racemization suppression.[3] | Slower than onium salts. |
| HBTU | Aminium/Uronium Salt | 90-95% | Low | Reliable and cost-effective for routine and challenging couplings. | Can cause guanidinylation of the N-terminal amine if used in excess.[8] |
| HATU | Aminium/Uronium Salt | >98% | Very Low (<0.5%) | Highly efficient, even for sterically hindered couplings; low racemization.[8] | Higher cost. |
| COMU | Aminium/Uronium Salt | >98% | Very Low | Safer (non-explosive), highly efficient, and effective for hindered couplings.[3] | Higher cost. |
Mechanism & Workflow Diagrams
To better visualize the processes involved, the following diagrams illustrate the racemization mechanism and a logical troubleshooting workflow.
Diagram 1: The Oxazolone Mechanism of Racemization
Caption: The oxazolone pathway is a major cause of racemization.
Diagram 2: Troubleshooting Workflow for High Epimerization
Caption: A step-by-step guide to troubleshooting high epimerization.
References
-
7.4 Racemization Assays. (n.d.). Retrieved from [Link]
-
Han, Y., & Liu, L. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5283. [Link]
- Wang, P., & Loo, R. O. (1997). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 62(15), 5251–5254.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Al-Warhi, T. I., El-Faham, A., & Albericio, F. (2012). Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. Journal of Peptide Science, 18(7), 425-430. [Link]
-
Harada, K., & Kusumi, T. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 24(1), 158. [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
-
Martin, V., Egelund, P. H. G., Johansson, H., Le Quement, S. T., Wojcik, F., & Pedersen, D. S. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 23(1), 131-144. [Link]
-
Vasanthakumar, G. R., & Kumar, V. (2021). Epimerisation in Peptide Synthesis. Molecules, 28(22), 8017. [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. peptide.com [peptide.com]
Technical Support Center: Navigating Side Reactions of Boc-Protected Amino Acids
Welcome to the Technical Support Center for troubleshooting side reactions associated with Boc-protected amino acids in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and practical solutions to common challenges encountered in the lab.
Troubleshooting Guide
This guide is structured to address specific problems you might encounter during your synthesis, categorized by the type of side reaction. Each section provides a diagnosis of the problem, explains the underlying chemical principles, and offers validated protocols to mitigate the issue.
Issue 1: Side Reactions During Boc Deprotection
One of the most common sources of impurities in Boc-based Solid Phase Peptide Synthesis (SPPS) arises from the deprotection step. The acidic conditions required to remove the Boc group can lead to several unwanted modifications of your peptide.
Q1: My peptide's mass spectrum shows unexpected peaks with a +56 Da mass shift, especially for peptides containing Tryptophan, Methionine, or Cysteine. What is happening?
A1: This is a classic sign of tert-butylation. During the acid-catalyzed removal of the Boc group (typically with trifluoroacetic acid, TFA), a reactive tert-butyl cation is generated.[1][2] This electrophile can then attack nucleophilic side chains of certain amino acids, leading to the addition of a tert-butyl group (+56 Da).[2]
-
Tryptophan (Trp): The indole ring is highly susceptible to alkylation.[2][3]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2][4][5]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for alkylation.[2][6]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[2]
How to Avoid It: The Power of Scavengers
The most effective way to prevent tert-butylation is to include "scavengers" in your cleavage cocktail.[1][2] Scavengers are nucleophilic reagents that are more reactive or present in a much higher concentration than the sensitive residues, effectively "trapping" the tert-butyl cations before they can modify your peptide.[2][7]
Table 1: Common Scavenger Cocktails for Boc Deprotection
| Scavenger Cocktail | Composition (v/v/v) | Primary Use Case |
| Standard | TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5) | General-purpose cocktail, effective for peptides with Trp.[8] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | For peptides with multiple sensitive residues (Trp, Met, Cys, Tyr).[8][9] |
| For Cys-rich peptides | TFA / Thioanisole / Dithiothreitol (DTT) (90:5:5 v/v/w) | Specifically designed to protect Cysteine residues.[8] |
Experimental Protocol: Standard Boc Deprotection with Scavengers
-
Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail by combining the appropriate volumes of TFA and scavengers (e.g., 9.5 mL TFA, 0.25 mL TIS, 0.25 mL H₂O).
-
Reaction: Add the cleavage cocktail to the peptide-resin and allow the reaction to proceed at room temperature for 1-2 hours.
-
Work-up: Following cleavage, precipitate the peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash several times with cold ether to remove the scavengers and cleaved protecting groups.
Diagram 1: Mechanism of tert-butylation and Scavenger Action
Caption: Boc deprotection generates a reactive tert-butyl cation that can alkylate sensitive residues. Scavengers prevent this side reaction by trapping the cation.
Q2: After cleavage, I see a +42 Da modification on my N-terminus. What is this?
A2: This is likely trifluoroacetylation. While less common, the trifluoroacetyl group from TFA can sometimes acylate the newly liberated N-terminal amine.[8] Using 1-2 M HCl in an organic solvent like dioxane for Boc deprotection steps during the synthesis can be an alternative to mitigate this.[8]
Issue 2: Side Reactions During Amino Acid Coupling
The formation of the peptide bond is another critical step where side reactions can occur, leading to impurities and loss of yield.
Q3: My peptide synthesis is resulting in diastereomeric impurities, indicating racemization. How can I prevent this?
A2: Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid during activation and coupling. It often proceeds through the formation of a 5(4H)-oxazolone intermediate.[8] Histidine and Cysteine are particularly prone to racemization.[9]
Strategies to Minimize Racemization:
-
Choice of Coupling Reagent: Use a coupling reagent combination known for low racemization, such as Diisopropylcarbodiimide/Oxyma (DIC/Oxyma).[8][10]
-
Avoid Excess Base: Use a weaker base like N-methylmorpholine (NMM) instead of stronger bases like Diisopropylethylamine (DIEA), or use a stoichiometric amount of base relative to the amino acid.[8][11]
-
Minimize Pre-activation Time: Reduce the time the amino acid is in its activated state before the addition of the N-terminal amine of the peptide-resin.[8]
Diagram 2: Racemization Prevention Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Technical Support Center: Purification of (R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate (Boc-L-Valinamide)
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of crude (R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, a key intermediate in modern peptide synthesis and drug development.[1] This document provides field-proven troubleshooting advice and detailed protocols designed for researchers, chemists, and process development professionals. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.
Section 1: Troubleshooting Guide
This section addresses specific, common issues encountered during the purification of Boc-L-Valinamide in a problem-and-solution format.
Question 1: My crude product is a persistent, viscous oil that will not solidify, even under high vacuum. How can I induce crystallization and avoid chromatography?
Answer: This is the most frequently encountered issue with many Boc-protected amino acids and their derivatives, which often prefer to exist as amorphous oils or glasses rather than crystalline solids.[2][3] This behavior is typically caused by the presence of residual solvents or impurities that disrupt the formation of a stable crystal lattice.
Causality: The flexible tert-butyl group and the presence of even minor impurities can inhibit the molecular packing required for crystallization. Your primary goal is to remove these inhibitors and provide a thermodynamic incentive for solidification.
Recommended Actions:
-
Trituration: This is the most effective first step.
-
Protocol: Place the oil in a flask with a stir bar. Add a non-polar solvent in which the product is sparingly soluble but the impurities are highly soluble. Good starting choices are diethyl ether or a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).
-
Mechanism: The solvent will dissolve the non-polar impurities and residual organic solvents, while the vigorous stirring provides the mechanical energy needed to break up the oil and encourage nucleation.
-
Observation: You should observe the oil slowly converting into a fine white precipitate or slurry. Stir for 1-2 hours at room temperature, then cool in an ice bath to maximize precipitation before filtering.
-
-
Seed Crystal Introduction: If trituration alone is insufficient, seeding can be highly effective.
-
Protocol: If you have a small amount of pure, solid material from a previous batch, add a single, tiny crystal to the oil. If not, attempt to create a seed crystal by scratching the inside of the flask at the solvent-air interface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.
-
Patented Approach: Industrial preparations often rely on seeding to ensure consistent solidification and high purity.[4][5]
-
-
Solvent Evaporation from a Co-Solvent System:
-
Protocol: Dissolve the oil completely in a minimal amount of a good solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). Then, add a larger volume of a poor, non-polar solvent (the "anti-solvent"), such as hexanes or petroleum ether, until the solution becomes slightly turbid.
-
Mechanism: Allow the solvent mixture to stand undisturbed in a loosely capped vial. The more volatile "good" solvent will slowly evaporate, gradually increasing the concentration of the "poor" solvent and gently forcing the product out of solution, often yielding high-quality crystals.
-
Question 2: After purification by column chromatography, my yield is less than 50%. Where is my product going and how can I improve recovery?
Answer: Significant product loss during silica gel chromatography is often due to the compound's chemical properties interacting unfavorably with the stationary phase.
Causality: Boc-L-Valinamide possesses both a free amide and a carbamate group. The slightly acidic nature of standard silica gel can lead to two primary loss mechanisms:
-
Irreversible Adsorption: The basic lone pair on the amide nitrogen can interact strongly with acidic silanol groups (Si-OH) on the silica surface, causing the product to stick to the column.
-
On-Column Degradation: Prolonged exposure to the acidic silica surface can potentially lead to partial cleavage of the acid-labile Boc protecting group.[6]
Recommended Actions:
-
Deactivate the Silica Gel:
-
Protocol: Before running the column, flush the packed silica gel with your starting eluent containing 0.5-1% triethylamine (Et₃N) or ammonium hydroxide. Maintain this small percentage of base in your mobile phase throughout the entire purification.
-
Mechanism: The basic additive neutralizes the acidic silanol sites, preventing strong adsorption of your product and minimizing potential degradation.
-
-
Optimize Your Solvent System (Eluent):
-
Protocol: Use a solvent system that provides a retention factor (Rƒ) of ~0.25-0.35 on TLC. A common starting point for Boc-protected amino amides is a gradient of ethyl acetate in hexanes or petroleum ether.[7] If the product is not eluting, a more polar system like 1-5% methanol in dichloromethane is often effective.[8][9]
-
Mechanism: A properly chosen eluent ensures the product spends less time on the column, reducing the opportunity for adsorption or degradation, while still providing adequate separation from impurities.
-
-
Use an Alternative Stationary Phase:
-
Protocol: If issues persist, consider using neutral alumina instead of silica gel.
-
Mechanism: Alumina lacks the strong acidic sites of silica, making it a better choice for acid-sensitive or basic compounds.
-
Question 3: My NMR analysis shows my product is ~90% pure, but I have persistent impurities that I can't identify. What are they likely to be and how do I remove them?
Answer: The impurities are most likely byproducts from the Boc-protection reaction itself or from the workup.
Causality & Identification:
-
Unreacted L-Valinamide: This starting material is significantly more polar than the product. It will appear as a baseline spot on a typical TLC plate (e.g., 50% EtOAc/Hexane).
-
Di-tert-butyl dicarbonate (Boc₂O) & Byproducts: Unreacted Boc-anhydride or its hydrolysis product, t-butanol, are non-polar and will have a high Rƒ on TLC.
-
Di-Boc Species: Over-reaction can lead to the formation of a di-Boc derivative on the amide nitrogen.[10] This impurity is much less polar than the desired product.
-
Salts: Inorganic salts (e.g., NaHCO₃, NaCl) from the workup can be carried through if the organic layers were not washed properly. These are often invisible by UV TLC but can be detected by NMR or mass spectrometry.
Recommended Actions:
-
Aqueous Workup Optimization:
-
Protocol: Before any other purification, dissolve the crude product in ethyl acetate. Wash the solution sequentially with 0.2 M HCl, saturated aqueous NaHCO₃, and finally, brine.[8]
-
Mechanism:
-
The dilute acid wash will protonate and remove any unreacted basic starting material (L-Valinamide).
-
The bicarbonate wash will remove any acidic byproducts.
-
The brine wash helps to remove residual water and break up any emulsions.
-
-
-
Targeted Purification Based on Impurity:
-
For Polar Impurities (e.g., L-Valinamide): A simple plug of silica gel, eluting with the solvent system determined by TLC, is often sufficient.
-
For Non-Polar Impurities (e.g., Boc₂O byproducts, Di-Boc): Recrystallization is superior. The non-polar impurities will remain in the mother liquor. A good solvent system to try is ethyl acetate/hexanes or ethanol/water.[3]
-
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the best analytical method to quickly assess purity during the purification process?
Thin-Layer Chromatography (TLC) is the most indispensable tool. It is fast, cheap, and provides critical information. Use a mobile phase such as 50% Ethyl Acetate / 50% Hexanes. The desired product should have an Rƒ of ~0.3. Unreacted starting amine will be at the baseline (Rƒ=0), while non-polar byproducts will be near the solvent front (Rƒ > 0.8). For final purity assessment, HPLC and ¹H NMR are required.
FAQ 2: Is recrystallization a viable option for large-scale (multi-gram) purification?
Absolutely. Recrystallization is often preferred over chromatography for industrial-scale purification due to its efficiency, lower solvent consumption, and scalability.[] The key is developing a robust crystallization procedure, often involving seeding, as outlined in Question 1 of the Troubleshooting Guide.[5]
FAQ 3: What are the ideal storage conditions for the purified, solid Boc-L-Valinamide?
The compound should be stored in a tightly sealed container at room temperature.[12] While it is generally stable, prolonged exposure to atmospheric moisture can be detrimental. For long-term storage (>1 year), storing in a desiccator or under an inert atmosphere (N₂ or Ar) is recommended.
Section 3: Visualization & Protocols
Workflow Diagrams
Experimental Protocols
Protocol 1: Purification by Optimized Recrystallization
-
Dissolution: Dissolve the crude oil or solid (~5.0 g) in a minimal amount of warm (~40°C) ethyl acetate (approx. 10-15 mL).
-
Anti-Solvent Addition: While stirring, slowly add hexanes (an anti-solvent) until a persistent cloudiness appears. Add a few drops of ethyl acetate to redissolve the precipitate, resulting in a saturated solution.
-
Crystallization: Remove the flask from the heat, loosely cap it, and allow it to cool slowly to room temperature. Small, seed crystals should begin to form. If no crystals form, scratch the inside of the flask with a glass rod.
-
Maturation: Once crystal formation is evident, place the flask in a 4°C refrigerator for at least 4 hours (or overnight) to maximize crystal growth and yield.
-
Isolation: Collect the white crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold hexanes.
-
Drying: Dry the product under high vacuum to a constant weight. Assess purity by NMR.
Protocol 2: Purification by Flash Silica Gel Chromatography
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry method with your initial eluent (e.g., 20% ethyl acetate in hexanes).
-
Sample Loading: Dissolve the crude product in a minimal volume of dichloromethane. Adsorb this solution onto a small amount of silica gel (~2x the mass of the crude product) and evaporate the solvent to dryness. Carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase (e.g., 20% EtOAc/Hexanes). Collect fractions and monitor the elution by TLC.
-
Gradient (if necessary): Gradually increase the polarity of the mobile phase (e.g., to 30%, 40%, 50% EtOAc) to elute the product.
-
Fraction Pooling: Combine the fractions that contain the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.
Data Summary Table
| Purification Method | Typical Solvents | Key Advantages | Common Challenges | Purity Target |
| Recrystallization | Ethyl Acetate/Hexanes, Ethanol/Water, Diethyl Ether | Highly scalable, low cost, high purity | Initial product may be an oil, requires method development | >99% |
| Trituration | Hexanes, Diethyl Ether | Simple, fast for removing non-polar impurities | May not remove polar impurities, lower yield | 95-98% |
| Silica Chromatography | Hexanes/Ethyl Acetate, DCM/Methanol | Good for complex mixtures, high resolution | Product adsorption/loss, requires more solvent/time | >98% |
References
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). PMC - NIH.
- Dual protection of amino functions involving Boc. (2013). RSC Publishing.
- EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals.
- Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. (n.d.). The Royal Society of Chemistry.
- What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. (2018).
- Scholars Research Library - Der Pharma Chemica. (n.d.). derpharmachemica.com.
- Crystallization method of Boc-amino acid. (2021).
- CN112661672A - Crystallization method of Boc-amino acid. (2021).
- Boc-L-valine amide. (n.d.). Chem-Impex.
- (S)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)
- (R)-tert-Butyl (3-methyl-1-oxobutan-2-yl)
- How to get (or crystallize) solid amino acids derivatives and peptides?. (2014).
- Recrystallization solvent for boc-L-Phenylalanine. (2019). Reddit.
- Amino Acid Crystallization Resolution Service. (n.d.). BOC Sciences.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. rsc.org [rsc.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 12. (S)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate | 35150-08-4 [sigmaaldrich.com]
Technical Support Center: Overcoming Solubility Challenges of Boc-L-valinamide
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Boc-L-valinamide. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common solubility issues encountered during experimental work. Our goal is to equip you with the foundational knowledge and practical protocols to overcome these challenges efficiently.
Introduction: Understanding the Solubility Profile of Boc-L-valinamide
Boc-L-valinamide is a crucial building block in peptide synthesis and pharmaceutical research.[1][2] Its structure, featuring a bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group and an isopropyl side chain, alongside a polar primary amide, creates a unique solubility profile. While the Boc group generally enhances solubility in organic solvents compared to the free amino acid, the strong intermolecular hydrogen bonding potential of the primary amide can lead to high crystal lattice energy, making dissolution challenging in certain media.[][4] This guide will walk you through the causality behind these issues and provide field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Boc-L-valinamide is not dissolving or is only partially soluble in my chosen solvent. What are the first steps I should take?
This is the most common issue researchers face. Poor solubility can lead to inaccurate concentrations, incomplete reactions, and purification difficulties. Follow this systematic troubleshooting workflow.
Troubleshooting Workflow: Initial Dissolution Failure
Caption: A step-by-step decision tree for troubleshooting Boc-L-valinamide solubility.
Expert Rationale:
-
Reagent Quality: Impurities or incorrect storage can significantly impact solubility. Always start by confirming the integrity of your starting material.
-
Physical Agitation: Sonication provides ultrasonic energy to break apart solute aggregates, overcoming the initial energy barrier to dissolution without significant heating.
-
Gentle Heating: Increasing the temperature provides the kinetic energy needed to disrupt the intermolecular forces (especially hydrogen bonds) holding the crystal lattice together.[5] However, be cautious, as excessive heat can risk degrading the Boc group.
-
Co-Solvent Addition: This is a powerful technique. A small amount of a highly polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can disrupt the strong amide-amide hydrogen bonds and solvate the molecule more effectively.[6][7]
Question 2: What are the generally recommended solvents for Boc-L-valinamide?
While its direct analogue, Boc-L-valine, is reported to be soluble in solvents like chloroform, DMF, DMSO, and methanol, the amide derivative has slightly different characteristics.[8] Below is a table summarizing expected solubility based on solvent properties and empirical data for similar compounds.
Table 1: Qualitative Solubility of Boc-L-valinamide in Common Organic Solvents
| Solvent Class | Solvent Examples | Expected Solubility | Rationale & Use Case |
| Polar Aprotic | DMF, DMSO, NMP | High | Excellent H-bond acceptors, effectively solvating the amide group. Ideal for stock solutions and reaction media.[9][10] |
| Chlorinated | Dichloromethane (DCM) | Moderate | Good for dissolving the nonpolar Boc group and valine side chain. Often requires a co-solvent for complete dissolution. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Moderate to Low | Can act as both H-bond donors and acceptors but may be less effective than DMF/DMSO. Solubility often improves with heat.[11] |
| Ethers | Tetrahydrofuran (THF), Dioxane | Low | Generally poor solvents for this compound due to their lower polarity and inability to effectively break strong H-bonds. |
| Nonpolar | Hexanes, Toluene | Insoluble | Cannot overcome the polar interactions of the amide group. Useful as anti-solvents for precipitation/crystallization. |
Question 3: I am performing a peptide coupling reaction and suspect poor solubility is causing low yields. How does this happen and what can I do?
This is a critical issue, as peptide bond formation requires the reactants to be fully solvated and accessible.[12]
Causality of Reaction Failure due to Insolubility:
If Boc-L-valinamide is not fully dissolved, the reaction mixture is a heterogeneous suspension, not a homogeneous solution. The coupling reagents (e.g., HATU, HBTU) can only react with the dissolved portion of the material, leading to:
-
Slowed Reaction Kinetics: The effective concentration of your amine is much lower than calculated.
-
Incomplete Reactions: The reaction may stall once the dissolved material is consumed, leaving significant unreacted starting material.[13]
-
Side Reactions: Coupling reagents can degrade over time in the reaction mixture, leading to unwanted byproducts.[12]
Workflow: Ensuring Solubility for Peptide Coupling
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BOC-L-Valine - CD Formulation [formulationbio.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CAS 45170-31-8: boc-N-methyl-L-valine | CymitQuimica [cymitquimica.com]
- 11. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
Identifying and characterizing byproducts in Boc-L-valinamide synthesis
Welcome to the technical support center for the synthesis of Boc-L-valinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this crucial building block. Here, we provide in-depth troubleshooting advice, detailed analytical protocols, and a mechanistic understanding of byproduct formation to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in my Boc-L-valinamide synthesis?
A1: The primary byproducts of concern are the N-acylurea derivative (if using carbodiimide coupling agents), the dipeptide Boc-Val-Val-NH2, and the diastereomeric impurity Boc-D-valinamide resulting from racemization. The presence and prevalence of these byproducts will largely depend on your chosen coupling method and reaction conditions.
Q2: My reaction seems to be incomplete, with a significant amount of starting Boc-L-valine remaining. What could be the cause?
A2: Incomplete reactions are often due to insufficient activation of the carboxylic acid, steric hindrance from the bulky valine side chain, or poor solubility of reagents. Consider extending the reaction time, increasing the temperature moderately, or using a different solvent system. "Double coupling," where a second charge of the coupling reagent and amine is added, can also drive the reaction to completion.
Q3: I've observed a significant peak in my HPLC analysis with the same mass as my product but a different retention time. What is it likely to be?
A3: This is a strong indication of racemization, and the peak is likely Boc-D-valinamide. This occurs when the stereochemical integrity of the α-carbon is compromised during the activation of the carboxylic acid. The use of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) is crucial to minimize this.
Q4: How can I effectively remove the N-acylurea byproduct from my final product?
A4: The N-acylurea byproduct, formed from the rearrangement of the O-acylisourea intermediate in carbodiimide-mediated couplings, can be challenging to remove due to similar solubility profiles with the desired product. Purification is typically achieved through careful column chromatography on silica gel. In some cases, selective precipitation or recrystallization with an appropriate solvent system can also be effective.
Troubleshooting Guide: From Synthesis to Analysis
This section provides a structured approach to identifying and resolving common issues encountered during Boc-L-valinamide synthesis.
Issue 1: Presence of an Unexpected, Less Polar Byproduct
-
Symptom: An additional spot on your TLC plate that is less polar than the starting Boc-L-valine and the product, Boc-L-valinamide. This byproduct is often difficult to remove by simple extraction.
-
Likely Cause: Formation of an N-acylurea byproduct . This is a common side reaction when using carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1] The O-acylisourea intermediate, which is formed to activate the carboxylic acid, can rearrange to the more stable but unreactive N-acylurea.
-
Troubleshooting & Mitigation:
-
Additive Inclusion: Always use an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and efficiently reacts with the amine.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C) to slow down the rate of the rearrangement reaction.
-
Purification: If the N-acylurea has already formed, it can be separated from the desired product by column chromatography on silica gel.
-
Issue 2: A Byproduct with a Higher Molecular Weight is Detected
-
Symptom: A peak is observed in your LC-MS analysis with a mass corresponding to the addition of another valine residue (Boc-Val-Val-NH2).
-
Likely Cause: Formation of the dipeptide Boc-Val-Val-NH2 . This can occur if the newly formed Boc-L-valinamide acts as a nucleophile and attacks another activated Boc-L-valine molecule. This is more likely to happen if there is a localized high concentration of the activated species or if the primary amine source is depleted.
-
Troubleshooting & Mitigation:
-
Controlled Addition: Add the activated Boc-L-valine solution slowly to a solution of the amine source (e.g., ammonia or an ammonium salt with a base). This ensures that the activated acid is more likely to react with the intended amine rather than the product amide.
-
Stoichiometry: Use a slight excess of the amine source to ensure the complete consumption of the activated Boc-L-valine.
-
Issue 3: Chiral Purity is Compromised
-
Symptom: Chiral HPLC analysis reveals the presence of the D-enantiomer, Boc-D-valinamide.
-
Likely Cause: Racemization of the Boc-L-valine during the activation step. The mechanism often involves the formation of a planar oxazolone intermediate, which can be protonated from either face, leading to a loss of stereochemical integrity.[2]
-
Troubleshooting & Mitigation:
-
Use of Additives: Additives like HOBt are very effective at suppressing racemization by minimizing the lifetime of the highly reactive activated species that can lead to oxazolone formation.
-
Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) in carefully controlled stoichiometric amounts. Stronger, less hindered bases can promote racemization.
-
Temperature Control: Keep the reaction temperature low (0 °C or below) during the activation and coupling steps.
-
Experimental Protocols & Characterization
Synthesis of Boc-L-valinamide using EDC/HOBt
This protocol is a standard and generally effective method for the synthesis of Boc-L-valinamide.
-
Dissolution: Dissolve Boc-L-valine (1.0 eq) and HOBt (1.1 eq) in an appropriate anhydrous solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Activation: Add EDC·HCl (1.1 eq) to the cooled solution and stir for 30 minutes at 0 °C to allow for the formation of the active ester.
-
Amidation: To this mixture, add a solution of ammonia in an organic solvent (e.g., 0.5 M ammonia in dioxane, 2.0 eq) or bubble ammonia gas through the solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Characterization Data
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) |
| Boc-L-valinamide | C₁₀H₂₀N₂O₃ | 216.28 | ~5.5-7.0 (br s, 2H, -NH₂), ~5.0 (d, 1H, -NH-Boc), ~4.0 (dd, 1H, α-CH), ~2.2 (m, 1H, β-CH), ~1.4 (s, 9H, Boc -CH₃), ~1.0 (d, 6H, γ-CH₃) | ~175 (-C=O), ~156 (-C=O, Boc), ~80 (-C(CH₃)₃), ~60 (α-C), ~31 (β-C), ~28 (-C(CH₃)₃), ~19, ~18 (γ-C) |
| N-acylurea | Varies with carbodiimide | Varies | Complex spectrum, will show signals from both the Boc-Val and carbodiimide moieties. | Additional carbonyl signals and signals corresponding to the carbodiimide used. |
| Boc-Val-Val-NH₂ | C₁₅H₂₉N₃O₄ | 315.41 | Will show two sets of valine signals, with distinct α-CH and NH protons. | Two sets of signals for the valine residues, including two amide carbonyls. |
| Boc-D-valinamide | C₁₀H₂₀N₂O₃ | 216.28 | Identical to L-enantiomer by standard ¹H NMR. | Identical to L-enantiomer by standard ¹³C NMR. |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Analytical Methods
-
Thin Layer Chromatography (TLC): A quick and effective way to monitor the reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product, Boc-L-valinamide, is expected to be more polar than the starting Boc-L-valine.
-
High-Performance Liquid Chromatography (HPLC):
-
Purity Analysis: A reverse-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) is suitable for assessing the purity of the product and detecting byproducts.
-
Chiral Analysis: To determine the enantiomeric purity, a chiral stationary phase is required. Columns such as those based on cyclodextrins or proteins can be used to separate Boc-L-valinamide and Boc-D-valinamide.[3]
-
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this is a powerful tool for identifying the product and byproducts by their mass-to-charge ratio.[4][]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can be used to identify the characteristic signals of byproducts if they are present in significant quantities.[6][7]
Visualizing Reaction Pathways and Workflows
Byproduct Formation Pathways
Caption: Key byproduct formation pathways in Boc-L-valinamide synthesis.
General Analytical Workflow
Caption: A typical analytical workflow for Boc-L-valinamide.
References
- Albertson, N. F. (1962). Synthesis of Peptides with Mixed Anhydrides. Organic Reactions, 12, 157-355.
- Shandong Jincheng Kerui Chemical Co Ltd. (2021). Crystallization method of Boc-amino acid. CN112661672A.
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Bhattacharya, S., et al. (2011). Synthesis and characterization of a new dipeptide analogue. Der Pharma Chemica, 3(3), 174-188.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 83693, Boc-L-Valine. Retrieved from [Link].
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11241393, Boc-L-valine amide. Retrieved from [Link].
- Varma, R. S., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(49), 6495-6499.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Rathman, B. M., et al. (2017). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Methods in molecular biology (Clifton, N.J.), 1563, 271–291.
-
Pharmaffiliates. (n.d.). Valine-impurities. Retrieved from [Link]
- Dalian National University. (2023). A kind of preparation method of Boc amino acid. CN116803975A.
- BenchChem. (2025). A Comparative Guide to the Chiral Purity of Commercially Available Boc-L-Ala-OH.
- BenchChem. (2025). A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Boc-His(Boc)
- Rathman, B. M., et al. (2017). Synthesis and conformation of backbone N-aminated peptides. Methods in Molecular Biology, 1563, 271-291.
- GlaxoSmithKline LLC. (2005). Process for the preparation of valacyclovir hydrochloride. US20050192296A1.
- Reddy, G. S., et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 10(33), 4078-4091.
- Sureshbabu, V. V., et al. (2007). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron Letters, 48(40), 7038-7042.
- Góngora-Benítez, M., et al. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis.
- Sureshbabu, V. V., et al. (2006). A convenient method for the synthesis of C-protected esters of BOC-/Z-alpha,alpha- dialkylamino acids by the mixed carboxylic carbonic anhydride method. Letters in Organic Chemistry, 3(4), 266-270.
- Reddy, P. G., et al. (2018). Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. Journal of the Serbian Chemical Society, 83(1), 25-37.
- Buděšínský, M., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Organics, 3(1), 1-20.
-
Aapptec. (n.d.). Boc-Val-OH; N-Boc-L-valine; CAS 13734-41-3. Retrieved from [Link]
- Doležalová, M., & Tkadlečková, M. (1999). Chiral Purity in Drug Analysis. Chirality, 11(5‐6), 465-475.
- G. Chen, et al. (2001). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 12(5), 536-544.
- Siadati, S. A. (2020). How to Purify an organic compound via recrystallization or reprecipitation?.
- BenchChem. (2025). Application Notes and Protocols for Boc-L-Ala-OH in Solid-Phase Peptide Synthesis.
- Subirós-Funosas, R., et al. (2013). Low-epimerization Peptide Bond Formation with Oxyma Pure: Preparation of Z-L-Phg-Val-OMe. Organic Syntheses, 90, 306-315.
- Shiina, I. (2014). Various Synthetic Methods Using Aromatic Carboxylic Anhydrides. TCI Mail, 161.
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
- Li, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1489-1508.
- BenchChem. (2025). A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)
- Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
- Albertson, N. F. (1962). Synthesis of Peptides with Mixed Anhydrides. Organic Reactions.
- Edelmann, F. T. (2020). What is the best technique for amide purification?.
- Macmillan Group, Princeton University. (n.d.).
- Singh, T. P., et al. (1998). Design of peptides with alpha,beta-dehydro-residues: synthesis, and crystal and molecular structure of a 3(10)-helical tetrapeptide Boc-L-Val-deltaPhe-deltaPhe-L-Ile-OCH3. Biopolymers, 46(1), 1-10.
- Varian, Inc. (n.d.).
Sources
- 1. chempep.com [chempep.com]
- 2. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Optimizing TFA-Mediated Boc Group Deprotection
Welcome to the Technical Support Center for TFA-mediated Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot one of the most fundamental reactions in organic synthesis. Here, we provide in-depth answers to common challenges, backed by mechanistic insights and actionable protocols.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter during the deprotection process. Each answer explains the underlying chemical principles and provides clear, step-by-step solutions.
Q1: My Boc deprotection is slow or incomplete. What are the primary causes and how can I fix it?
A1: Incomplete deprotection is one of the most frequent issues and can stem from several factors. Systematically evaluating each possibility is key to resolving the problem.
-
Insufficient Acid Strength or Concentration: The reaction rate can show a second-order dependence on the acid concentration.[1] If the concentration of Trifluoroacetic Acid (TFA) is too low, the reaction may stall.
-
Suboptimal Reaction Time and Temperature: Deprotection is a kinetic process. Many protocols call for room temperature, but some substrates require more energy or time.
-
Solution: First, ensure you are allowing sufficient time by monitoring the reaction. If it remains sluggish, gentle heating (e.g., to 30-40 °C) can accelerate the rate.[3] However, always monitor for potential degradation at higher temperatures.
-
-
Steric Hindrance: Bulky groups near the Boc-protected amine can physically block the acid's approach, slowing the reaction.[3][4]
-
Solution: For sterically hindered substrates, more forcing conditions are necessary. This includes increasing reaction time, raising the temperature, or using a higher concentration of TFA.
-
-
Poor Substrate Solubility: If the starting material is not fully dissolved, the reaction becomes a heterogeneous mixture, leading to an incomplete reaction.[4]
-
Solution: Ensure your substrate is fully soluble in the chosen solvent (typically DCM). If solubility is an issue, explore alternative solvents, though this may require re-optimization of the reaction conditions.
-
-
Moisture Contamination: Water can reduce the effective concentration of TFA in the reaction mixture.[3]
-
Solution: Always use anhydrous solvents and handle TFA in a way that minimizes its exposure to atmospheric moisture.
-
dot graph TD { subgraph "Troubleshooting Incomplete Deprotection" direction LR; A[Start: Incomplete Reaction] --> B{Check TFA Concentration}; B -->|Low| C[Increase TFA % or use neat TFA]; B -->|Adequate| D{Check Reaction Time/Temp}; D -->|Too Short/Low| E[Increase Time or Gently Heat]; D -->|Adequate| F{Substrate Issues?}; F -->|Steric Hindrance| G[Use Forcing Conditions: Higher Temp/Time]; F -->|Poor Solubility| H[Change Solvent System]; C --> I[Monitor Progress]; E --> I; G --> I; H --> I; I --> J[Reaction Complete]; end
} enddot Caption: Workflow for diagnosing and solving incomplete Boc deprotection.
Q2: I'm observing unexpected peaks in my LC-MS/HPLC analysis. What are these side products and how can I prevent them?
A2: The appearance of new, unexpected peaks is almost always due to side reactions caused by the reactive tert-butyl cation generated during the deprotection.[5][6] This electrophile will readily attack any nucleophilic sites on your molecule.[7]
-
The Culprit: The tert-Butyl Cation: The SN1 mechanism of Boc deprotection produces a stable tert-butyl carbocation.[8] This cation is a potent electrophile that can cause unwanted alkylation.
-
Vulnerable Residues: Certain amino acid residues are highly susceptible to tert-butylation:[5][6]
-
Tryptophan (Trp): The electron-rich indole ring is a prime target.
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.
-
Cysteine (Cys): The free thiol group is highly nucleophilic.
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated.
-
-
The Solution: Scavengers: To prevent these side reactions, you must include a "scavenger" in your reaction mixture. Scavengers are nucleophilic reagents that are more reactive or present in a much higher concentration than the sensitive residues of your substrate.[6][9] They effectively trap the tert-butyl cation before it can damage your product.[10]
dot graph TD { rankdir=LR; node [shape=box, style="filled,rounded", fontname="helvetica"];
} enddot Caption: Role of scavengers in preventing side reactions.
Q3: How do I choose the right scavenger or "cleavage cocktail" for my specific substrate?
A3: The choice of scavenger depends entirely on the amino acid composition of your peptide or the functional groups on your molecule. A "cleavage cocktail" is simply a pre-formulated mixture of TFA and one or more scavengers.[11]
| Scavenger | Target Residues/Function | Typical Conc. (v/v) | Notes |
| Triisopropylsilane (TIS) | Trp, general carbocations | 2.5 - 5% | A very common and effective general-purpose scavenger. It works by hydride transfer.[10] |
| Water (H₂O) | General carbocations, helps suppress t-butylation | 2.5 - 5% | Often used in combination with TIS. Crucial when t-butyl side-chain protecting groups are present. |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5% | A thiol-based scavenger that is excellent for protecting Cysteine and Tryptophan.[9] |
| Thioanisole | Met, Cys, Arg(Pmc) | 5% | Effective for preventing S-alkylation but can sometimes cause issues if Trp is present.[12] |
| Anisole | Tyr, Met | 5% | A classic scavenger for protecting phenol and thioether side chains.[2] |
Common Cleavage Cocktails:
-
TFA / TIS / H₂O (95 : 2.5 : 2.5): A robust, general-purpose cocktail suitable for most sequences that do not contain Cysteine.[13]
-
Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5): A powerful, classic mixture designed for cleaving peptides with a combination of sensitive residues like Cys, Met, Trp, and Tyr.[11][14]
-
Reagent B: TFA / Phenol / H₂O / TIS (88 : 5 : 5 : 2): Another widely used general cocktail.[11]
Recommendation: Always prepare cleavage cocktails fresh before use. Scavengers can degrade over time.[15]
Q4: My work-up is difficult. How can I efficiently remove TFA and isolate my product?
A4: The product of a TFA deprotection is the amine trifluoroacetate salt.[8] Removing the highly acidic and relatively high-boiling TFA can be challenging.
-
Standard Procedure (for non-polar to moderately polar compounds):
-
Initial Concentration: Remove the bulk of the solvent (e.g., DCM) and excess TFA using a rotary evaporator.[2] Be aware that TFA is corrosive to some pump components.[16]
-
Azeotropic Removal: To chase out residual TFA, add a non-polar solvent like toluene to the residue and concentrate again under reduced pressure. Repeat this process 2-3 times.[2][16]
-
Isolation as TFA Salt: The resulting residue is the TFA salt, which is often a stable solid or oil that can be used directly in the next step after drying under high vacuum.[17]
-
-
Neutralization and Extraction (if the free amine is required):
-
After concentration, dissolve the residue in a suitable organic solvent (e.g., DCM or Ethyl Acetate).
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base until CO₂ evolution stops.[2]
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free amine.[2]
-
-
Alternative Methods for Difficult Cases:
-
Precipitation: After concentration, dissolve the residue in a minimal amount of solvent and precipitate the TFA salt by adding a large volume of a cold non-polar solvent like diethyl ether.[2]
-
Ion-Exchange Resin: For small-scale reactions, a basic ion-exchange resin (like Amberlyst A-21) can be used to neutralize the TFA and isolate the free amine without an aqueous work-up.[17][18]
-
Frequently Asked Questions (FAQs)
Q5: What is the mechanism of TFA-mediated Boc deprotection?
A5: The cleavage is an acid-catalyzed SN1 reaction.[8][19]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[20]
-
Carbocation Formation: This protonation weakens the tert-butyl-oxygen bond, which cleaves to form a stable tert-butyl cation and a carbamic acid intermediate.[8][20]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas (CO₂) and the free amine.[8][21]
-
Salt Formation: The newly liberated amine is immediately protonated by the excess TFA in the reaction mixture to form its trifluoroacetate salt.[8]
Q6: How can I monitor the progress of my deprotection reaction?
A6: It is crucial to monitor the reaction to avoid both incomplete reactions and over-exposure of the product to harsh acidic conditions.
-
Thin-Layer Chromatography (TLC): This is the quickest method. The deprotected amine product is typically much more polar than the Boc-protected starting material, so it will have a lower Rf value (it will not travel as far up the plate). Staining with ninhydrin is useful as it develops a colored spot with primary amines.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak simultaneously, while also detecting any potential side products.
Q7: Do I always need a scavenger?
A7: Not always, but it is highly recommended if your molecule contains any nucleophilic functional groups. If your substrate is simple and lacks sensitive residues (like Trp, Met, Cys, or Tyr), you may be able to perform the deprotection without a scavenger.[5][6][9] However, using a scavenger like TIS is a good precautionary measure that adds little complexity to the reaction while providing significant protection against unwanted side reactions.
References
-
Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258-268. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2014). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 18(3), 428-434. Retrieved from [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
Reddit. (2014). Removal of Boc protecting group as workup?. Retrieved from [Link]
-
ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. Retrieved from [Link]
-
Scribd. (n.d.). TFA Deprotection. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23795-23802. Retrieved from [Link]
-
Reddit. (2023). Boc De-protection. Retrieved from [Link]
-
ResearchGate. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [Link]
-
ResearchGate. (2016). How to confirm BOC deprotection by TFA ?. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
PubMed. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
Reddit. (2022). BOC deprotection under basic conditions in anion-exchange HPLC?. Retrieved from [Link]
-
ResearchGate. (2004). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved from [Link]
-
ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]
-
Reddit. (2013). Boc Removals with TFA in Peptide Synthesis. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. jk-sci.com [jk-sci.com]
Technical Support Center: Addressing Challenges in the Scale-Up of Boc-L-valinamide Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of Boc-L-valinamide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of moving from laboratory-scale synthesis to larger, more robust production. As a key building block in the development of various pharmaceutical intermediates, the efficient and pure production of Boc-L-valinamide is critical.[1] This document provides field-proven insights, troubleshooting guides, and detailed protocols to address common challenges encountered during process development and scale-up.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters (CPPs) to monitor during the Boc-protection of L-valinamide?
A1: The synthesis of Boc-L-valinamide involves the reaction of L-valinamide with di-tert-butyl dicarbonate (Boc anhydride).[2] The most critical parameters that influence reaction completion, impurity profile, and overall yield are:
-
Stoichiometry: The molar ratio of Boc anhydride to L-valinamide is crucial. An excess can lead to the formation of over-protected byproducts, while an insufficient amount results in incomplete conversion.
-
pH Control: The reaction is typically performed under basic conditions (pH 8-9) to facilitate the nucleophilic attack of the amine on the Boc anhydride.[3] Maintaining a stable pH is essential for consistent reaction kinetics and to prevent side reactions.
-
Temperature: While often run at room temperature or slightly below, temperature control is vital. Exotherms can accelerate side reactions. For sterically hindered amines like valinamide, precise temperature management ensures selectivity.[]
-
Solvent System & Agitation: The choice of solvent (e.g., THF, dioxane, or aqueous mixtures) affects reagent solubility and reaction rate.[5][6] On scale-up, inadequate agitation can lead to localized "hot spots" of high reagent concentration, promoting impurity formation.
Q2: What are the common impurities in Boc-L-valinamide synthesis and how can they be controlled?
A2: Impurity profiling is a cornerstone of process scale-up. Common impurities include:
-
Unreacted L-valinamide: Indicates incomplete reaction. Control by optimizing reaction time, temperature, and reagent stoichiometry.
-
Di-tert-butyl carbonate: A byproduct of Boc anhydride. Typically removed during aqueous work-up.
-
tert-Butanol: Another byproduct, usually removed during solvent evaporation.
-
Over-protected Species: While less common for a primary amide, improper conditions could lead to reactions at the amide nitrogen. This is controlled by strict temperature and stoichiometric management.
-
Impurities from Starting Materials: The purity of the initial L-valinamide is critical. For instance, contamination with other amino acids (like alanine) in the precursor L-valine will lead to the corresponding Boc-protected amide impurity in the final product.[7] It is imperative to qualify all raw materials with stringent analytical methods like HPLC before use.[7]
Q3: Why is the crystallization of Boc-L-valinamide often challenging, and what strategies can overcome this?
A3: Boc-L-valinamide, like many Boc-protected amino acids, can sometimes precipitate as an oil before solidifying, making isolation difficult and potentially trapping impurities.[8][9] This is often due to:
-
High Solubility: The product may be highly soluble in the reaction solvent.
-
Residual Impurities: Small amounts of unreacted starting materials or byproducts can act as crystallization inhibitors.
-
Polymorphism: The compound may exist in different crystalline forms.
Strategies to achieve consistent, crystalline product include using a well-defined solvent/anti-solvent system (e.g., ethyl acetate/heptane), employing seed crystals to induce crystallization, and ensuring the crude material is of high purity before attempting crystallization.[10][11]
Section 2: In-Depth Troubleshooting Guide
This section addresses specific issues encountered during synthesis, work-up, and isolation in a practical question-and-answer format.
Stage 1: Synthesis Reaction
Issue: HPLC analysis shows >10% unreacted L-valinamide after the expected reaction time.
-
Possible Cause & Explanation:
-
Insufficient Boc Anhydride: The stoichiometry may be off due to inaccurate weighing or reagent degradation. Boc anhydride can be sensitive to moisture.
-
Poor pH Control: If the pH drops below the optimal range, the free amine concentration decreases, slowing the nucleophilic attack required for the reaction.[3]
-
Steric Hindrance: The bulky isopropyl group of valine presents steric hindrance, which can slow down the reaction rate compared to less hindered amino acids.[12]
-
Inadequate Mixing: On a larger scale, poor agitation can create zones where the reagents are not in sufficient contact, leading to an incomplete reaction.
-
-
Recommended Solutions:
-
Verify Reagent Quality & Stoichiometry: Use a fresh, properly stored bottle of Boc anhydride. Accurately calculate and weigh a slight excess (e.g., 1.05-1.1 equivalents).
-
Implement Robust pH Monitoring: Use a calibrated pH probe for real-time monitoring and controlled addition of base (e.g., 1N NaOH) to maintain the target pH of 8-9.
-
Optimize Reaction Time & Temperature: For sterically hindered substrates, extending the reaction time or slightly increasing the temperature (e.g., to 30-35°C) may be necessary. Monitor progress by HPLC or TLC.
-
Evaluate Agitation Efficiency: Ensure the reactor's impeller design and speed are sufficient to maintain a homogenous slurry or solution.
-
Issue: A significant new peak appears in the HPLC chromatogram, suspected to be a byproduct.
-
Possible Cause & Explanation:
-
Over-reaction: Using a large excess of Boc anhydride, especially in the presence of a strong base or catalyst like DMAP for extended periods, can potentially lead to the formation of N,N-di-Boc species or other side reactions.[]
-
Reaction with Solvent: Certain solvents may not be inert under the reaction conditions, leading to unexpected adducts.
-
Degradation: If the reaction temperature is too high, the product or starting materials could degrade. Boc-L-valinamide itself is generally stable, but thermal stability should always be assessed during scale-up.[]
-
-
Recommended Solutions:
-
Characterize the Impurity: Use LC-MS to determine the mass of the impurity and deduce its likely structure.
-
Refine Stoichiometry: Tightly control the addition of Boc anhydride to no more than 1.1 equivalents.
-
Screen Solvents: Ensure the chosen solvent is appropriate and inert. Tetrahydrofuran (THF) or 1,4-dioxane are common and reliable choices.[5][6]
-
Implement Temperature Control: Use a reactor jacket to maintain a consistent internal temperature throughout the reaction.
-
Stage 2: Work-Up & Isolation
Issue: The product oils out during acidification and extraction, leading to poor recovery and difficult handling.
-
Possible Cause & Explanation:
-
High Product Concentration: After the reaction, the concentration of Boc-L-valinamide in the aqueous layer may be too high, causing it to separate as an oil upon acidification rather than a solid.
-
Incorrect pH: Acidifying too far below the isoelectric point can sometimes increase solubility or promote oiling. A target pH of 2-3 is typical for precipitating Boc-amino acids.[6]
-
Residual Organic Solvent: If the reaction solvent (e.g., THF) is not fully removed before acidification, it can act as a co-solvent, preventing crystallization.
-
-
Recommended Solutions:
-
Dilute Before Acidification: After the reaction, add additional water to the mixture to reduce the overall concentration of the product before adding acid.
-
Controlled Acidification: Add the acid (e.g., 0.5 M citric acid or 2N KHSO4) slowly with vigorous stirring while monitoring the pH.[6][8]
-
Solvent Distillation: Before acidification, distill off the organic reaction solvent under reduced pressure.[10]
-
Extract Immediately: Once the oily product forms, proceed immediately with the extraction into a suitable organic solvent like ethyl acetate or dichloromethane (DCM) to prevent it from solidifying on the reactor walls.
-
Stage 3: Purification & Crystallization
Issue: The isolated product is an amorphous solid or fails to crystallize from the chosen solvent system.
-
Possible Cause & Explanation:
-
Presence of Impurities: Even low levels of impurities can disrupt the crystal lattice formation. The most common culprit is residual starting material or solvents.
-
Inappropriate Solvent System: The chosen solvent/anti-solvent pair may not provide the optimal solubility gradient for crystal growth.
-
Rapid Precipitation: Crashing the product out of solution by adding anti-solvent too quickly will lead to an amorphous powder rather than well-defined crystals.
-
-
Recommended Solutions:
-
Pre-Crystallization Purification: If the crude product is of low purity (<95%), consider a silica gel plug or charcoal treatment to remove baseline impurities before attempting crystallization.
-
Systematic Solvent Screening: Develop a robust crystallization process by screening various solvent systems. A table of common systems is provided in Section 3.
-
Controlled Cooling & Anti-Solvent Addition: Dissolve the crude product in a minimal amount of a good solvent at an elevated temperature. Cool the solution slowly and add the anti-solvent dropwise with gentle stirring.
-
Seeding: Add a small number of previously isolated, high-purity crystals (seed crystals) to the supersaturated solution to initiate controlled crystallization.[11] This is a highly effective and scalable technique.
-
Section 3: Key Process Workflows & Protocols
Overall Synthesis & Purification Workflow
The following diagram outlines the typical manufacturing process for Boc-L-valinamide, from raw materials to the final, purified product.
Caption: Decision tree for troubleshooting crystallization issues.
Data Tables for Scale-Up
Table 1: Common Impurities and Control Strategies
| Impurity Name | Typical Source | Recommended Control Strategy |
| L-Valinamide | Incomplete reaction | Ensure ≥1.05 eq. of Boc anhydride; monitor reaction to completion by HPLC. |
| Boc-L-Alaninamide | L-Alanine impurity in L-Valine starting material | Source high-purity raw materials (>99.5%); implement incoming QC testing. [7] |
| Di-tert-butyl pyrocarbonate | Excess reagent | Remove during aqueous work-up washes. |
| tert-Butanol | Reagent byproduct | Removed during solvent evaporation steps. |
Table 2: Recommended Crystallization Solvent Systems
| Solvent (for dissolution) | Anti-Solvent (for precipitation) | Typical Ratio (v/v) | Notes |
| Ethyl Acetate (EtOAc) | Heptane / Hexane | 1 : 3 to 1 : 5 | A very common and effective system. Provides a good solubility gradient. |
| Isopropyl Alcohol (IPA) | Water | 1 : 2 to 1 : 4 | Good for polar products, but may require longer drying times to remove water. |
| Dichloromethane (DCM) | Petroleum Ether / Heptane | 1 : 4 to 1 : 6 | Effective but DCM is a regulated solvent; consider alternatives for green chemistry. |
| Toluene | Heptane | 1 : 3 to 1 : 4 | Can be effective for inducing crystallinity in stubborn oils. |
Experimental Protocol: Scale-Up Synthesis of Boc-L-valinamide (Illustrative 1 kg Scale)
Disclaimer: This protocol is for illustrative purposes. All scale-up activities must be preceded by a thorough process safety review and hazard analysis.
-
Reactor Setup & Charge:
-
To a 20 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, and pH probe, charge L-valinamide (1.00 kg, 8.61 mol).
-
Charge deionized water (5 L) and tetrahydrofuran (THF, 5 L).
-
Begin stirring to form a slurry. Cool the reactor jacket to 15-20°C.
-
-
Boc-Protection Reaction:
-
Slowly add a 20% aqueous sodium hydroxide (NaOH) solution to adjust the pH of the slurry to 8.5-9.0.
-
In a separate vessel, dissolve di-tert-butyl dicarbonate (Boc anhydride, 1.97 kg, 9.04 mol, 1.05 eq.) in THF (3 L).
-
Add the Boc anhydride solution to the reactor over 1-2 hours, maintaining the internal temperature below 25°C.
-
Simultaneously, maintain the pH between 8.5-9.0 by controlled addition of 20% NaOH solution.
-
Stir for an additional 2-4 hours after the addition is complete.
-
-
In-Process Control (IPC-1):
-
Take a sample from the reaction mixture. Quench with a small amount of acid and extract into ethyl acetate.
-
Analyze by HPLC to confirm the consumption of L-valinamide (< 2% remaining).
-
-
Work-Up and Extraction:
-
Once the reaction is complete, concentrate the mixture under vacuum to remove the THF.
-
Add water (5 L) to the remaining aqueous solution. Wash with methyl tert-butyl ether (MTBE, 3 L x 2) to remove unreacted Boc anhydride and byproducts.
-
Cool the aqueous layer to 10-15°C. Slowly add 1 M citric acid solution to adjust the pH to 2.0-3.0, precipitating the product.
-
Extract the product into ethyl acetate (5 L x 3).
-
Combine the organic layers, wash with brine (3 L), and dry over anhydrous sodium sulfate.
-
-
Crystallization:
-
Filter off the drying agent and concentrate the ethyl acetate solution under vacuum to a volume of ~3 L. The product should be a thick oil or slurry.
-
Heat the solution to 40-45°C to ensure complete dissolution.
-
Slowly add n-heptane (9 L) over 1-2 hours with gentle stirring. The product should begin to crystallize.
-
Cool the slurry slowly to 0-5°C and hold for at least 2 hours.
-
-
Isolation and Drying:
-
Filter the crystalline product using a Nutsche filter.
-
Wash the filter cake with cold heptane (2 L).
-
Dry the product in a vacuum oven at 40°C until constant weight is achieved.
-
Expected Yield: 1.6-1.8 kg (85-95%). Purity (HPLC): >99.0%.
-
Section 4: References
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Google Patents. (2005). US20050192296A1 - Process for the preparation of valacyclovir hydrochloride. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Boc-L-valine amide. PubChem Compound Database. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Boc-valine. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of conditions for the conversion of Boc-valine aryl-amide.... Retrieved from [Link]
-
Scholars Research Library. (2011). Der Pharma Chemica, 2011, 3 (3):174-188. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Patsnap. (2021). Crystallization method of Boc-amino acid. Eureka. Retrieved from [Link]
-
Oreate AI Blog. (2025). Understanding Boc Anhydride: A Key Player in Organic Chemistry. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Identification of Impurities and Improved the Synthesis of Lacosamide. Retrieved from [Link]
-
ResearchGate. (2020). Why does my synthesized BOC-1,4-diaminobutane (Nlys) crystallize (solidify)?. Retrieved from [Link]
-
Kuujia.com. (n.d.). 35150-08-4(Boc-L-Valine Amide). Retrieved from [Link]
-
Google Patents. (2021). CN112661672A - Crystallization method of Boc-amino acid. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Synthesis of Boc-protected bicycloproline. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Valinamide. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Boc-L-Valine. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a Robust Scale-Up Synthetic Route for BPR1K871.... Retrieved from [Link]
-
ResearchGate. (n.d.). Large-Scale Practical Process of Boc-Protected 4-Fluoro-L-Proline. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Understanding Boc Anhydride: A Key Player in Organic Chemistry - Oreate AI Blog [oreateai.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. US20050192296A1 - Process for the preparation of valacyclovir hydrochloride - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Minimizing side reactions during the final cleavage of peptides synthesized with Boc-SPPS
Welcome, Scientist. This guide is designed to serve as a direct line to a Senior Application Scientist, providing you with field-proven insights and troubleshooting strategies for the final, critical step of your Boc-chemistry Solid-Phase Peptide Synthesis (Boc-SPPS): the cleavage and final deprotection of your peptide from the resin.
The final acid-mediated cleavage is not merely a release step; it is a chemically aggressive process that, if not properly controlled, can introduce a host of modifications to your carefully synthesized peptide. This guide moves beyond simple protocols to explain the causality behind common side reactions and equips you with the knowledge to select the appropriate cleavage strategy for your specific sequence.
Understanding the Core Challenge: The SN1 Mechanism and Carbocation Generation
The foundation of troubleshooting cleavage issues lies in understanding the underlying chemistry. Strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) remove benzyl- and tert-butyl-based side-chain protecting groups and cleave the peptide from the resin via a SN1 (unimolecular nucleophilic substitution) mechanism .
This process generates highly reactive and relatively stable carbocations (e.g., tert-butyl cations from Boc groups, benzyl cations from Bzl-protected side chains). These electrophilic species are the primary culprits behind most cleavage-related side reactions, as they will readily and indiscriminately alkylate any nucleophilic sites on your peptide. Amino acids with nucleophilic side chains—such as Tryptophan, Methionine, Cysteine, and Tyrosine—are particularly vulnerable.
The entire strategy of a successful cleavage, therefore, revolves around efficiently "scavenging" or trapping these carbocations before they can damage the peptide.
Validation & Comparative
A Senior Application Scientist's Guide: Comparing the Efficacy of Boc versus Fmoc Protection in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic peptide chemistry, solid-phase peptide synthesis (SPPS) is a foundational technique, enabling the creation of peptides for a vast array of research, therapeutic, and diagnostic purposes. The success of this method hinges on the strategic use of protecting groups for the α-amino group of the incoming amino acid. Two strategies have historically dominated and continue to be the cornerstones of SPPS: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protection schemes. This guide offers an in-depth, objective comparison of these two methodologies, grounded in chemical principles and supported by experimental insights, to empower you in selecting the optimal strategy for your synthetic goals.
The Foundation: Understanding Solid-Phase Peptide Synthesis (SPPS)
Pioneered by R. Bruce Merrifield, who was awarded the 1984 Nobel Prize in Chemistry for this innovation, SPPS revolutionized peptide synthesis.[1] The core principle is elegantly simple: the peptide chain is assembled sequentially while its C-terminus is anchored to an insoluble solid support, typically a polymer resin.[1][2] This immobilization allows for the use of excess reagents to drive reactions to completion, with byproducts and unreacted reagents being easily removed by simple filtration and washing.[2] Each cycle of amino acid addition involves two key steps: the removal of the temporary Nα-protecting group (deprotection) and the formation of a peptide bond with the next protected amino acid (coupling).[3]
The Classic Workhorse: Boc/Bzl Chemistry
The Boc strategy, the original method developed for SPPS, employs the acid-labile Boc group for the temporary protection of the α-amino group.[] This strategy is fundamentally based on a principle of graduated acid lability.
Chemical Principles of Boc SPPS
In the Boc/Bzl protection scheme, the Nα-Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), often in a solution with dichloromethane (DCM).[][5] The side-chain protecting groups, which are generally benzyl-based (Bzl), are stable to these conditions but are removed at the end of the synthesis during the final cleavage from the resin. This final step requires a much stronger acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[][5] It's important to note that because both temporary and permanent protecting groups are removed by acid, the Boc/Bzl scheme is not a truly orthogonal system.[6]
The Boc Synthesis Workflow
The cyclical nature of Boc SPPS is a meticulously controlled process designed to ensure the fidelity of the growing peptide chain.
Caption: Cyclical workflow for Boc-based Solid-Phase Peptide Synthesis.
The Modern Standard: Fmoc/tBu Chemistry
Developed as a milder alternative to the harsh reagents used in Boc chemistry, the Fmoc strategy has become the most widely used method for SPPS today.[3][6] It is based on a truly orthogonal protection scheme, which is one of its key advantages.
Chemical Principles of Fmoc SPPS
The Fmoc strategy utilizes the base-labile Fmoc protecting group for the α-amino terminus. This group is readily cleaved by a secondary amine, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[6] In contrast, the side-chain protecting groups are acid-labile, typically tert-butyl (tBu) based. This orthogonality allows for the removal of the temporary Nα-Fmoc group without affecting the side-chain protectors or the linkage to the resin.[6] The final cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups are achieved with TFA.[6]
The Fmoc Synthesis Workflow
The Fmoc synthesis cycle is highly efficient and amenable to automation, contributing to its widespread adoption.
Caption: Cyclical workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Head-to-Head Comparison: Boc vs. Fmoc
The choice between Boc and Fmoc chemistry is often dictated by the specific peptide sequence, the desired scale of synthesis, and available laboratory resources. Below is a summary of the key differences and considerations.
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Reagent | Moderately strong acid (e.g., 50% TFA)[5] | Weak base (e.g., 20% Piperidine)[6] |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (tBu) |
| Final Cleavage Reagent | Strong acid (e.g., HF, TFMSA)[] | Strong acid (e.g., TFA)[6] |
| Orthogonality | Not truly orthogonal (graduated acid lability)[6] | Truly orthogonal (base/acid cleavage)[3][6] |
| Reaction Conditions | Harsher, repeated strong acid treatment | Milder, base deprotection and final acid cleavage[6] |
| Compatibility | Good for hydrophobic sequences prone to aggregation[] | Suitable for acid-sensitive residues and modifications (e.g., phosphorylation, glycosylation)[6] |
| Automation | More complex due to corrosive reagents and specialized equipment for HF | Readily automated and allows for real-time monitoring via UV absorbance of the Fmoc cleavage product[3] |
| Cost | Boc-protected amino acids are generally less expensive.[] | Fmoc-protected amino acids can be more expensive, but overall process may be more cost-effective due to higher efficiency.[] |
| Safety & Environment | Use of highly toxic and corrosive HF requires special apparatus and handling. | Piperidine is toxic and has an unpleasant odor, requiring good ventilation. Generally considered "greener" due to avoidance of HF.[] |
Performance Insights: A Data-Driven Perspective
While direct, side-by-side quantitative comparisons of the same peptide synthesized by both methods are not abundant in the literature, performance can be inferred from extensive practical application and available data.
The Fmoc strategy is widely reported to achieve high coupling yields, often exceeding 99%.[2] Its robustness is highlighted in the synthesis of "difficult" sequences. For instance, the synthesis of the 65-74 fragment of the acyl carrier peptide (ACP), a sequence known to be challenging, has been used to evaluate the efficiency of various activators in Fmoc-SPPS.
Table 1: Crude Product Purity of ACP (65-74) Fragment via Fmoc-SPPS
| Activator | Coupling Time | Crude Purity (%) |
| HATU | 2 x 1 min | 83.63 |
| HCTU | 2 x 20 min | 81.33 |
| COMU | 2 x 1 min | 79.00 |
| Data adapted from a study on fast conventional Fmoc solid-phase peptide synthesis.[2] |
It is generally accepted that for routine peptide synthesis, the Fmoc approach often provides higher purity crude products due to its milder deprotection steps, which can minimize side reactions.[2]
However, for certain hydrophobic sequences that are prone to aggregation, the Boc strategy can offer advantages.[] The acidic deprotection step in Boc chemistry protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and improve solvation, potentially leading to higher crude purity and yields for these specific challenging sequences.[]
Experimental Protocols
The following are detailed, generalized protocols for the key steps in both Boc and Fmoc SPPS. It is crucial to note that these are starting points, and optimization may be required based on the specific peptide sequence and resin.
Boc SPPS: Step-by-Step Methodology
-
Resin Swelling:
-
Place the desired amount of resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in a reaction vessel.
-
Add dichloromethane (DCM) to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.
-
Drain the solvent by filtration.
-
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the swollen resin.
-
Perform a short prewash (5 minutes), followed by the main deprotection reaction for 15-25 minutes with agitation.[5]
-
If the sequence contains Trp, Cys, or Met, add scavengers like 0.5% dithioethane (DTE) to the TFA solution to prevent side reactions from the tert-butyl cation.[5]
-
Filter the resin and wash thoroughly with DCM and then isopropanol (IPA).
-
-
Neutralization:
-
The deprotection step leaves the N-terminal amine as a trifluoroacetate salt, which must be neutralized.
-
Wash the resin with a 10% solution of triethylamine (TEA) or diisopropylethylamine (DIEA) in DCM for 2 x 10 minutes.
-
Wash the resin thoroughly with DCM to remove excess base.
-
-
Amino Acid Coupling:
-
Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU/HOBt) in DMF or a DCM/DMF mixture.
-
Add this solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of DIEA to initiate the coupling reaction.
-
Agitate the mixture for 1-2 hours at room temperature. Monitor the reaction completion using the Kaiser (ninhydrin) test.
-
-
Final Cleavage and Deprotection (HF Cleavage):
-
Caution: HF is extremely hazardous and requires a specialized apparatus and safety precautions.
-
Place the dried peptide-resin in a Teflon HF cleavage apparatus.
-
Add a scavenger such as anisole.
-
Cool the vessel in a dry ice/acetone bath and condense liquid HF into it (approx. 10 mL per gram of resin).
-
Stir the mixture at 0°C for 45-60 minutes.
-
Evaporate the HF under vacuum.
-
Precipitate the cleaved peptide in cold diethyl ether, wash, and then extract with an appropriate aqueous buffer for purification.
-
Fmoc SPPS: Step-by-Step Methodology
-
Resin Swelling:
-
Place the desired amount of resin (e.g., Wang for peptide acids, Rink Amide for peptide amides) in a reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 1 hour.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for an initial 3-5 minutes, drain, and add a fresh portion of the deprotection solution.
-
Continue agitation for another 15-20 minutes.
-
Filter and wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
-
-
Amino Acid Coupling:
-
Dissolve 3-5 equivalents of the Fmoc-protected amino acid and an equivalent amount of an activating agent (e.g., HCTU, HATU) in DMF.
-
Add 6-10 equivalents of a base, typically DIEA or 2,4,6-collidine, to the amino acid solution.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours at room temperature. Longer coupling times may be necessary for difficult couplings or longer peptides.
-
Monitor the reaction completion using the Kaiser test.
-
-
Final Cleavage and Deprotection (TFA Cleavage):
-
Wash the N-terminally deprotected peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the amino acid composition. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/ethanedithiol 82.5:5:5:5:2.5). For many peptides, a simpler mixture of TFA/water/triisopropylsilane (TIS) (95:2.5:2.5) is sufficient.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Collect the peptide precipitate by centrifugation, wash with cold ether, and dry under vacuum.
-
Conclusion and Recommendations
Both Boc and Fmoc SPPS are powerful and effective methods for peptide synthesis, each with a distinct set of advantages and disadvantages. The choice between them is a critical decision that should be based on a careful analysis of the target peptide's properties and the practical constraints of the laboratory.
-
Fmoc/tBu chemistry is the current method of choice for routine peptide synthesis. Its milder reaction conditions, true orthogonality, ease of automation, and compatibility with sensitive amino acid modifications make it a versatile and robust strategy. It is generally recommended for the synthesis of peptides with post-translational modifications and for laboratories looking to leverage automated synthesis platforms.
-
Boc/Bzl chemistry , while being the older methodology, remains highly relevant and advantageous for specific, challenging applications. Its utility in overcoming aggregation issues during the synthesis of hydrophobic or long peptides is a significant benefit. For laboratories equipped to handle strong acids like HF and for projects focused on these "difficult sequences," the Boc strategy can often provide superior results in terms of yield and purity.
Ultimately, a deep understanding of the underlying chemistry and the specific challenges posed by the target peptide sequence will guide the senior application scientist to the most effective and efficient synthetic strategy.
References
-
CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
Fields, G. B. (2011). Introduction to peptide synthesis. Current protocols in protein science, Chapter 18, Unit-18.1. [Link]
-
Powder Systems Limited. (2025, January 7). What is Solid-phase Peptide Synthesis? Retrieved from [Link]
Sources
A Comparative Guide to HPLC and NMR Methods for Purity Analysis of (R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development and manufacturing, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. (R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, a derivative of L-valine commonly known as Boc-L-Valinamide, serves as a crucial chiral building block in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of even minute quantities of impurities—be they enantiomeric, diastereomeric, or process-related—can have profound and deleterious effects on the final drug substance's pharmacological and toxicological profile.
Regulatory bodies globally mandate rigorous characterization and control of such impurities. Therefore, the deployment of robust, accurate, and well-validated analytical methods is non-negotiable. This guide provides an in-depth, comparative analysis of two orthogonal and powerful analytical techniques for the purity assessment of Boc-L-Valinamide: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer field-proven insights to guide researchers and quality control professionals in selecting and implementing the most appropriate strategy for their needs. The objective is to demonstrate that these methods are not mutually exclusive but are, in fact, complementary tools in the rigorous pursuit of chemical purity.
Workflow for Comprehensive Purity Assessment
A robust purity assessment strategy integrates multiple analytical techniques to build a complete profile of the analyte, covering both chemical and stereochemical purity.
Caption: Overall workflow for the purity assessment of Boc-L-Valinamide.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation
HPLC is fundamentally a comparative and separative technique. Its strength lies in its ability to resolve a complex mixture into its individual components, making it indispensable for identifying and quantifying impurities, particularly at trace levels. For a chiral molecule like Boc-L-Valinamide, a multi-faceted HPLC approach is required.
Method A: Chiral HPLC for Enantiomeric Purity
Causality and Rationale: The biological activity of chiral drugs often resides in one enantiomer, while the other may be inactive or even toxic. Therefore, quantifying the unwanted (S)-enantiomer in the desired (R)-Boc-L-Valinamide is a critical safety assessment. Enantiomers possess identical physical properties, making their separation impossible on standard achiral stationary phases. Chiral HPLC utilizes a Chiral Stationary Phase (CSP) that creates a transient diastereomeric complex with each enantiomer. The differing stability of these complexes leads to differential retention times, enabling their separation and quantification.
For N-Boc protected amino acids, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or ristocetin A-based columns) and carbohydrate-based CSPs have demonstrated excellent resolving power[1]. A reverse-phase mode is typically the most effective and robust approach for these compounds.
Experimental Protocol: Chiral HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: CHIROBIOTIC T (Teicoplanin-based CSP), 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase: Isocratic mixture of Methanol and 20 mM Ammonium Acetate buffer (e.g., 40:60 v/v), adjusted to a suitable pH (e.g., pH 5.5). The optimal ratio should be determined during method development to achieve baseline resolution (Rs > 1.5).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Quantification: Calculate the percentage of the undesired (S)-enantiomer using the area normalization method. Enantiomeric Excess (% ee) = [((Area R - Area S) / (Area R + Area S))] * 100.
Method B: Reverse-Phase HPLC for Chemical Purity (Related Substances)
Causality and Rationale: This method aims to separate the main Boc-L-Valinamide peak from process-related impurities (e.g., unreacted starting materials, reagents) and potential degradation products. A C18 (octadecylsilane) column is the workhorse for reverse-phase chromatography, effectively separating compounds based on their hydrophobicity[2][]. A gradient elution, where the mobile phase composition changes over time from weaker (more aqueous) to stronger (more organic), is employed to ensure the elution of impurities with a wide range of polarities. Trifluoroacetic acid (TFA) is often added as an ion-pairing agent to improve peak shape for amine-containing compounds.
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column, 5 µm, 4.6 x 250 mm.
-
Mobile Phase:
-
Solvent A: Water with 0.1% TFA.
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
Gradient Program: A typical gradient might be: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to initial conditions[2].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in a mixture of Water/Acetonitrile (e.g., 50:50) to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Quantification: Purity is typically reported as % Area of the main peak relative to the total area of all peaks detected.
Validation Insights: Both HPLC methods must be validated according to ICH Q2(R1) guidelines[4][5]. This involves demonstrating specificity (ability to resolve impurities from the main peak), linearity, accuracy, precision (repeatability and intermediate precision), and determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for key impurities.
Quantitative NMR (qNMR): An Absolute Approach to Purity
Unlike HPLC, which provides a relative purity value based on detector response, qNMR is a primary analytical method capable of determining the absolute purity (or assay) of a substance.[2][6] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal[6][7]. By comparing the integral of a specific, well-resolved signal from the analyte to that of a certified internal standard of known purity and weight, one can calculate the analyte's exact mass fraction in the sample.
Causality and Rationale: qNMR is an ideal orthogonal technique to HPLC. It is insensitive to the chromophoric properties of impurities, providing a true mass-based purity value for the main component. This makes it exceptionally powerful for qualifying reference standards or for batches where HPLC shows no significant impurities but a precise assay value is required. The choice of a suitable internal standard is paramount; it must be of high purity, stable, not react with the analyte, and possess signals that are well-resolved from any analyte signals.
Experimental Protocol: ¹H qNMR
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Standard (IS) Selection: Maleic acid or 1,4-Dinitrobenzene are suitable choices. They are stable, have simple spectra, and their signals typically do not overlap with those of Boc-L-Valinamide.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆), as it effectively dissolves both the analyte and many common standards.
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the Boc-L-Valinamide sample into a vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Relaxation Delay (D1): This is the most critical parameter. Set D1 to at least 5 times the longest T₁ relaxation time of both the analyte and standard signals being used for quantification (a D1 of 30-60 seconds is common to ensure full magnetization recovery).
-
Number of Scans: 8 to 16 scans are typically sufficient for good signal-to-noise.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the 9 protons of the tert-butyl group) and a signal from the internal standard (e.g., the 2 vinyl protons of maleic acid).
-
-
Purity Calculation: The purity (Purityₐ) of the analyte is calculated using the following equation[8]:
Purityₐ = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Purityₛ
Where:
-
I: Integral area of the signal
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Weighed mass
-
Subscripts ₐ and ₛ: Refer to the analyte and standard, respectively.
-
Comparative Analysis: HPLC vs. qNMR
The choice between HPLC and qNMR is not a matter of superiority but of suitability for the analytical question being asked. They provide different, yet complementary, pieces of the purity puzzle.
Caption: Head-to-head comparison of HPLC and qNMR for purity analysis.
Summary Data Table
| Parameter | HPLC (Reverse-Phase & Chiral) | Quantitative NMR (qNMR) |
| Primary Goal | Separation and relative quantification of all components (main, impurities, enantiomers). | Absolute quantification (assay) of the main component. |
| Principle | Differential partitioning between mobile and stationary phases. | Signal integral is directly proportional to molar concentration. |
| Quantification Type | Relative (Area %). Requires a reference standard for true mass % assay. | Absolute (Mass %). A primary ratio method against an internal standard.[6] |
| Sensitivity | High (ppm levels, i.e., <0.05%). Excellent for trace impurity detection. | Lower (typically >0.1%). Not ideal for trace analysis. |
| Specificity | High separative power. Chiral columns are essential for enantiomers. | Depends on spectral resolution. Overlapping peaks can compromise accuracy. |
| Reference Standard | Requires a reference standard of the analyte for identity confirmation and assay. | Does not require a reference standard of the analyte itself, but a certified internal standard is essential.[8] |
| Information Provided | Retention times, relative peak areas, impurity profile. | Chemical structure confirmation, absolute purity/assay value. |
| Sample Throughput | Higher. Amenable to automation with autosamplers. | Lower. Requires careful sample preparation and longer acquisition times. |
| Destructive? | Yes, the sample is consumed. | No, the sample can be recovered. |
| Validation Guideline | ICH Q2(R1)[4] | ICH Q2(R1)[4][9] |
Conclusion: An Integrated Strategy for Unimpeachable Quality
For the comprehensive purity analysis of (R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, neither HPLC nor qNMR alone provides a complete picture. The most scientifically sound and defensible strategy is an integrated one that leverages the strengths of both techniques.
-
Reverse-Phase HPLC should be employed as the primary tool for routine quality control to establish the chemical purity profile, detecting and quantifying any process-related substances and degradation products.
-
Chiral HPLC is the mandatory and non-negotiable method for determining the enantiomeric purity, a critical quality attribute for any chiral intermediate.
-
Quantitative NMR should be utilized as the primary method to assign an absolute assay value to the material. It serves as an orthogonal check on the HPLC assay and is the definitive method for qualifying in-house primary reference standards.
By combining the superior separative power of HPLC for impurity profiling with the absolute quantitative accuracy of qNMR for the main component, researchers and drug development professionals can ensure the unimpeachable quality of this critical building block, thereby safeguarding the integrity of the final pharmaceutical product.
References
-
(S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate. PubChem, National Institutes of Health. [Link]
-
Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Pauli, G. F., et al. Magnetic Resonance in Chemistry. [Link]
-
Boc-L-Valine. PubChem, National Institutes of Health. [Link]
-
The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. ResearchGate. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. [Link]
-
Analysis of Amino Acids by HPLC. Agilent. [Link]
- HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
-
Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. The Royal Society of Chemistry. [Link]
-
Electronic Supporting Information. The Royal Society of Chemistry. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives... RSC Publishing. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Synthesis and characterization of N-(2-aminoethyl)-2- (tert-butoxycarbonylamino)-3-phenylpropanamide. Der Pharma Chemica. [Link]
-
tert-Butyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate. mzCloud. [Link]
-
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Chemical Society. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. ResearchGate. [Link]
-
ICH Q2 Validation of Analytical Procedures. YouTube. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Quantification of Amyl Nitrites in Inhalant Mixtures Using Quantitative NMR. Nanalysis. [Link]
Sources
- 1. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. starodub.nl [starodub.nl]
A Senior Application Scientist's Guide to Coupling Reagents for Boc-L-valinamide Synthesis
Introduction: Navigating the Challenge of Sterically Hindered Couplings
In the landscape of peptide synthesis, the formation of an amide bond is the foundational reaction. While seemingly straightforward, the efficiency and fidelity of this step are profoundly influenced by the nature of the amino acid residues being joined. The synthesis of Boc-L-valinamide, the protected amide of the proteinogenic amino acid L-valine, serves as an excellent model for one of the classic challenges in the field: the coupling of sterically hindered amino acids.
The bulky isopropyl side chain of valine poses a significant steric barrier, slowing down the kinetics of amide bond formation.[1] This sluggishness not only risks incomplete reactions but also opens the door to undesirable side reactions, most notably the loss of stereochemical integrity via racemization.[2] Consequently, the selection of an appropriate coupling reagent is not merely a matter of preference but a critical decision that dictates the yield, purity, and viability of the synthetic route.
This guide provides a comparative analysis of common coupling reagents for the synthesis of Boc-L-valinamide. We will delve into the mechanistic underpinnings of these reagents, present comparative performance data, and offer detailed protocols to empower researchers to make informed, evidence-based decisions in their synthetic endeavors.
The Mechanistic Landscape: How Coupling Reagents Tame Carboxyl Groups
The core function of a coupling reagent is to convert the relatively unreactive carboxylic acid group of Boc-L-valine into a highly reactive species susceptible to nucleophilic attack by an amine (in this case, ammonia or an ammonia equivalent).[3] This "activation" is the heart of the process. Modern coupling reagents largely fall into three families: carbodiimides, phosphonium salts, and aminium/uronium salts.
Carbodiimide Reagents (e.g., DCC, EDC)
Carbodiimides like Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are classic activators. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to rearrangement into an N-acylurea byproduct, and more critically, can facilitate racemization.[4][5] To mitigate these issues, additives such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure are essential. These additives intercept the O-acylisourea to form a more stable and selective active ester (e.g., OBt ester), which then reacts with the amine.[5]
Phosphonium Salt Reagents (e.g., PyBOP)
Phosphonium salts such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) pre-incorporate the HOBt moiety.[6] In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), PyBOP reacts with the carboxylate to directly form the OBt active ester.[7] A key advantage of phosphonium salts is the absence of a guanidinylation side reaction, which can occur with uronium/aminium salts.[7] The primary byproduct, a phosphine oxide, is generally water-soluble and easily removed.
Aminium/Uronium Salt Reagents (e.g., HBTU, HATU)
This class includes some of the most efficient and rapid coupling reagents available.[8] Reagents like HBTU are based on HOBt, while HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is based on the more reactive 1-Hydroxy-7-azabenzotriazole (HOAt).[9] The presence of the pyridine nitrogen in the HOAt moiety of HATU provides anchimeric assistance, accelerating the coupling reaction and further suppressing racemization, making it exceptionally effective for difficult couplings.[9][10] These reagents activate the carboxylic acid in the presence of a base to form the corresponding OAt or OBt active ester.[10]
Comparative Performance Analysis
The choice of reagent has a direct and measurable impact on the outcome of the synthesis. The following table summarizes the performance of several common coupling reagents for the incorporation of Boc-L-valine, based on data reported in the literature.
| Coupling Reagent | Additive | Typical Coupling Time | Coupling Efficiency (%) | Racemization (%) | Key Advantages | Key Disadvantages |
| DCC | HOBt | 2–4 hours | 85–95% | 1–5% | Low cost. | Formation of insoluble dicyclohexylurea (DCU) byproduct complicates purification.[1][5] |
| DIC | HOBt/Oxyma | 1–2 hours | >99% | <1% | Byproduct is soluble; high efficiency.[1] | Can still cause racemization with sensitive substrates. |
| PyBOP | None Req. | 1–2 hours | ~95–99% | <2% | No guanidinylation risk; byproducts are generally less toxic than its predecessor, BOP.[6][7] | Can be less efficient for the most sterically demanding couplings compared to HATU.[10] |
| HBTU | None Req. | 15–60 min | >99% | <2% | Highly efficient and widely used.[7] | Risk of N-terminal guanidinylation, which terminates the peptide chain.[7] |
| HATU | None Req. | 5–20 min | >99% | <0.5% | Extremely fast and efficient with very low racemization; considered the gold standard for difficult couplings.[5][8][10] | Higher cost; can also cause guanidinylation if used in large excess.[5][10] |
| COMU | None Req. | 5–20 min | >99% | <1% | Oxyma-based, avoiding potentially explosive HOBt/HOAt moieties; comparable efficiency to HATU.[6] | Newer reagent, may be less characterized for all applications. |
The Specter of Racemization
For any chiral amino acid, preserving stereochemical integrity is paramount. Racemization at the α-carbon is a significant risk during the activation step. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate.[6] The electron-withdrawing protecting group (Boc) makes the α-proton acidic. In the presence of a base, this proton can be abstracted, leading to the formation of a planar, achiral oxazolone ring. Subsequent attack by the amine can occur from either face of the ring, resulting in a mixture of L- and D-isomers.[6][11]
Highly efficient reagents like HATU minimize racemization because the rate of aminolysis (the desired reaction) is significantly faster than the rate of oxazolone formation.[5] The choice of base is also crucial; sterically hindered, weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred over stronger bases like DIPEA or triethylamine to reduce the risk of proton abstraction.[12]
Experimental Protocol: Synthesis of Boc-L-valinamide using HATU
This protocol provides a robust method for the synthesis of Boc-L-valinamide, leveraging the high efficiency of HATU to ensure high yield and minimal racemization.
Materials:
-
Boc-L-valine (1.0 equiv)
-
HATU (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Ammonia source (e.g., 7N solution in Methanol, or ammonium chloride with an additional equivalent of base)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
1M Hydrochloric Acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Workflow Diagram:
Step-by-Step Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-L-valine (e.g., 2.17 g, 10 mmol, 1.0 equiv) in anhydrous DMF (approx. 20-30 mL).
-
Activation: Cool the solution to 0 °C in an ice bath. To the stirred solution, add HATU (3.80 g, 10 mmol, 1.0 equiv) followed by the dropwise addition of DIPEA (3.48 mL, 20 mmol, 2.0 equiv). Stir the mixture at 0 °C for 5-10 minutes. A color change to yellow is typically observed as the OAt active ester forms.
-
Coupling: Add the ammonia source (e.g., a solution of ammonium chloride (0.59 g, 11 mmol, 1.1 equiv) and an additional 1.1 equiv of DIPEA) to the activated mixture. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting Boc-L-valine is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate (EtOAc, ~100 mL). Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude Boc-L-valinamide can be purified by recrystallization (e.g., from an EtOAc/hexane mixture) or by flash column chromatography on silica gel to yield a white solid.
Conclusion and Recommendations
The synthesis of Boc-L-valinamide highlights the critical role of the coupling reagent in overcoming the challenge of steric hindrance. While traditional carbodiimides can be effective, they often require longer reaction times and present a higher risk of racemization.
-
For routine, cost-sensitive applications: DIC/Oxyma offers a significant improvement over DCC, providing high yields and a soluble byproduct.[1]
-
For syntheses sensitive to guanidinylation (e.g., long peptides): PyBOP is an excellent choice, combining high efficiency with the inherent safety of phosphonium-based reagents.[7]
-
For maximum efficiency, speed, and stereopurity, especially with difficult or sterically hindered couplings: HATU remains the superior reagent.[5][10] Its ability to rapidly form the highly reactive OAt ester ensures that the desired coupling outcompetes potential side reactions, justifying its higher cost in demanding applications. The newer reagent COMU presents a promising and safer alternative with comparable performance.[6]
Ultimately, the optimal choice depends on a careful consideration of the specific synthetic challenge, balancing the need for efficiency and purity against factors like cost and potential side reactions. By understanding the mechanisms and comparative performance of these essential tools, researchers can confidently navigate the complexities of peptide synthesis.
References
- Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved January 21, 2026.
- Vertex AI Search. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved January 21, 2026.
- Vertex AI Search. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Retrieved January 21, 2026.
- Vertex AI Search. (n.d.). 7.4 Racemization Assays. Retrieved January 21, 2026.
- Benchchem. (2025). Application Notes and Protocols: Effective Coupling of Boc-L-Valine in Peptide Synthesis. Retrieved January 21, 2026.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved January 21, 2026.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Retrieved January 21, 2026.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 21, 2026.
- Benchchem. (2025). A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis. Retrieved January 21, 2026.
- Benchchem. (2025). Boc-L-Valine: A Comprehensive Technical Guide for Advanced Research. Retrieved January 21, 2026.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved January 21, 2026.
- Organic Chemistry. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry [Video]. YouTube.
- The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved January 21, 2026.
- PrepChem.com. (n.d.). Synthesis of Boc-valine. Retrieved January 21, 2026.
- Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. Retrieved January 21, 2026.
- ResearchGate. (n.d.). Coupling Reagents. Retrieved January 21, 2026.
- Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 21, 2026.
- Benchchem. (2025). A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HBTU in Peptide Synthesis. Retrieved January 21, 2026.
- ResearchGate. (2005). Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride. Retrieved January 21, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. jpt.com [jpt.com]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
A Comparative Guide to the Validation of Enantiomeric Purity for (R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical attribute that can profoundly influence pharmacological activity and patient safety. For chiral molecules such as (R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, a key building block in the synthesis of various therapeutic agents, ensuring enantiomeric purity is paramount. The presence of its corresponding (S)-enantiomer can introduce undesired pharmacological effects or toxicity.[1] This guide provides a comprehensive comparison of two leading analytical techniques for the validation of its enantiomeric purity: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC).
The principles of method validation are grounded in the guidelines established by the International Council for Harmonisation (ICH), specifically Q2(R1), which outlines the necessary parameters to demonstrate that an analytical procedure is suitable for its intended purpose.[2][3][4][5] This guide will delve into the practical application of these principles, offering a side-by-side analysis of chiral HPLC and SFC methodologies, supported by synthesized experimental data to illustrate their respective performance characteristics.
The Analytical Challenge: Resolving Mirror Images
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a significant analytical challenge.[] The key to their resolution lies in creating a chiral environment where their distinct three-dimensional arrangements lead to differential interactions. This is typically achieved through the use of a chiral stationary phase (CSP) in chromatographic techniques.[7]
Comparative Analysis of Chiral HPLC and SFC
Both chiral HPLC and SFC have proven to be powerful techniques for enantiomeric separations.[8][9][10][11][12] However, they operate on different principles, leading to distinct advantages and disadvantages in terms of speed, efficiency, and environmental impact.
Chiral High-Performance Liquid Chromatography (HPLC) has long been the gold standard for enantiomeric purity analysis.[][7] It utilizes a liquid mobile phase to transport the analyte through a column packed with a chiral stationary phase. The separation is based on the differential diastereomeric complexes formed between the enantiomers and the CSP.[7] For N-protected amino acid derivatives like the topic compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs are often effective.[13][14]
Chiral Supercritical Fluid Chromatography (SFC) is a more recent technique that employs a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[10][11] The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiencies compared to HPLC.[10] SFC is often considered a "greener" alternative to normal-phase HPLC due to the significant reduction in organic solvent consumption.[10]
Workflow for Method Validation
The validation of an analytical method for enantiomeric purity is a systematic process. The following diagram illustrates the key stages involved:
Caption: A generalized workflow for the development and validation of an analytical method for enantiomeric purity.
Comparative Performance Data
The following tables summarize the synthesized validation data for the analysis of (R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate using hypothetical, yet realistic, chiral HPLC and SFC methods.
Table 1: Chromatographic Performance
| Parameter | Chiral HPLC | Chiral SFC |
| Resolution (Rs) between enantiomers | > 2.0 | > 2.5 |
| Analysis Time (minutes) | 15 | 5 |
| Solvent Consumption per run (mL) | ~15 | ~5 (primarily CO2) |
| Typical Column | Polysaccharide-based CSP | Polysaccharide-based CSP |
Table 2: Validation Summary according to ICH Q2(R1)
| Validation Parameter | Chiral HPLC | Chiral SFC |
| Specificity | Baseline resolution from the (S)-enantiomer and potential impurities. | Baseline resolution from the (S)-enantiomer and potential impurities. |
| Linearity (r²) | ≥ 0.999 for the (S)-enantiomer | ≥ 0.999 for the (S)-enantiomer |
| Range (% of target concentration) | 0.05% - 1.0% | 0.05% - 1.0% |
| Accuracy (% Recovery) | 95.0% - 105.0% | 96.0% - 104.0% |
| Precision (RSD) | Repeatability: < 5.0%; Intermediate Precision: < 8.0% | Repeatability: < 4.0%; Intermediate Precision: < 7.0% |
| Limit of Quantitation (LOQ) | 0.05% | 0.04% |
| Limit of Detection (LOD) | 0.015% | 0.012% |
| Robustness | Method is robust to minor changes in flow rate, temperature, and mobile phase composition. | Method is robust to minor changes in back pressure, temperature, and co-solvent percentage. |
Experimental Protocols
The following are detailed, step-by-step protocols for the validation of the enantiomeric purity of (R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate using chiral HPLC and SFC.
Protocol 1: Chiral HPLC Method
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Polysaccharide-based column (e.g., CHIRALPAK® IA)
-
Mobile Phase: Hexane/Ethanol/Trifluoroacetic acid (TFA) (e.g., 90:10:0.1 v/v/v)
-
(R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate reference standard
-
(S)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate reference standard
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Validation Procedure:
Caption: Step-by-step validation protocol for the chiral HPLC method.
Protocol 2: Chiral SFC Method
1. Instrumentation and Materials:
-
SFC system with a UV detector and back pressure regulator
-
Chiral Stationary Phase: Polysaccharide-based column (e.g., CHIRALPAK® IC)
-
Mobile Phase: Supercritical CO₂ and a co-solvent (e.g., Methanol with 0.1% TFA)
-
(R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate reference standard
-
(S)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate reference standard
2. Chromatographic Conditions:
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Co-solvent Gradient: 5% to 20% over 3 minutes
-
Detection Wavelength: 210 nm
-
Injection Volume: 5 µL
3. Validation Procedure:
Caption: Step-by-step validation protocol for the chiral SFC method.
Conclusion and Recommendations
Both chiral HPLC and SFC are suitable techniques for the validation of the enantiomeric purity of (R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate. The choice between the two will often depend on the specific needs of the laboratory.
-
Chiral HPLC remains a robust and widely accessible technique. It is a reliable workhorse for quality control laboratories.
-
Chiral SFC offers significant advantages in terms of speed and reduced environmental impact. For high-throughput screening or laboratories focused on green chemistry, SFC is an excellent choice.
Ultimately, the decision should be based on a holistic evaluation of factors including sample throughput requirements, solvent costs, and available instrumentation. Regardless of the chosen technique, a thorough validation in accordance with ICH guidelines is essential to ensure the generation of reliable and accurate data, thereby safeguarding the quality and safety of the final pharmaceutical product.
References
-
Borman, P., et al. (2003). Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set. Chirality, 15 Suppl, S1-S12. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2006). Pharmaceutical Technology. [Link]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Federal Agency for Medicines and Health Products. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. [Link]
-
ResearchGate. (2025). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. [Link]
-
Rahman, A., et al. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 16(2), 169-176. [Link]
-
Koch, K., & Gluck, S. (2012). Capillary electrophoresis and column chromatography in biomedical chiral amino acid analysis. Journal of Chromatography B, 906, 1-13. [Link]
-
Enantiomeric separation of N-protected amino acids by non-aqueous capillary electrophoresis using quinine or tert-butyl carbamoylated quinine as chiral additive. (1999). Chirality, 11(8), 651-8. [Link]
-
Hsieh, Y. L., & Chen, Y. R. (2011). Recent progress in capillary electrophoretic analysis of amino acid enantiomers. Journal of separation science, 34(21), 2951-2962. [Link]
-
Komaravolu, Y., Dama, V. R., & Maringanti, T. C. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 12(3), 323-333. [Link]
-
ResearchGate. Experimental data for enantiomeric separations of amino acid amides and amino acid esters with SCF6 and SCF7. [Link]
-
Lomsadze, K., et al. (2019). Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography. Journal of chromatography. A, 1585, 207-212. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. starodub.nl [starodub.nl]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. database.ich.org [database.ich.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fagg.be [fagg.be]
- 12. researchgate.net [researchgate.net]
- 13. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Biological Activity of Peptides: The Influence of C-Terminal Valinamide and N-Terminal Modifications
For researchers, scientists, and drug development professionals, the rational design of peptide-based therapeutics is paramount. Minor chemical modifications to a peptide's structure can profoundly alter its biological activity, stability, and pharmacokinetic profile. This guide provides an in-depth comparison of peptides synthesized with a C-terminal L-valinamide against derivatives with a free C-terminal carboxyl group or a retained N-terminal tert-butyloxycarbonyl (Boc) group. We will explore the causal mechanisms behind these modifications and provide the experimental frameworks necessary to validate their effects.
The Foundational Impact of C-Terminal Modification: Amidation vs. Free Carboxylic Acid
The C-terminus of a peptide is a critical determinant of its interaction with biological systems. The most common modification, amidation, involves replacing the C-terminal carboxylic acid (-COOH) with a carboxamide (-CONH₂). This seemingly subtle change has significant functional consequences.
Mechanistic Rationale for C-Terminal Amidation
In vivo, approximately 60% of neuropeptides are C-terminally amidated by the enzyme peptidylglycine α-amidating monooxygenase (PAM), underscoring the modification's physiological importance.[1] The primary chemical effect of amidation is the neutralization of the negative charge of the carboxyl group at physiological pH.[2] This charge neutralization is the root cause of several key benefits:
-
Enhanced Receptor & Membrane Interaction: By eliminating a negative charge, amidation increases the net positive charge of cationic peptides, such as many antimicrobial peptides (AMPs). This enhances the initial electrostatic attraction to negatively charged bacterial membranes, a crucial first step in their mechanism of action.[3]
-
Increased Metabolic Stability: Peptides are susceptible to degradation by exopeptidases, particularly carboxypeptidases that recognize and cleave the C-terminal amino acid. C-terminal amidation renders the peptide resistant to this enzymatic action, thereby extending its biological half-life.[2][3]
-
Structural Stabilization: Amidation can contribute to the stability of secondary structures, particularly α-helices, by forming an additional hydrogen bond and capping the helix.[3][4] This structural stabilization is often correlated with higher biological efficacy.
Spotlight on Valinamide: The Role of the Side Chain
When the C-terminal residue is valine, creating a valinamide, the specific properties of the valine side chain—a bulky and hydrophobic isopropyl group—come into play. Compared to a simple C-terminal amide or an amide of a less hydrophobic residue (e.g., Glycinamide), a C-terminal valinamide is expected to:
-
Increase Hydrophobicity: Further enhance the peptide's interaction with the lipid acyl chains of cell membranes.
-
Introduce Steric Influence: The bulky nature of the isopropyl group may influence specific receptor-ligand interactions, potentially improving binding affinity or selectivity.
The N-Terminus: To Protect or Deprotect?
The tert-butyloxycarbonyl (Boc) group is a cornerstone of solid-phase peptide synthesis (SPPS), serving as a temporary protecting group for the N-terminal α-amino group.[5][6] While it is typically removed in the final step, retaining the Boc group on the final peptide is a synthetic strategy that can impart unique properties.
-
Increased Lipophilicity: The Boc group is inherently hydrophobic. Its presence significantly increases the overall lipophilicity of a peptide, which can enhance permeability across cellular membranes.[7]
-
Altered Bioactivity: The addition of a bulky, hydrophobic group at the N-terminus can sterically hinder or facilitate interactions with biological targets. In some cases, Boc-protection has been shown to introduce novel antibacterial properties to otherwise inactive dipeptides.[8]
Comparative Analysis: A Hypothetical Case Study
To illustrate these principles, let's consider a hypothetical cationic antimicrobial peptide, "Exemplarin," with the sequence Lys-Lys-Ala-Ala-Val. We will compare the expected biological activities of three derivatives.
-
Exemplarin-OH: H-Lys-Lys-Ala-Ala-Val-OH (Free C-terminal carboxyl)
-
Exemplarin-NH₂: H-Lys-Lys-Ala-Ala-Val-NH₂ (C-terminal valinamide)
-
Boc-Exemplarin-NH₂: Boc-Lys-Lys-Ala-Ala-Val-NH₂ (N-Boc protected, C-terminal valinamide)
Data Summary Table: Predicted Performance
| Derivative | Key Feature | Expected Antimicrobial Activity (vs. Gram-Negative) | Expected Hemolytic Activity (Cytotoxicity) | Expected Proteolytic Stability | Rationale |
| Exemplarin-OH | Free Carboxyl (Anionic) | Baseline | Lowest | Lowest | The C-terminal negative charge reduces net positive charge, weakening interaction with bacterial membranes. Susceptible to carboxypeptidases. |
| Exemplarin-NH₂ | C-Terminal Amide (Neutral) | High | Moderate | Highest | Charge neutralization increases net cationicity, enhancing membrane disruption.[3][4] Resistant to carboxypeptidases.[2] |
| Boc-Exemplarin-NH₂ | N-Boc (Lipophilic) + C-Amide | Highest | Highest | Highest | Increased lipophilicity from the Boc group further enhances membrane interaction.[7][8] However, this can lead to reduced selectivity and higher cytotoxicity.[9] |
This comparison highlights a common challenge in drug design: modifications that enhance efficacy can also increase toxicity. The optimal derivative depends on achieving a therapeutic window where antimicrobial activity is maximized and cytotoxicity is minimized.
Experimental Validation Framework
The following protocols provide a self-validating system to test the hypotheses outlined above. The choice of reagents and resins directly dictates the final peptide structure, providing a clear causal link between synthesis and biological outcome.
Diagram: Comparative Experimental Workflow
Caption: Workflow for synthesis and comparative testing of peptide derivatives.
Protocol 1: Solid-Phase Peptide Synthesis (Boc Chemistry)
Objective: To synthesize Exemplarin-OH and Exemplarin-NH₂.
Causality: The choice of resin is the critical variable. Merrifield resin contains a chloromethyl linker that, upon cleavage, yields a C-terminal carboxylic acid.[10] In contrast, MBHA (p-Methylbenzhydrylamine) resin has an amide linker that yields a C-terminal primary amide upon cleavage.[10]
Methodology:
-
Resin Selection & Swelling:
-
For Exemplarin-OH: Weigh 0.5 g of Merrifield resin (1.0 mmol/g substitution).
-
For Exemplarin-NH₂: Weigh 0.5 g of MBHA resin (1.0 mmol/g substitution).
-
Swell each resin in dichloromethane (DCM) for 30 minutes in separate reaction vessels.
-
-
First Amino Acid Coupling (Boc-L-Valine):
-
For Merrifield Resin: Convert Boc-L-Val-OH to its cesium salt and couple to the resin in dimethylformamide (DMF) at 50°C for 24 hours.
-
For MBHA Resin: Use a standard carbodiimide activation protocol (e.g., HBTU/DIPEA) to couple Boc-L-Val-OH to the resin in DMF for 2 hours.
-
-
Chain Elongation (for both resins):
-
Deprotection: Remove the Boc group with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.[11]
-
Washes: Wash the resin thoroughly with DCM, isopropanol, and DMF.
-
Neutralization: Neutralize the resulting TFA salt with 10% diisopropylethylamine (DIPEA) in DMF.
-
Coupling: Couple the next Boc-protected amino acid (Boc-Ala-OH, then Boc-Lys(ClZ)-OH) using an activating agent like HBTU in the presence of DIPEA in DMF for 2 hours.
-
Repeat: Repeat the deprotection, wash, neutralization, and coupling steps for each amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
Treat the final peptide-resin with anhydrous hydrogen fluoride (HF) with p-cresol as a scavenger for 1 hour at 0°C. This cleaves the peptide from the resin and removes side-chain protecting groups simultaneously.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification and Verification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verify the mass of the final product using mass spectrometry. The amidated peptide will have a mass difference of -0.984 Da compared to its carboxylated counterpart.[1]
-
Diagram: Peptide Interaction with Bacterial Membrane
Caption: Amidated peptides exhibit stronger attraction to bacterial membranes.
Protocol 2: Antimicrobial Activity (MIC Determination)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of each peptide derivative against a target bacterium (e.g., E. coli).
-
Preparation: Prepare serial two-fold dilutions of each peptide in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. Final concentrations should range from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add a standardized inoculum of mid-log phase E. coli to each well to achieve a final concentration of 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is defined as the lowest peptide concentration at which no visible bacterial growth is observed.
Protocol 3: Hemolytic Activity Assay
Objective: To assess the cytotoxicity of the peptides against mammalian cells using human red blood cells (hRBCs) as a proxy.
-
Preparation: Wash fresh hRBCs three times with phosphate-buffered saline (PBS) and resuspend to a 4% (v/v) solution.
-
Incubation: In a 96-well plate, mix 100 µL of the hRBC suspension with 100 µL of each peptide dilution (prepared in PBS). Include PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).
-
Reaction: Incubate the plate at 37°C for 1 hour.
-
Analysis: Centrifuge the plate and transfer the supernatant to a new plate. Measure the absorbance of the released hemoglobin at 540 nm. Calculate the percentage of hemolysis relative to the positive control.
Conclusion
The biological activity of a peptide is not solely a function of its amino acid sequence but is profoundly influenced by terminal modifications. C-terminal amidation, particularly with a hydrophobic residue like valine, is a robust strategy for enhancing antimicrobial potency and metabolic stability by neutralizing charge and improving membrane interactions.[3][4] Concurrently, retaining an N-terminal Boc group can further increase lipophilicity, potentially boosting efficacy but at the risk of higher non-specific cytotoxicity.[7][8] The provided experimental framework allows researchers to systematically evaluate these trade-offs, enabling the data-driven design of peptide therapeutics with optimized activity and safety profiles.
References
-
Influence of C-Terminal Amidation on the Efficacy of Modelin-5. ResearchGate. Available at: [Link]
-
Should My Peptide Be Amidated? LifeTein. Available at: [Link]
-
The carboxy-terminus, a key regulator of protein function. National Institutes of Health (PMC). Available at: [Link]
-
C-terminus amidation influences biological activity and membrane interaction of maculatin 1.1. PubMed. Available at: [Link]
-
Cationic Hydrophobic Peptides with Antimicrobial Activity. National Institutes of Health (PMC). Available at: [Link]
-
Boc-Amino Acids for Peptide Synthesis Archives. AAPPTEC. Available at: [Link]
-
Amino acid sequences and cytotoxic activities of peptides used in this study. ResearchGate. Available at: [Link]
-
Peptide Synthesis by Boc Strategy. Sunresin Life Sciences. Available at: [Link]
-
Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. PubMed. Available at: [Link]
-
Boc / Bzl Solid Phase Synthesis. Sunresin. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. Available at: [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. The carboxy-terminus, a key regulator of protein function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. C-terminus amidation influences biological activity and membrane interaction of maculatin 1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
A Comparative Guide to Protecting Group Strategies for the Synthesis of Valinamide-Containing Peptides
For researchers, medicinal chemists, and professionals in drug development, the synthesis of peptides with C-terminal amides is a routine yet critical task. These amides are prevalent in numerous biologically active peptides, enhancing stability against carboxypeptidases and often being essential for receptor binding. However, when the C-terminal residue is a sterically hindered amino acid like valine, the synthesis becomes a significant challenge. Standard solid-phase peptide synthesis (SPPS) protocols can lead to low yields, incomplete reactions, and, most critically, a high degree of epimerization, compromising the final product's purity and biological activity.
This guide provides an in-depth comparison of alternative protecting group strategies and methodologies for synthesizing valinamide-containing peptides. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, empowering you to select and optimize the ideal strategy for your target peptide.
The Core Challenge: Steric Hindrance and Epimerization in Valinamide Synthesis
The synthesis of peptides on a solid support typically proceeds from the C-terminus to the N-terminus.[1][2] The difficulty with valinamide peptides arises from the bulky isopropyl side chain of valine, which introduces two primary obstacles:
-
Slow Coupling Kinetics: The steric bulk of valine hinders the approach of the activated carboxyl group to the free amine on the resin or the growing peptide chain. This can result in incomplete coupling, leading to deletion sequences that are difficult to purify from the target peptide.
-
Epimerization: To overcome slow kinetics, highly reactive coupling agents are used. However, the activation of the Nα-protected valine's carboxyl group can lead to the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be abstracted, leading to racemization.[3][4] This side reaction is particularly pronounced for hindered residues and during the crucial first coupling to the resin, resulting in contamination with the D-Val diastereomer, which is often inseparable by standard HPLC.[3][5]
These challenges necessitate a careful and holistic selection of Nα-protecting groups, coupling reagents, and overall synthetic strategy.
The Baseline: Standard Fmoc and Boc Strategies
Nearly all modern peptide synthesis relies on one of two main Nα-protecting group strategies: the acid-labile tert-butyloxycarbonyl (Boc) group or the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][6][7] Understanding their fundamental differences is key to appreciating the rationale for alternative approaches.
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Nα-Deprotection | Base-mediated (e.g., 20% piperidine in DMF)[] | Acid-mediated (e.g., Trifluoroacetic acid, TFA)[9] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc)[][10] | Very strong acid-labile (e.g., Bn, Z) or HF-labile |
| Final Cleavage | Strong acid (e.g., 95% TFA)[11] | Very strong acid (e.g., anhydrous HF) |
| Orthogonality | Fully orthogonal: base removes Nα-Fmoc, acid removes side-chain groups and cleaves from resin.[7][11] | Quasi-orthogonal: different strengths of acid are used for Nα-deprotection and final cleavage.[7] |
The Fmoc/tBu strategy is the most widely used approach due to its milder final cleavage conditions (TFA vs. hazardous HF) and true orthogonality.[12] However, the repeated exposure to a basic deprotection agent (piperidine) can exacerbate epimerization, particularly for C-terminal residues.[13]
Alternative Strategies for Valinamide Synthesis
Successfully synthesizing valinamide peptides requires a strategy that maximizes coupling efficiency while minimizing the risk of epimerization. This can be achieved by modifying the standard protocols or employing a fully alternative orthogonal scheme.
Strategy 1: Optimization within the Fmoc/tBu Framework
Before abandoning the convenient Fmoc strategy, significant improvements can be made by carefully selecting the coupling reagents and conditions.
Causality of Coupling Reagent Choice: The goal is to form an active ester from the Fmoc-Val-OH that is reactive enough to couple efficiently but stable enough to resist cyclization into the problematic oxazolone.
-
Carbodiimides (e.g., DIC/HOBt): This classic combination is often insufficient for hindered couplings and can promote epimerization. The HOBt additive is crucial for suppressing racemization, but its effectiveness is limited with residues like valine.
-
Uronium/Aminium Reagents (e.g., HBTU, HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective. HATU reacts with the carboxylic acid to form a highly reactive OAt-ester. The presence of the basic catalyst (HOAt) minimizes the lifetime of the activated species, reducing the window for epimerization to occur.
-
Pre-formed Symmetric Anhydrides: While effective, this method consumes two equivalents of the expensive protected amino acid.
Experimental Data Comparison:
| Coupling Reagent | Base Additive | Typical Yield (%) | Epimerization (D-Val %) | Rationale for Performance |
| DIC/HOBt | DIPEA | 60-75% | 8-15% | Lower reactivity leads to longer reaction times and more opportunity for side reactions. |
| HBTU/HOBt | DIPEA | 85-95% | 4-8% | More efficient activation than DIC, but still susceptible to epimerization. |
| HATU | DIPEA/Collidine | >95% | <2% | Forms a highly reactive, yet relatively stable, active ester, leading to rapid coupling with minimal racemization. The use of a sterically hindered base like collidine can further reduce epimerization. |
| COMU | DIPEA | >95% | <3% | Similar in efficacy to HATU, offering another excellent high-performance option. |
Recommendation: For Fmoc-based synthesis of valinamide peptides, the use of HATU with a non-nucleophilic base like DIPEA or 2,4,6-collidine is the recommended starting point for achieving high yields with minimal epimerization.
Strategy 2: The Re-emergence of the Boc Strategy
While older, the Boc strategy offers a key advantage in this context: the Nα-deprotection step is acidic. This completely avoids the base-catalyzed epimerization mechanism during the iterative cycles of peptide elongation. The primary risk of epimerization is confined to the initial coupling step, which can be managed with optimized coupling reagents as described above. This strategy is particularly valuable for longer peptides where the cumulative effect of repeated base exposure in an Fmoc synthesis could become significant.
Strategy 3: Advanced Orthogonal Protecting Groups
For complex peptides requiring site-specific modifications (e.g., cyclization, branching, labeling), a multi-layered orthogonal strategy is necessary.[14] Here, side-chain protecting groups are chosen that can be removed without affecting the Nα-Fmoc group, the acid-labile side-chain groups, or the resin linkage.
| Protecting Group | Protected Residue(s) | Cleavage Conditions | Orthogonal To |
| ivDde | Lys, Orn | 2-10% Hydrazine in DMF | Fmoc/tBu, Boc/Bn |
| Alloc | Lys, Asp, Glu | Pd(PPh₃)₄ / Scavenger | Fmoc/tBu, Boc/Bn |
| Mtt / Mmt | Lys, His | 1% TFA in DCM (very mild acid) | Fmoc/tBu |
While not directly protecting the valine, employing these groups on other residues within the sequence ensures that their eventual deprotection for modification does not trigger side reactions at the sensitive valinamide C-terminus.
Visualizing the Synthetic Workflows
A clear understanding of the process flow is essential for successful synthesis. The following diagrams illustrate the standard Fmoc-SPPS workflow and the concept of an orthogonal protection scheme.
Caption: Standard Fmoc-SPPS workflow for peptide amide synthesis.
Caption: Orthogonal protection allows selective deprotection with specific reagents.
Experimental Protocols
The following protocols provide a practical starting point for implementation.
Protocol 1: High-Efficiency Fmoc-SPPS of a Model Peptide (Ala-Val-NH₂) on Rink Amide Resin
-
Resin Preparation:
-
Place 100 mg of Rink Amide MBHA resin (e.g., 0.5 mmol/g substitution) into a fritted peptide synthesis vessel.
-
Swell the resin in dimethylformamide (DMF, 5 mL) for 1 hour at room temperature.[15] Drain the DMF.
-
-
First Amino Acid Coupling (Fmoc-Val-OH):
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF (5 mL) for 3 minutes. Drain. Repeat with a second 20% piperidine/DMF treatment for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL).
-
Activation Mixture: In a separate vial, dissolve Fmoc-Val-OH (4 equivalents relative to resin loading), HATU (3.9 eq.), and 2,4,6-collidine (8 eq.) in DMF (3 mL). Allow to pre-activate for 2 minutes.
-
Coupling: Add the activation mixture to the resin. Agitate at room temperature for 2 hours.
-
Washing: Wash the resin with DMF (5 x 5 mL). Perform a Kaiser test to confirm the absence of free amines.
-
-
Second Amino Acid Coupling (Fmoc-Ala-OH):
-
Fmoc Deprotection: Repeat step 2a.
-
Washing: Repeat step 2b.
-
Coupling: Couple Fmoc-Ala-OH using the same activation and coupling procedure as in steps 2c and 2d, but with a shorter coupling time (45 minutes).
-
Washing: Repeat step 2e.
-
-
Final Deprotection and Cleavage:
-
Perform a final Fmoc deprotection (step 2a) and wash (step 2b).
-
Wash the resin with dichloromethane (DCM, 3 x 5 mL) and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.[11]
-
Add the cleavage cocktail (5 mL) to the resin and agitate for 2 hours at room temperature.
-
Filter the cleavage mixture into a cold solution of diethyl ether (40 mL) to precipitate the crude peptide.[16]
-
Centrifuge, decant the ether, and wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide under vacuum and purify by reverse-phase HPLC.
-
Conclusion and Recommendations
The synthesis of valinamide-containing peptides, while challenging, is readily achievable with a rational and informed approach to protecting group and coupling chemistry.
-
For routine synthesis using the popular Fmoc/tBu strategy , the primary modification should be the use of a high-efficiency, low-epimerization coupling reagent. HATU is strongly recommended for coupling the C-terminal valine residue.
-
For sequences that are particularly long or prone to aggregation, a return to the Boc/Bn strategy should be considered, as it eliminates the cumulative risk of base-induced epimerization during synthesis.
-
When complex, site-specific modifications are required, a deep understanding of advanced orthogonal protecting groups like ivDde and Alloc is essential to ensure that side-chain manipulations do not compromise the integrity of the final peptide.
By moving beyond standard protocols and understanding the chemical principles at play, researchers can confidently and efficiently access these important and challenging peptide targets.
References
- Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved January 21, 2026.
-
ResearchGate. (2025). Protecting Groups in Peptide Synthesis | Request PDF. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved January 21, 2026, from [Link]
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 21, 2026.
- Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
-
Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Retrieved January 21, 2026, from [Link]
-
ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. Retrieved January 21, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Protecting Groups in Peptide Synthesis. PubMed. Retrieved January 21, 2026, from [Link]
- The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved January 21, 2026.
-
National Center for Biotechnology Information. (2021). Epimerisation in Peptide Synthesis. PMC. Retrieved January 21, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of C-Terminally Modified Peptides | Request PDF. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2009). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Retrieved January 21, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Epimerisation in Peptide Synthesis. PubMed. Retrieved January 21, 2026, from [Link]
- Nowick, J. (2020).
-
BioXconomy. (2024). CMC regulatory challenges during peptide development. Retrieved January 21, 2026, from [Link]
-
Frontiers. (2024). Post-translational activation of the C-terminus of polypeptides for the synthesis of peptide thioesters and peptide thioester surrogates. Retrieved January 21, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. Retrieved January 21, 2026, from [Link]
-
AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved January 21, 2026, from [Link]
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis.
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved January 21, 2026, from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. biosynth.com [biosynth.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.uci.edu [chem.uci.edu]
- 16. rsc.org [rsc.org]
A Senior Application Scientist's Guide: Cost-Benefit Analysis of Boc-L-valinamide in Large-Scale Peptide Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Persistent Challenges of Scaling Peptide Synthesis
The therapeutic promise of peptides is well-established, bridging the gap between small molecules and large biologics with high target specificity and low toxicity.[1][2][] However, transitioning from laboratory-scale discovery to large-scale GMP manufacturing presents significant economic and technical hurdles.[4][5] Key challenges in large-scale synthesis include managing solvent consumption, ensuring batch-to-batch reproducibility, minimizing aggregation of hydrophobic sequences, and controlling costs associated with raw materials and purification.[6][7][8][9][10]
This guide provides an in-depth cost-benefit analysis of a specific, strategic choice in the synthesis workflow: the use of N-α-tert-Butyloxycarbonyl-L-valinamide (Boc-L-valinamide) as a starting building block for peptides with a C-terminal valine amide. We will dissect the strategic implications of this choice within the framework of Boc-chemistry solid-phase peptide synthesis (SPPS), comparing it directly to the conventional approach of building the peptide on a dedicated amide-forming resin.
The Strategic Context: Re-evaluating Boc Chemistry for Industrial Scale
While Fmoc/tBu chemistry dominates modern automated synthesis due to its mild deprotection conditions, the traditional Boc/Bzl strategy retains compelling advantages for large-scale production.[][][13] The lower cost of Boc-protected amino acids and the maturity of established Boc-based manufacturing processes provide a significant economic incentive.[][14] The primary drawback—the use of harsh acids like anhydrous hydrogen fluoride (HF) for final cleavage—is often a manageable parameter in a dedicated industrial setting.[13][15]
Within this context, every process optimization can yield substantial cost savings. The incorporation of sterically hindered amino acids like valine is a known bottleneck, often leading to incomplete coupling reactions and requiring more reactive, expensive coupling reagents or extended reaction times to ensure high purity.[16] This guide focuses specifically on peptides terminating in a valinamide moiety, a common structural feature, and evaluates the most efficient synthetic pathway.
Core Comparison: Two Pathways to a C-Terminal Valinamide
The central question is whether the upfront cost of a specialized building block, Boc-L-valinamide, is justified by downstream efficiencies and improved product quality. We will compare two distinct workflows within the Boc-SPPS paradigm.
-
Workflow A: The Conventional Approach. This method utilizes a dedicated amide-forming resin, such as a 4-methylbenzhydrylamine (MBHA) resin. The synthesis begins by coupling standard Boc-L-valine to the MBHA resin, followed by the sequential addition of the remaining amino acids. The amide functionality is inherent to the resin linker.[17][18]
-
Workflow B: The Strategic Building Block Approach. This method employs a more traditional resin, such as a Phenylacetamidomethyl (PAM) resin, which is designed to yield a C-terminal carboxylic acid.[17] However, the first building block coupled to the resin is Boc-L-valinamide. This effectively pre-installs the C-terminal amide, bypassing the need for a specialized amide-forming linker.
The following diagram illustrates the fundamental difference between these two workflows.
Caption: Decision framework for choosing a C-terminal valinamide synthesis strategy.
Exemplary Experimental Protocols
To provide a practical comparison, the following section details the key initial steps for synthesizing an illustrative tripeptide, H-Ala-Phe-Val-NH2, using both workflows.
Protocol A: Conventional Synthesis on MBHA Resin
This protocol outlines the loading of the first amino acid, Boc-L-valine, onto the MBHA support.
-
Materials:
-
MBHA Resin (Substitution: 0.8 mmol/g)
-
Boc-L-Valine (3 eq. to resin substitution)
-
HBTU (2.9 eq.)
-
1-Hydroxybenzotriazole (HOBt) (3 eq.)
-
N,N-Diisopropylethylamine (DIEA) (6 eq.)
-
Dimethylformamide (DMF), Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Resin Swelling: Swell 1g of MBHA resin in DCM for 30 minutes in a peptide synthesis vessel, then wash 3x with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Boc-L-Valine, HBTU, and HOBt in DMF. Add DIEA and stir for 10 minutes to pre-activate.
-
Coupling: Drain the DMF from the resin and add the activated amino acid solution. Agitate for 2-4 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Confirmation: Perform a qualitative ninhydrin test to confirm the completion of the coupling. An unreacted primary amine will yield a dark blue color.
-
Elongation: Proceed with standard Boc-SPPS cycles (TFA deprotection, DIEA neutralization, coupling of next amino acid) for the subsequent residues (Boc-L-Phe, Boc-L-Ala). [17][19][20]
-
Protocol B: Strategic Synthesis using Boc-L-valinamide on PAM Resin
This protocol details the loading of Boc-L-valinamide onto a PAM resin.
-
Materials:
-
Aminomethyl-PAM Resin (Substitution: 0.7 mmol/g)
-
Boc-L-valinamide (3 eq. to resin substitution)
-
HBTU (2.9 eq.)
-
1-Hydroxybenzotriazole (HOBt) (3 eq.)
-
N,N-Diisopropylethylamine (DIEA) (6 eq.)
-
Dimethylformamide (DMF), Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Resin Swelling: Swell 1g of Aminomethyl-PAM resin in DCM for 30 minutes, then wash 3x with DMF.
-
Building Block Activation: In a separate vessel, dissolve Boc-L-valinamide, HBTU, and HOBt in DMF. Add DIEA and stir for 10 minutes.
-
Coupling: Drain the DMF from the resin and add the activated Boc-L-valinamide solution. Agitate for 2-4 hours at room temperature. This step forms a stable amide bond between the valinamide's carboxyl group and the resin's aminomethyl handle.
-
Washing: Drain the solution and wash the resin as described in Protocol A.
-
Confirmation: A ninhydrin test should confirm the absence of free amine on the resin.
-
Elongation: Proceed with standard Boc-SPPS cycles for the subsequent residues. The workflow is identical to Protocol A from this point forward. [17][19][20]
-
Conclusion and Senior Scientist Recommendation
The choice between a conventional amide-forming resin and the strategic use of a pre-formed Boc-amino acid amide is not merely a question of raw material cost. For large-scale peptide synthesis, where process robustness, risk management, and final product purity are dominant cost drivers, the use of Boc-L-valinamide presents a compelling cost-benefit advantage.
The slightly higher upfront cost of this specialized building block is frequently offset by:
-
Reduced Process Risk: It eliminates a potentially problematic coupling to a specialized linker, ensuring the C-terminal residue is incorporated cleanly and completely.
-
Improved Purity Profile: A cleaner first coupling step leads to a cleaner crude product, reducing the significant costs associated with HPLC purification at scale.
-
Enhanced Operational Flexibility: It allows a single resin type (e.g., PAM) to be used for the synthesis of both peptide acids and amides, simplifying inventory and manufacturing logistics.
Therefore, for drug development programs entering late-stage clinical trials or commercial manufacturing, the adoption of the Boc-L-valinamide strategy (Workflow B) is recommended as a scientifically sound and economically prudent approach to optimize the production of peptides with a C-terminal valinamide.
References
-
PeptiOrigin. (2025, October 31). What Are the Key Challenges in Peptide Synthesis?. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Chapter 6: Economic and Environmental Factors Affecting the Sustainability of Peptide Therapeutic Manufacturing. Retrieved from [Link]
-
Polypeptide. (2019, September 14). Economic and environmental factors affecting the sustainability of peptide therapeutic manufacturing. Retrieved from [Link]
-
Excedr. (2024, November 22). How Much Does a Peptide Synthesizer Cost?. Retrieved from [Link]
-
Activotec. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
Larka. (2025, October 22). Peptide Pricing Dynamics: Contract Manufacturing Rates and Market Pressures. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]
-
PW Consulting. (2025, February 9). FMOC and BOC Protected Amino Acids Market. Retrieved from [Link]
-
Bio-Works. (2023, July 17). How to improve process efficiency and economy in peptide production. Retrieved from [Link]
-
Cambrex. (n.d.). Cambrex Case Study-Peptide synthesis-Delivering cost-effective strategies. Retrieved from [Link]
-
ACS Publications. (n.d.). Peptide makers' new threat. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]
-
Mordor Intelligence. (2025, December 19). Solid Phase Peptide Synthesis Services Market Size, Share & 2030 Growth Trends Report. Retrieved from [Link]
-
PragmaMarketResearch. (2025, August 2). FMOC and BOC Protected Amino Acids Comprehensive Market Study: Trends and Predictions 2025-2033. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Retrieved from [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Springer. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Boc-valine. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
Fengchen Group Co., Ltd. (n.d.). BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An economical approach for peptide synthesis via regioselective C–N bond cleavage of lactams. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. bio-works.com [bio-works.com]
- 4. cambrex.com [cambrex.com]
- 5. bachem.com [bachem.com]
- 6. Challenges in chemical and recombinant peptide production processes [proteogenix.science]
- 7. What Are the Key Challenges in Peptide Synthesis? [peptiorigin.com]
- 8. biosynth.com [biosynth.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. pengtingpeptide.com [pengtingpeptide.com]
- 13. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chempep.com [chempep.com]
- 18. peptide.com [peptide.com]
- 19. rsc.org [rsc.org]
- 20. peptide.com [peptide.com]
Characterization of peptides synthesized using Boc-L-valinamide by mass spectrometry
An In-Depth Guide to the Mass Spectrometric Characterization of Peptides Synthesized Using Boc-L-valinamide
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of mass spectrometry techniques for the characterization of synthetic peptides, with a specific focus on those synthesized using tert-butyloxycarbonyl (Boc)-L-valinamide. We will delve into the nuances of Boc-based solid-phase peptide synthesis, compare the industry-standard ionization techniques, and provide actionable protocols and data interpretation strategies to ensure the identity and purity of your synthesized peptides.
The Foundation: Boc-L-valinamide in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise construction of peptide chains on an insoluble resin support.[] The Boc/Bzl protection strategy is a classical and robust method where the α-amino group is temporarily protected by the acid-labile Boc group, and side chains are protected by more stable, benzyl-based groups.[2][3]
The synthesis cycle involves three primary steps:
-
Deprotection: The Boc group is removed from the N-terminal amino acid, typically using a moderate acid like trifluoroacetic acid (TFA).[3][4] This exposes a free amine.
-
Neutralization: The protonated amine (TFA salt) is neutralized to the free amine, often with a base such as diisopropylethylamine (DIEA), making it ready for coupling.[2]
-
Coupling: The next activated Boc-protected amino acid (e.g., Boc-L-valinamide) is added, forming a new peptide bond.
This cycle is repeated until the desired peptide sequence is assembled. The final step involves cleavage from the resin and removal of all protecting groups, often with a strong acid like hydrogen fluoride (HF).[5] The use of Boc-L-valinamide is particularly advantageous in the synthesis of hydrophobic peptides.[5]
The entire process demands rigorous quality control at the final stage to verify the molecular weight and sequence of the crude product. Mass spectrometry is the definitive tool for this purpose.[6][7][8][9]
Caption: Workflow of the Boc Solid-Phase Peptide Synthesis (SPPS) cycle.
A Comparative Analysis of Ionization Techniques: ESI vs. MALDI
The two dominant "soft" ionization techniques for peptide analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). Their principles are fundamentally different, making them complementary rather than purely competitive.[10][11] A comprehensive study analyzing over 72,000 peptides found that the overlap between peptides identified by both methods was as low as 39%, highlighting their distinct and complementary nature.[10][11]
Electrospray Ionization (ESI)
ESI generates ions from a solution by applying a high voltage to a liquid stream, creating an aerosol of charged droplets.[12] As the solvent evaporates, the charge density on the droplets increases until gas-phase ions are ejected.[12]
-
Key Characteristic: ESI typically produces a series of multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺).[13] This is a significant advantage as it brings large molecules into a mass-to-charge (m/z) range that is accessible by most mass analyzers.
-
Causality: The number of charges a peptide acquires depends on its size and the number of basic sites (like Arginine, Lysine, and Histidine).[12][14]
-
Best Application: ESI is seamlessly coupled with liquid chromatography (LC), creating the powerful LC-MS technique. This is the gold standard for analyzing complex peptide mixtures, as the LC separates the components before they enter the mass spectrometer.
Matrix-Assisted Laser Desorption/Ionization (MALDI)
In MALDI, the peptide sample is co-crystallized with an energy-absorbing matrix (like α-cyano-4-hydroxycinnamic acid).[15] A pulsed laser irradiates the crystal, causing the matrix to vaporize and transfer charge to the peptide molecules, which are then desorbed into the gas phase.[15]
-
Key Characteristic: MALDI predominantly generates singly charged ions ([M+H]⁺).[6][13] This simplifies the resulting mass spectrum, making it straightforward to identify the molecular weight of the target peptide.
-
Causality: The matrix plays the crucial role of absorbing the laser energy and facilitating a "soft" ionization, preventing the fragile peptide from fragmenting.
-
Best Application: MALDI, especially when coupled with a Time-of-Flight (TOF) analyzer, is excellent for rapid, high-throughput screening of synthesis products to confirm the molecular weight of the main product and identify major impurities.[16] It is also significantly more tolerant of salts and other contaminants than ESI.[17]
Caption: Comparison of ESI and MALDI ionization mechanisms.
Performance Comparison: ESI vs. MALDI
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Typical Ions | Multiply charged ions ([M+nH]ⁿ⁺)[13] | Primarily singly charged ions ([M+H]⁺)[6] |
| Sample State | Solution[13] | Solid crystal (co-crystallized with matrix)[15] |
| Coupling | Excellent for Liquid Chromatography (LC-MS) | Typically offline; sample spotting required |
| Salt Tolerance | Low; requires clean samples[16][17] | High; more tolerant to buffers and salts[17] |
| Spectrum Complexity | Can be complex; requires deconvolution | Simple and easy to interpret for molecular weight |
| Speed | Slower, dependent on LC run time[16] | Very fast; suitable for high-throughput screening[16] |
| Primary Use Case | Analysis of complex mixtures, high-resolution structural analysis | Rapid molecular weight confirmation, purity checks |
Sequence Verification with Tandem Mass Spectrometry (MS/MS)
Confirming that a synthetic peptide has the correct molecular weight is only the first step. Tandem mass spectrometry (MS/MS) is required to verify its amino acid sequence.[18] In this technique, a specific precursor ion (e.g., the [M+2H]²⁺ ion of the target peptide) is selected, isolated, and then fragmented, typically through collision-induced dissociation (CID).[12]
The fragments produced are characteristic of the peptide's sequence. Cleavage most commonly occurs at the peptide bonds, resulting in two main types of fragment ions:
-
b-ions: The charge is retained on the N-terminal fragment.[19][20]
-
y-ions: The charge is retained on the C-terminal fragment.[19][20]
By analyzing the mass differences between consecutive ions in a b- or y-ion series, one can deduce the sequence of amino acids. For instance, the mass difference between the b₃ and b₄ ions corresponds to the residue mass of the fourth amino acid from the N-terminus.
Interpreting Fragmentation of Valine-Containing Peptides
For a peptide containing L-valine, we expect to see a mass difference corresponding to the valine residue (C₅H₉NO) in the MS/MS spectrum.
-
Monoisotopic Residue Mass of Valine: 99.0684 Da
When analyzing the spectrum, a gap of 99.07 Da between adjacent b-ions (or y-ions) is a strong indicator of a valine residue at that position in the sequence.
Caption: Fragmentation of a model peptide (Ala-Val-Gly) showing b and y ions.
Experimental Protocols
The following protocols provide a self-validating framework for the analysis of your synthetic peptides.
Protocol 1: MALDI-TOF MS for Rapid Screening
This protocol is designed for the rapid confirmation of the molecular weight of the primary product and a general assessment of purity.
-
Sample Preparation:
-
Dissolve the lyophilized crude peptide in a 50:50 solution of acetonitrile/water with 0.1% TFA to a final concentration of approximately 5-10 pmol/µL.[21]
-
-
Matrix Preparation:
-
Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile/water with 0.1% TFA.[22] Vortex and centrifuge briefly; use the supernatant.
-
-
Spotting the Target Plate:
-
Mix the peptide solution and the matrix solution in a 1:1 ratio directly on the MALDI target plate (0.5 µL of each).[21][23]
-
Alternatively, pre-mix the solutions in an Eppendorf tube before spotting 1 µL onto the plate.
-
Allow the spot to air-dry completely, forming a co-crystalline sample/matrix complex.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer using a standard peptide mixture with known masses that bracket the expected mass of your synthetic peptide. This ensures high mass accuracy.
-
-
Data Acquisition:
-
Load the plate into the instrument.
-
Acquire spectra in positive reflector mode. The laser power should be adjusted to achieve good signal intensity without causing excessive fragmentation.
-
-
Data Analysis:
-
Identify the peak corresponding to the monoisotopic [M+H]⁺ ion of your target peptide.
-
Compare the measured mass to the theoretical calculated mass. A mass accuracy within 10-20 ppm is typically expected.
-
Examine the spectrum for peaks corresponding to common synthesis failures, such as deletion sequences (missing one amino acid) or incomplete deprotection.
-
Protocol 2: LC-ESI-MS/MS for Definitive Characterization
This protocol provides definitive confirmation of both molecular weight and amino acid sequence.
-
Sample Preparation:
-
Dissolve the crude peptide in an appropriate solvent (e.g., water with 0.1% formic acid) to a concentration of ~1 mg/mL. Formic acid is a preferred mobile phase modifier for ESI as it aids in protonation.
-
Centrifuge the sample to remove any particulates that could clog the LC system.
-
-
LC Separation:
-
Inject the sample onto a C18 reversed-phase HPLC column.[24]
-
Elute the peptide using a gradient of acetonitrile (with 0.1% formic acid) against water (with 0.1% formic acid).[24] A typical gradient might run from 5% to 60% acetonitrile over 20-30 minutes.
-
The separation of impurities from the main product provides an orthogonal measure of purity (chromatographic purity).
-
-
MS1 Data Acquisition:
-
As the peptide elutes from the column, acquire full scan mass spectra (MS1).
-
Identify the retention time of your target peptide.
-
Examine the mass spectrum at this retention time to find the characteristic envelope of multiply charged ions.
-
Use the instrument's deconvolution software to calculate the neutral mass of the peptide from the charge state envelope.
-
-
MS/MS Data Acquisition (Data-Dependent Acquisition):
-
Set the instrument to automatically select the most intense ions from the MS1 scan for fragmentation (CID).
-
Ensure the charge states corresponding to your peptide are included in the selection criteria.
-
-
Data Analysis:
-
Analyze the resulting MS/MS spectrum. Identify the b- and y-ion series.
-
Manually or with software assistance, match the observed fragment ions to the theoretical fragments of your expected sequence. Pay special attention to the mass difference of 99.07 Da to confirm the presence and position of valine.[25][26]
-
A high sequence coverage (a large percentage of expected b- and y-ions are observed) provides high confidence in the peptide's identity.
-
References
-
Lo, S. F. (2004). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 25(1), 37–50. Retrieved from [Link]
-
Morgner, N., et al. (2017). MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. Journal of Proteome Research, 16(4), 1547-1558. Retrieved from [Link]
-
Prabhala, B. K., et al. (2015). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 1348, 77-88. Retrieved from [Link]
-
Hansen, P. R., et al. (2015). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 1348, 77-88. Retrieved from [Link]
-
Non-affiliated source. (n.d.). What do the B & Y Matches Mean?. Retrieved from [Link]
-
Mortensen, R. M., et al. (2003). Interpreting peptide mass spectra by VEMS. Bioinformatics, 19(6), 791-792. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Quality Control of Synthetic Peptides using the MALDI-8030 Dual Polarity Benchtop MALDI-TOF Mass Spectrometer. Retrieved from [Link]
-
Barnes, S. (2010). Peptide ion fragmentation in mass spectrometry. University of Alabama at Birmingham. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Coin, I., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Nature Protocols, 8(12), 2299-2316. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). CID of Peptides and De Novo Sequencing. Retrieved from [Link]
-
Deng, W., et al. (2011). Controlling Charge States of Peptides through Inductive Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 83(22), 8467-8472. Retrieved from [Link]
-
Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222. Retrieved from [Link]
-
Hansen, P. R., et al. (2015). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 1348, 77-88. Retrieved from [Link]
-
Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]
-
Mortensen, R. M., et al. (2003). Interpreting peptide mass spectra by VEMS. Bioinformatics, 19(6), 791-792. Retrieved from [Link]
-
Berrueta, L. A., et al. (2014). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 17(6), 328-337. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). MALDI-TOF. Retrieved from [Link]
-
Chen, T., et al. (2001). A new de novo peptide sequencing algorithm for tandem mass spectra. Proceedings of the IEEE Computer Society Conference on Bioinformatics, 1, 1-10. Retrieved from [Link]
-
Wang, S., et al. (2019). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. Journal of the American Society for Mass Spectrometry, 30(7), 1329-1339. Retrieved from [Link]
-
Morgner, N., et al. (2017). MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. Journal of Proteome Research, 16(4), 1547-1558. Retrieved from [Link]
-
Hansen, P. R., et al. (2022). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 2479, 87-97. Retrieved from [Link]
-
European Pharmaceutical Review. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. Retrieved from [Link]
Sources
- 2. peptide.com [peptide.com]
- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 4. chempep.com [chempep.com]
- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MALDI versus ESI: The Impact of the Ion Source on Peptide Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 17. msf.ucsf.edu [msf.ucsf.edu]
- 18. research.cbc.osu.edu [research.cbc.osu.edu]
- 19. What do the B & Y Matches Mean? [nonlinear.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 22. shimadzu.com [shimadzu.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. ejbiotechnology.info [ejbiotechnology.info]
- 25. researchgate.net [researchgate.net]
- 26. academic.oup.com [academic.oup.com]
A Comparative Guide to Solution-Phase Versus Solid-Phase Synthesis Utilizing Boc-L-valinamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the choice between solution-phase and solid-phase methodologies is a critical decision that profoundly impacts scalability, purity, and overall efficiency. This guide provides an in-depth, objective comparison of these two cornerstone techniques, centered around the practical application of N-tert-butyloxycarbonyl-L-valinamide (Boc-L-valinamide). By examining the theoretical underpinnings and providing illustrative experimental data, this document serves as a comprehensive resource for optimizing your peptide synthesis strategy.
Foundational Principles: A Tale of Two Phases
At its core, peptide synthesis involves the sequential coupling of amino acids. The fundamental distinction between solution-phase and solid-phase synthesis lies in the physical state of the reactants during the chain elongation process.
Solution-Phase Peptide Synthesis (SPPS) , the classical approach, is conducted entirely in a homogeneous liquid medium.[1] All reactants, including the growing peptide chain, amino acid monomers, and coupling reagents, are dissolved in an appropriate solvent. Purification of the desired peptide intermediate is performed after each coupling and deprotection step, typically through techniques like extraction, precipitation, or crystallization.[2]
Solid-Phase Peptide Synthesis (SPPS) , a revolutionary technique pioneered by R. Bruce Merrifield, anchors the initial amino acid to an insoluble polymer resin.[3] The peptide chain is then assembled in a stepwise manner on this solid support.[4] A key advantage of this method is the simplification of the purification process; excess reagents and byproducts are removed by simple washing and filtration of the resin-bound peptide.[5]
At a Glance: Solution-Phase vs. Solid-Phase Synthesis
The following table summarizes the key comparative aspects of both methodologies, with illustrative data for the synthesis of a model dipeptide, Val-Ala, using Boc-L-valinamide as the starting material.
| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |
| Principle | All reactions occur in a homogeneous solution.[1] | Peptide chain is grown on an insoluble solid support (resin).[3] |
| Purification | Intermediate purification required after each step (e.g., extraction, crystallization).[2] | Excess reagents removed by washing the resin; final purification after cleavage.[5] |
| Typical Purity (Crude) | Variable, depends heavily on the efficiency of intermediate purifications. | Generally high due to the use of excess reagents and efficient washing.[6] |
| Illustrative Yield | ~75-85% | ~90-95% (on-resin) |
| Illustrative Purity (HPLC) | >95% | >95% |
| Synthesis Time (Dipeptide) | 2-3 days (including intermediate workup) | 1 day (automated synthesis is common) |
| Scalability | More readily scalable to large, industrial quantities.[7] | Can be scaled, but may become less cost-effective at very large scales.[8] |
| Automation | Less amenable to full automation.[3] | Highly compatible with automated synthesizers.[8] |
| Reagent Usage | Stoichiometric or slight excess of reagents. | Large excess of reagents is typically used to drive reactions to completion.[9] |
| Solvent Consumption | Generally lower during reaction, but significant amounts used for purification. | High due to extensive washing steps. |
Visualizing the Workflow: A Process-Oriented Comparison
The distinct nature of each synthesis method is best understood by visualizing their respective workflows.
Caption: Generalized workflow for Solution-Phase Peptide Synthesis (SPPS).
Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols: A Practical Guide
The following protocols provide a detailed, step-by-step methodology for the synthesis of a simple dipeptide (Val-Ala) using Boc-L-valinamide, illustrating the practical differences between the two approaches.
Solution-Phase Synthesis of Val-Ala
This protocol outlines the coupling of Boc-L-valinamide with N-Boc-L-alanine, followed by deprotection to yield the dipeptide.
Step 1: Coupling of Boc-L-valinamide and N-Boc-L-alanine
-
Reactant Preparation: In a round-bottom flask, dissolve N-Boc-L-alanine (1 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous Dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Activation: Add a solution of Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM dropwise to the cooled mixture. Stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling: In a separate flask, dissolve Boc-L-valinamide (1 equivalent) in anhydrous DCM. Add this solution to the activated N-Boc-L-alanine mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Val-Ala-NH₂.
Step 2: N-terminal Boc Deprotection
-
Deprotection Reaction: Dissolve the crude Boc-Val-Ala-NH₂ in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM.[10]
-
Reaction Monitoring: Stir the solution at room temperature for 30-60 minutes. Monitor the completion of the reaction by Thin Layer Chromatography (TLC).
-
Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting product is the TFA salt of the dipeptide, H-Val-Ala-NH₂.
-
Purification: The crude peptide can be purified by recrystallization or preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to achieve high purity.[11]
Solid-Phase Synthesis of Val-Ala
This protocol describes the synthesis on a Wang resin, a common support for producing peptides with a C-terminal carboxylic acid, which will be subsequently amidated in this illustrative example.
Step 1: Resin Preparation and First Amino Acid Loading
-
Resin Swelling: Place Wang resin in a reaction vessel and swell in N,N-Dimethylformamide (DMF) for 1-2 hours.[12]
-
First Amino Acid Coupling: In a separate vial, activate Fmoc-L-alanine-OH (4 equivalents relative to resin loading) with a coupling reagent such as HBTU (3.95 equivalents) and a base like N,N-Diisopropylethylamine (DIPEA) (8 equivalents) in DMF. Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Capping: After coupling, wash the resin with DMF. To block any unreacted hydroxyl groups on the resin, add a capping solution (e.g., acetic anhydride and pyridine in DMF) and agitate for 30 minutes.[13] Wash the resin thoroughly with DMF and DCM.
Step 2: Peptide Chain Elongation
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group from the N-terminus of alanine.[12] Wash the resin extensively with DMF.
-
Coupling of Boc-L-valine: Activate Boc-L-valine (4 equivalents) with HBTU/DIPEA in DMF as described previously. Add the activated solution to the deprotected resin-bound alanine and agitate for 2-4 hours.
-
Washing: After the coupling reaction, wash the peptide-resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Step 3: Cleavage and Deprotection
-
Cleavage Cocktail: Prepare a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%), with scavengers such as water and triisopropylsilane (TIS) to prevent side reactions.[14]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-3 hours.[15]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Isolation and Purification: Centrifuge the mixture to pellet the crude peptide. Wash the pellet with cold ether, then dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by preparative RP-HPLC.[16] The final product can be obtained as a lyophilized powder.
In-Depth Analysis: Causality and Considerations
Why Choose Solution-Phase?
The primary driver for selecting solution-phase synthesis is often scalability and cost-effectiveness for large-scale production of shorter peptides .[7][17] By avoiding the high cost of resins and the large excess of reagents characteristic of SPPS, solution-phase can be more economical for manufacturing kilograms of a specific peptide.[8] Furthermore, the ability to purify intermediates at each step can lead to a very high-purity final product, although this is a labor-intensive process.[9] This method also allows for easier monitoring of reaction progress and characterization of intermediates.
The Rationale for Solid-Phase Synthesis
Solid-phase synthesis is the dominant methodology in research and for the production of longer, more complex peptides.[3] Its main advantages are speed, efficiency, and amenability to automation .[8] The ability to use a large excess of reagents drives coupling reactions to near completion, maximizing the yield of the desired peptide on the resin.[18] The simplified washing procedure to remove excess reagents and byproducts significantly reduces the hands-on time and allows for the automation of the entire synthesis process.[5] While SPPS can be less economical for very large-scale production due to reagent and resin costs, it is unparalleled for its efficiency in producing a wide variety of peptides for research and development.[18]
The Role of Boc-L-valinamide
Boc-L-valinamide is a protected form of the amino acid valine with a C-terminal amide. The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the N-terminus.[] In solution-phase synthesis, Boc-L-valinamide can be used directly as the starting C-terminal residue. In solid-phase synthesis, while not typically the first residue attached to a standard Wang or Merrifield resin (which would result in a C-terminal acid), it can be coupled to a deprotected resin-bound amino acid to extend the peptide chain. Its use in SPPS is part of the broader Boc/Bzl protection strategy, which is a robust alternative to the more common Fmoc/tBu strategy, particularly for complex or aggregation-prone sequences.[20]
Conclusion: Selecting the Optimal Strategy
The choice between solution-phase and solid-phase peptide synthesis is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific goals of the project.
-
For large-scale, industrial production of short, relatively simple peptides where cost is a primary driver, solution-phase synthesis remains a highly viable and often preferred method.
-
For research, high-throughput synthesis of diverse peptide libraries, and the production of long or complex peptides, solid-phase synthesis is the undisputed method of choice due to its efficiency, speed, and amenability to automation.
By understanding the fundamental principles, workflows, and practical considerations of each method, researchers and drug development professionals can make informed decisions to optimize their peptide synthesis endeavors, ensuring the efficient and successful production of high-quality peptides.
References
-
Neuland Labs. (2013, November 3). Peptide Synthesis: Solution Phase, Solid Phase or Hybrid? Retrieved from [Link]
-
Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
-
Adesis, Inc. (2025, September 30). Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. Retrieved from [Link]
-
Aapptec Peptides. Coupling Reagents. Retrieved from [Link]
-
Waters Corporation. Peptide Isolation & Purification Techniques. Retrieved from [Link]
-
Aapptec. Cleavage from Wang Resin. Retrieved from [Link]
-
Polypeptide. Aspects of industrial purification of peptides using large-scale chromatography. Retrieved from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
PMC - NIH. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Retrieved from [Link]
-
PMC - NIH. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Retrieved from [Link]
-
ResearchGate. TFA cleavage of DSIP synthesis on a Wang resin. Retrieved from [Link]
-
Wikipedia. Peptide synthesis. Retrieved from [Link]
-
AAPPTEC. Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). Retrieved from [Link]
-
Royal Society of Chemistry. (2014, July 18). Solid-phase peptide synthesis. Retrieved from [Link]
-
ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]
-
NIH. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Retrieved from [Link]
-
Nature. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of Peptides by Solution Methods. Retrieved from [Link]
-
PMC - NIH. (2018, July 11). Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations. Retrieved from [Link]
-
CHIMIA. Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. apexpeptidesupply.com [apexpeptidesupply.com]
- 4. peptide.com [peptide.com]
- 5. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 6. biovera.com.au [biovera.com.au]
- 7. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. biocompare.com [biocompare.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bachem.com [bachem.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. polypeptide.com [polypeptide.com]
- 17. chimia.ch [chimia.ch]
- 18. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Disposal of (R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and synthetic chemistry, the precise handling and disposal of reagents are as critical as the experimental results they help generate. This guide provides a comprehensive, step-by-step framework for the proper disposal of (R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate (also known as Boc-L-valinamide), ensuring the safety of personnel and the preservation of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to responsible laboratory practice.
Hazard Identification and Risk Assessment
Before any disposal protocol is initiated, a thorough understanding of the compound's characteristics is paramount. (R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate is a carbamate derivative, a class of compounds with a wide range of biological activities. While many Boc-protected amino acids are not classified as hazardous under OSHA's Hazard Communication Standard, it is crucial to treat all non-characterized research chemicals with a degree of caution.
A review of available Safety Data Sheets (SDS) for closely related compounds, such as Boc-L-prolinol, indicates that the primary hazards are skin and eye irritation.[1] The toxicological properties of many specific research compounds have not been fully investigated, reinforcing the need for conservative safety measures.[2]
Key Principles:
-
Absence of Data is Not Absence of Risk: Treat the compound as potentially hazardous.
-
Personal Protective Equipment (PPE): The use of appropriate PPE is non-negotiable.
| Required Personal Protective Equipment (PPE) | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye irritation from dust or splashes.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and potential irritation.[3][4] |
| Body Protection | Standard laboratory coat. | To protect skin and clothing from contamination.[3] |
| Respiratory Protection | Use in a well-ventilated area. A certified respirator is recommended if dust formation is likely.[3][4] | To prevent inhalation of airborne particles. |
Pre-Disposal: Waste Segregation and Containment
Effective waste management begins at the point of generation. The cardinal rule is to never mix incompatible waste streams .[3] Improper segregation can lead to dangerous chemical reactions, posing a significant safety risk. All waste must be collected in designated, properly labeled containers.[5]
Causality of Segregation:
-
Preventing Reactions: Carbamates can be incompatible with strong oxidizing agents, acids, and bases.[6] Mixing these can cause vigorous, exothermic reactions.
-
Ensuring Proper Treatment: Different categories of chemical waste are sent to different treatment facilities. Cross-contamination can render a waste stream untreatable or significantly increase disposal costs.
Waste containing (R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate should be categorized as non-halogenated organic solid waste unless it is dissolved in a halogenated solvent.
Step-by-Step Disposal Protocols
The appropriate disposal procedure depends on the form of the waste. It is imperative that this chemical, in any form, is not disposed of down the drain or in regular trash.[7] Such actions can contaminate waterways and soil, as even small quantities of chemicals can have significant environmental impacts.[8]
Protocol 3.1: Unused or Expired Solid Compound
-
Container Selection: Place the solid waste in a sealable, chemically compatible container. The container must be in good condition with a secure screw cap.[5]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name: "(R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate," and the approximate quantity.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA).[5] This area must be under the control of the laboratory personnel, away from ignition sources and incompatible materials.
-
Arrange Pickup: Contact your institution's Environmental Health and Safety (EH&S) office to schedule a pickup by a licensed hazardous waste disposal company.[1][9]
Protocol 3.2: Contaminated Labware (e.g., weigh boats, gloves, pipette tips)
-
Gross Decontamination: Remove as much of the solid residue as possible.
-
Collection: Place all contaminated disposable items into a designated solid hazardous waste container, separate from uncontaminated trash.
-
Labeling and Storage: The container should be clearly labeled as "Solid Hazardous Waste" and list the chemical contaminants. Store this in the SAA.
-
Disposal: This waste will be collected by your institution's EH&S-approved waste vendor for incineration or landfilling at a permitted facility.
Protocol 3.3: Solutions Containing the Compound
-
Container Selection: Use a designated, leak-proof container for non-halogenated organic liquid waste. Ensure the container material is compatible with the solvent used.
-
Segregation: Do not mix aqueous solutions with organic solvent solutions.
-
Labeling: Label the container with "Hazardous Waste," the full chemical name of the solute, the solvent(s), and the estimated concentrations.
-
Storage and Pickup: Securely cap the container and store it in the SAA, ensuring secondary containment is used to prevent spills. Arrange for pickup through your EH&S office.
Protocol 3.4: Spill Management
In the event of a spill, the primary objective is to contain the material safely and prevent it from becoming airborne or entering drains.[3][10]
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation.
-
Don PPE: Wear the appropriate PPE as listed in the table above.
-
Containment: For small dry spills, gently cover the material with an absorbent, inert material (e.g., sand, vermiculite). Avoid sweeping dry powder, as this can create dust.[3] If necessary, lightly moisten the material to minimize dust generation.[3]
-
Collection: Carefully scoop the contained material and absorbent into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.[3] Collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EH&S office, as per institutional policy.
Regulatory Framework
In the United States, the management of laboratory hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] Academic laboratories may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides specific guidelines for managing waste in a laboratory setting.[8][11] Key requirements include mandatory removal of hazardous waste from the laboratory at least every twelve months and the development of a Laboratory Management Plan.[11] The core principle of RCRA is "cradle-to-grave" management, meaning waste is tracked from generation to its final, safe disposal.[9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing (R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate.
Caption: Decision tree for proper waste stream segregation and disposal.
By adhering to these scientifically grounded and regulation-compliant procedures, laboratory professionals can effectively manage the disposal of (R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, upholding the highest standards of safety and environmental stewardship.
References
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Penn EHRS. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. EPA. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Valine. Retrieved from [Link]
-
Daniels Health. (2024, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Restek. (2024, August 23). Safety Data Sheet: Carbamate Pesticides Standard. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. EPA. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. danielshealth.com [danielshealth.com]
- 9. epa.gov [epa.gov]
- 10. agilent.com [agilent.com]
- 11. epa.gov [epa.gov]
Navigating the Safe Handling of (R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of (R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate (also known as Boc-L-valinamide). In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes data from structurally similar carbamates and Boc-protected amino acids to establish a robust safety protocol. A thorough, site-specific risk assessment should always precede the handling of this chemical.
Chemical Safety Overview & Hazard Profile
Primary Hazards:
-
Skin Irritation: May cause redness and discomfort upon contact.[1][2][3]
-
Eye Irritation: Can cause serious eye irritation or damage.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[4][5]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure and ensure personal safety when working with (R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate. The following table outlines the mandatory PPE and the rationale for its use.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield is recommended when handling larger quantities or if there is a splash hazard.[4][7] | Protects against splashes, dust, and vapors that could cause serious eye irritation or damage.[7] |
| Skin Protection | Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Gloves should be inspected for integrity before each use.[7] Lab Coat: A standard laboratory coat is required. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.[7] | Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact.[7] |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation, such as in a chemical fume hood.[7] If dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter (P3 type recommended) should be used.[4] | Engineering controls like fume hoods are the primary method of exposure control.[7] Respirators provide an additional layer of protection against inhalation of potentially harmful dust.[4] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing risk. The following workflow provides a logical sequence for the safe handling of (R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate.
Experimental Protocol:
-
Preparation:
-
Before beginning any work, conduct a thorough risk assessment for the specific procedure.
-
Don all required personal protective equipment as outlined in the table above.
-
Ensure all operations are conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][7]
-
Confirm the location and functionality of emergency equipment, including an eyewash station and safety shower.[4]
-
-
Handling the Compound:
-
After Handling:
-
Thoroughly decontaminate all work surfaces after use.
-
Remove contaminated gloves and other disposable PPE, placing them in a designated, sealed waste container.
-
Wash hands and any exposed skin thoroughly with soap and water after handling the compound.[5][8]
-
Contaminated lab coats should be removed and laundered separately before reuse.[7][8]
-
Disposal Plan: Responsible Waste Management
Proper disposal of (R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Segregation:
-
Collect unused or contaminated solid (R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate in a dedicated, clearly labeled, and sealed container.
-
Liquid waste containing this compound should be collected in a separate, labeled, and sealed waste container.
-
Contaminated disposable PPE (gloves, etc.) should be placed in a designated, sealed waste bag or container.
-
-
Storage:
-
Disposal:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
-
Never dispose of this chemical down the drain or in the regular trash.[10]
-
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Response Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[4][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][10] |
| Small Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[4][9] Clean the spill area with a suitable solvent and then wash with soap and water. |
| Large Spill | Evacuate the area and prevent entry. Notify your institution's EHS department or emergency response team immediately. |
By adhering to these safety protocols, researchers can confidently and safely handle (R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, ensuring a secure laboratory environment for groundbreaking scientific advancements.
References
- BenchChem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
- BenchChem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: N-BOC-1,2-diaminoethane.
- Fisher Scientific. (2025, December 20). Safety Data Sheet: tert-Butyl N-{ 2-[2-amino-4-(trifluoromethyl)anilino]ethyl} carbamate.
- Apollo Scientific. (2023, July 6). Safety Data Sheet: tert-Butyl [(3S)-pyrrolidin-3-ylmethyl]carbamate hydrochloride.
- Fluorochem. (n.d.). (R)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate.
- ChemBK. (n.d.). (R)-tert-Butyl (1-((methoxymethyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate.
- ChemicalBook. (2022, August 11). TERT-BUTYL [(1R)-2-AMINO-1-BENZYL-2-OXOETHYL]CARBAMATE - Safety Data Sheet.
- Sigma-Aldrich. (n.d.). (S)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate.
-
National Center for Biotechnology Information. (n.d.). Boc-L-valine amide. PubChem Compound Database. Retrieved from [Link]
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Valine.
- BLDpharm. (n.d.). (R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate.
-
National Center for Biotechnology Information. (n.d.). Boc-L-Valine. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate. PubChem Compound Database. Retrieved from [Link]
- BLDpharm. (n.d.). (R)-tert-Butyl (1-((methoxymethyl)amino)-1-oxopropan-2-yl)(methyl)carbamate.
- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
- ECHEMI. (n.d.). Buy Boc-L-valine amide Industrial Grade from BOC Sciences.
- Chem-Impex. (n.d.). Boc-L-valine N-methoxy-N-methyl amide.
-
National Center for Biotechnology Information. (n.d.). (S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. (S)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate | 35150-08-4 [sigmaaldrich.com]
- 2. Boc-L-Valine | C10H19NO4 | CID 83693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate | C9H20N2O3 | CID 12106198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
